molecular formula C7H15NO B075943 1-tert-Butyl-3-azetidinol CAS No. 13156-04-2

1-tert-Butyl-3-azetidinol

Número de catálogo: B075943
Número CAS: 13156-04-2
Peso molecular: 129.2 g/mol
Clave InChI: SSQMTFZAUDZFTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-tert-Butyl-3-azetidinol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-tert-butylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,3)8-4-6(9)5-8/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQMTFZAUDZFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302060
Record name 1-tert-butylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13156-04-2
Record name 1-tert-Butyl-3-hydroxyazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13156-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 148268
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-tert-Butyl-3-azetidinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-butylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azetidinol, 1-(1,1-dimethylethyl)- hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-tert-butyl-3-azetidinol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY7WT4ZBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-tert-Butyl-3-azetidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl-3-azetidinol is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents due to its unique structural and physicochemical properties. The strained four-membered azetidine ring, combined with the sterically demanding tert-butyl group, offers a scaffold that can impart desirable characteristics such as metabolic stability and improved receptor binding. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental protocols, and a thorough analysis of its characterization data.

Synthesis of this compound

Two principal synthetic strategies have been established for the preparation of this compound. The first involves the hydrogenolysis of a protected precursor, while the second employs a cyclization reaction.

Method 1: Hydrogenolysis of 3-benzyloxy-1-(tert-butyl)azetidine

This method involves the deprotection of a benzyl-protected 3-hydroxyazetidine derivative via catalytic hydrogenation. The synthesis of the starting material, 3-benzyloxy-1-(tert-butyl)azetidine, is a prerequisite for this route.

Experimental Protocol:

Step 1: Synthesis of 3-benzyloxy-1-(tert-butyl)azetidine

In a sealed autoclave, 21.9 parts of 2-benzyloxy-1,3-dichloropropane, 71.3 parts of tert-butylamine, and 50 parts of water are combined. The mixture is agitated and heated to 90°C for 48 hours. After cooling, the reaction mixture is worked up to isolate the 3-benzyloxy-1-(tert-butyl)azetidine intermediate.

Step 2: Hydrogenolysis to this compound

A solution of 4.4 parts of 3-benzyloxy-1-(tert-butyl)azetidine in 30 parts of ethanol is placed in an autoclave with 2 parts of Raney nickel catalyst. The vessel is pressurized with hydrogen gas to 100 atmospheres and the mixture is stirred at 40°C for 15 hours to effect the reduction.[1] Following the reaction, the catalyst is removed by filtration. The ethanolic solution is then concentrated to dryness under reduced pressure. The resulting oily residue is dissolved in n-hexane and cooled, which induces crystallization. The crystalline product, this compound, is collected by filtration. This method has a reported yield of 76%.[1]

Method 2: Cyclization of tert-Butylamine and Epichlorohydrin

This approach constructs the azetidine ring through a nucleophilic substitution and subsequent intramolecular cyclization reaction between tert-butylamine and epichlorohydrin.

Experimental Protocol:

To a 1.0 L three-necked reaction flask maintained under a nitrogen atmosphere, add tert-butylamine (100.0 g, 1.37 mol), isopropanol (500.0 mL), and epichlorohydrin (115.0 g, 1.24 mol). The mixture is stirred at room temperature for 24-48 hours. Following this, sodium bicarbonate (315.2 g, 3.75 mol) is added, and the reaction mixture is heated to reflux and stirred for an additional 3-6 hours. After cooling, the solids are removed by filtration, and the solvent is evaporated under reduced pressure to yield N-tert-butyl-3-hydroxyazetidine.[2] The crude product can be purified by distillation or crystallization from a suitable solvent like n-hexane.

Logical Workflow for Synthesis

Synthesis Workflow for this compound cluster_0 Method 1: Hydrogenolysis cluster_1 Method 2: Cyclization start1 3-benzyloxy-1-(tert-butyl)azetidine proc1 Hydrogenolysis (H2, Raney Ni, Ethanol, 40°C, 100 atm) start1->proc1 end1 This compound proc1->end1 start2a tert-Butylamine proc2 Cyclization (Isopropanol, NaHCO3, Reflux) start2a->proc2 start2b Epichlorohydrin start2b->proc2 end2 This compound proc2->end2

Caption: Comparative workflows for the synthesis of this compound.

Characterization Data

The structural elucidation and confirmation of purity for this compound are achieved through a combination of physical and spectroscopic methods.

Physical Properties
PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance White to off-white solid
Melting Point 42-43 °C[1]
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the tert-butyl group and the protons on the azetidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.3-4.5m1HCH-OH
~3.5-3.7m2HAzetidine CH₂ (adjacent to N)
~2.8-3.0m2HAzetidine CH₂ (adjacent to CH-OH)
~1.1-1.3s9HC(CH₃)₃
Variablebr s1HOH

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~65-70CH-OH
~55-60Azetidine CH₂ (adjacent to N)
~50-55Quaternary Carbon of tert-butyl
~25-30C(CH₃)₃

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3200-3600O-H stretch (broad)
2950-3000C-H stretch (aliphatic)
1450-1480C-H bend (CH₃ and CH₂)
1365 & 1390C-H bend (tert-butyl)
1000-1200C-N stretch and C-O stretch

3.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to fragmentation of the molecular ion.

m/zAssignment
129[M]⁺ (Molecular Ion)
114[M - CH₃]⁺
72[M - C(CH₃)₃]⁺
57[C(CH₃)₃]⁺ (likely base peak)

Experimental Workflow Diagram

General Experimental and Characterization Workflow cluster_char Characterization reagents Starting Materials synthesis Synthesis Reaction (Method 1 or 2) reagents->synthesis workup Reaction Work-up (e.g., Filtration, Extraction) synthesis->workup purification Purification (Crystallization/Distillation) workup->purification product Isolated this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Analysis product->mp

Caption: A generalized workflow from synthesis to characterization.

Safety Information

This compound should be handled with appropriate personal protective equipment. It is classified as acutely toxic if swallowed.

Conclusion

This technical guide has detailed two reliable synthetic routes to this compound and provided a comprehensive overview of its expected characterization data. The choice of synthetic method may depend on the availability of starting materials and the desired scale of the reaction. The provided protocols and characterization information will be a valuable resource for researchers and professionals in the field of drug discovery and development who wish to utilize this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-Butyl-3-azetidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl-3-azetidinol is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its strained azetidine ring imparts unique conformational constraints and serves as a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of key data.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound determine its behavior in various chemical and biological systems. These properties are crucial for predicting its reactivity, solubility, and absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

A compilation of the available quantitative data for this compound is presented in Table 1. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be confirmed through empirical testing for critical applications.

PropertyValueData Type
Molecular Formula C₇H₁₅NO---
Molecular Weight 129.20 g/mol Calculated
Appearance SolidExperimental
Melting Point 42-43 °C[1]Experimental
Boiling Point 169.2 °C (at 760 mmHg)[2]Predicted
pKa Not Experimentally DeterminedPredicted
logP Not Experimentally DeterminedPredicted
Solubility To be determinedExperimental

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted to specific experimental setups.

Synthesis of this compound

A common method for the synthesis of this compound involves the debenzylation of a protected precursor.[1]

Procedure:

  • A solution of 4.4 parts of 3-benzyloxy-1-(tert-butyl)azetidine in 30 parts of ethanol is placed in an autoclave with 2 parts of Raney nickel catalyst.

  • The mixture is stirred under a hydrogen gas pressure of 100 atmospheres at 40°C for 15 hours to facilitate the reduction.

  • Following the reaction, the catalyst is removed by filtration.

  • The ethanolic solution is then concentrated to dryness.

  • The resulting oily residue is dissolved in n-hexane and cooled to induce crystallization, yielding this compound.[1]

Melting Point Determination

The melting point is a critical indicator of purity.

Procedure:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Boiling Point Determination (Micro Method)

For the determination of the boiling point of a small quantity of liquid.

Procedure:

  • A few drops of the sample are placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

  • The assembly is attached to a thermometer and heated in a suitable bath.

  • The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

  • The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Procedure:

  • A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • The pH is recorded after each incremental addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Procedure:

  • A solution of this compound is prepared in n-octanol that has been pre-saturated with water.

  • An equal volume of water that has been pre-saturated with n-octanol is added to the octanolic solution in a separatory funnel.

  • The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to separate.

  • The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter for formulation and drug delivery.

Procedure:

  • An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved solute in the filtrate is quantified using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, HPLC).

Visualization of Physicochemical Properties Workflow

The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of this compound.

Physicochemical_Properties_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting start Starting Materials synthesis Chemical Synthesis start->synthesis Reaction purification Purification synthesis->purification Crude Product pure_compound Pure this compound purification->pure_compound Characterized Sample mp Melting Point pure_compound->mp bp Boiling Point pure_compound->bp pka pKa pure_compound->pka logp logP pure_compound->logp solubility Solubility pure_compound->solubility data_table Quantitative Data Table mp->data_table bp->data_table pka->data_table logp->data_table solubility->data_table report Technical Guide data_table->report

Physicochemical Properties Workflow.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and scientists in their efforts to leverage this versatile building block in drug discovery and development. Accurate and comprehensive characterization of these properties is essential for the successful design and optimization of new chemical entities with desired therapeutic profiles. It is recommended that the predicted values be confirmed experimentally for any application where precise data is critical.

References

An In-depth Technical Guide to 1-tert-Butyl-3-azetidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-Butyl-3-azetidinol, a key intermediate in the synthesis of novel pharmaceutical compounds. This document details its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry.

Chemical Identifiers and Properties

This compound is a heterocyclic compound featuring a strained azetidine ring, which makes it a valuable building block in organic synthesis.[1] Its core identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 13156-04-2[2][3][4]
IUPAC Name 1-tert-butylazetidin-3-ol[4]
Molecular Formula C₇H₁₅NO[2][4]
SMILES CC(C)(C)N1CC(O)C1[5]
InChIKey SSQMTFZAUDZFTK-UHFFFAOYSA-N[3]
Synonyms 1-(1,1-dimethylethyl)azetidin-3-ol, N-tert-butyl-3-hydroxyazetidine, 1-tert-butylazetidin-3-ol[2][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 129.20 g/mol [1]
Physical Form Solid[5]
Melting Point 42 - 43 °C[3]
Boiling Point 169.2 °C at 760 mmHg[6]
Density 1.031 g/cm³[6]
Flash Point 31.9 °C[6]

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound via the reduction of 3-benzyloxy-1-(tert-butyl)azetidine.[3]

Objective: To synthesize this compound with a high yield.

Materials:

  • 3-benzyloxy-1-(tert-butyl)azetidine (4.4 parts)

  • Ethanol (30 parts)

  • Raney nickel (2 parts)

  • Hydrogen gas

  • n-hexane

Equipment:

  • Autoclave

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A solution of 4.4 parts of 3-benzyloxy-1-(tert-butyl)azetidine in 30 parts of ethanol is prepared.[3]

  • The solution, along with 2 parts of Raney nickel catalyst, is placed into an autoclave.[3]

  • The autoclave is pressurized with hydrogen gas to 100 atmospheres.[3]

  • The reaction mixture is stirred at 40°C for 15 hours to facilitate the reduction.[3]

  • After the reaction is complete, the catalyst is separated from the mixture by filtration.[3]

  • The remaining ethanol solution is concentrated to dryness, resulting in an oily substance.[3]

  • The oily residue is dissolved in n-hexane and cooled to induce crystallization.[3]

  • The resulting solid, this compound, is collected. The reported yield is 76%.[3]

Characterization: The final product can be characterized using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) analysis to confirm its structure and purity.[3]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] The strained azetidine ring imparts enhanced reactivity, making it a versatile scaffold in medicinal chemistry for constructing complex nitrogen-containing molecules.[1] Its primary applications include:

  • β-Lactam Antibiotics: It is used in the development of novel β-lactam antibiotics.[1]

  • Bioactive Molecules: The compound is a building block for other bioactive molecules, including enzyme inhibitors and receptor modulators, where its stereochemistry is advantageous for mimicking peptide bonds.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound A Reactants (3-benzyloxy-1-(tert-butyl)azetidine, Ethanol, Raney Nickel) B Reaction Setup (Autoclave) A->B Loading C Hydrogenation (100 atm H₂, 40°C, 15h) B->C Reaction Conditions D Filtration (Removal of Raney Nickel) C->D Post-Reaction E Concentration (Ethanol Evaporation) D->E Purification F Crystallization (Dissolve in n-hexane and cool) E->F Isolation G Final Product (this compound) F->G Final Step

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Spectral Analysis of 1-tert-Butyl-3-azetidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for 1-tert-Butyl-3-azetidinol, a valuable building block in medicinal chemistry. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, along with comprehensive experimental protocols and a logical workflow for structural elucidation.

Molecular Structure and Predicted Spectral Features

This compound possesses a unique strained four-membered ring system, a tertiary amine, a secondary alcohol, and a bulky tert-butyl group. These features give rise to a distinct set of signals in various spectroscopic analyses.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons of the azetidine ring, the hydroxyl group, and the tert-butyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-C(CH ₃)₃~1.0 - 1.2Singlet (s)N/A
Azetidine CH₂~2.8 - 3.2Multiplet (m)
Azetidine CH~4.2 - 4.5Multiplet (m)
-OH Variable (Broad singlet)Broad Singlet (br s)N/A
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of chemically distinct carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C(C H₃)₃~26 - 28
-C (CH₃)₃~50 - 52
Azetidine C H₂~58 - 60
Azetidine C H-OH~70 - 72

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular weight of this compound is 129.19 g/mol .

m/z Predicted Fragment Interpretation
129[M]⁺Molecular Ion
114[M - CH₃]⁺Loss of a methyl group
72[M - C₄H₉]⁺Loss of the tert-butyl group
57[C₄H₉]⁺tert-Butyl cation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and amine functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3200 - 3500O-H stretch (alcohol)Broad, Strong
2950 - 2850C-H stretch (alkane)Strong
1050 - 1200C-O stretch (secondary alcohol)Strong
1100 - 1250C-N stretch (tertiary amine)Medium

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

Data Acquisition (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - Time of Flight, ESI-TOF):

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.

  • Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of solid this compound directly onto the ATR crystal.[3]

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR-ATR):

  • Spectral Range: 4000-400 cm⁻¹.[4]

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be acquired before running the sample.[3]

Visualized Workflows

General Workflow for Spectral Analysis

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Confirmation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_MS Dilute in MeOH/ACN Acq_MS Mass Spectrometer Prep_MS->Acq_MS Prep_IR Place on ATR Crystal Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Analysis_NMR Assign Chemical Shifts & Coupling Constants Acq_NMR->Analysis_NMR Analysis_MS Identify Molecular Ion & Fragmentation Acq_MS->Analysis_MS Analysis_IR Identify Functional Group Frequencies Acq_IR->Analysis_IR Confirmation Confirm Structure of This compound Analysis_NMR->Confirmation Analysis_MS->Confirmation Analysis_IR->Confirmation

Caption: Workflow for the spectral analysis of this compound.

Correlation of Spectral Data to Molecular Structure

Spectral_Data_Correlation cluster_structure Molecular Structure: this compound cluster_data Spectroscopic Data Structure C₇H₁₅NO tert_Butyl tert-Butyl Group -C(CH₃)₃ Azetidine_Ring Azetidine Ring -CH₂-CH-CH₂- Hydroxyl Hydroxyl Group -OH Tertiary_Amine Tertiary Amine -N- H_NMR ¹H NMR H_NMR->tert_Butyl δ ~1.1 ppm (s, 9H) H_NMR->Azetidine_Ring δ ~2.8-4.5 ppm (m) H_NMR->Hydroxyl δ variable (br s) C_NMR ¹³C NMR C_NMR->tert_Butyl δ ~27, 51 ppm C_NMR->Azetidine_Ring δ ~59, 71 ppm MS Mass Spec. MS->Structure m/z 129 [M]⁺ MS->tert_Butyl m/z 57, 114 IR IR Spec. IR->Hydroxyl ~3350 cm⁻¹ (broad) IR->Tertiary_Amine ~1175 cm⁻¹

Caption: Correlation of spectral data to the structure of this compound.

References

Structural Elucidation of 1-tert-Butyl-3-azetidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 1-tert-Butyl-3-azetidinol. The document outlines the synthetic pathway for its preparation and delves into the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not widely available in public literature, this guide presents the expected spectroscopic characteristics based on its chemical structure. Detailed, generalized experimental protocols for these analytical methods are also provided to aid researchers in their own characterization efforts.

Introduction

This compound is a heterocyclic organic compound containing a four-membered azetidine ring, a hydroxyl group, and a tert-butyl group attached to the nitrogen atom. The azetidine motif is a valuable building block in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to bioactive molecules. The tert-butyl group can influence solubility, metabolic stability, and receptor binding. A thorough structural characterization is paramount to confirm the identity and purity of this compound for its application in research and drug development.

Synthesis and Characterization

A known method for the synthesis of this compound involves the catalytic hydrogenation of 3-benzyloxy-1-(tert-butyl)azetidine.[1] The process utilizes Raney nickel as a catalyst under a hydrogen atmosphere to cleave the benzyl ether, yielding the desired alcohol.[1]

Synthetic Protocol

Reaction: Catalytic Hydrogenation of 3-benzyloxy-1-(tert-butyl)azetidine

  • Materials: 3-benzyloxy-1-(tert-butyl)azetidine, Ethanol, Raney nickel, Hydrogen gas.

  • Procedure: A solution of 3-benzyloxy-1-(tert-butyl)azetidine in ethanol is placed in an autoclave with Raney nickel. The mixture is then subjected to a hydrogen gas pressure of 100 atmospheres and stirred at 40°C for 15 hours. After the reaction, the catalyst is removed by filtration. The ethanol is evaporated, and the resulting oily residue is dissolved in n-hexane and cooled to induce crystallization, affording this compound.[1]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Start 3-benzyloxy-1-(tert-butyl)azetidine + Ethanol + Raney Nickel Reaction Autoclave (100 atm H2, 40°C, 15h) Start->Reaction Charge Filtration Filter to remove Raney Nickel Reaction->Filtration Product Mixture Concentration Evaporate Ethanol Filtration->Concentration Filtrate Dissolution Dissolve in n-hexane Concentration->Dissolution Crude Product Crystallization Cool to induce crystallization Dissolution->Crystallization Isolation Isolate Crystals Crystallization->Isolation Final_Product This compound Isolation->Final_Product

Caption: Synthesis and Purification Workflow.

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.1Singlet9Htert-Butyl protons (-C(CH₃)₃)
~2.8 - 3.0Multiplet2HAzetidine ring protons (-CH₂-) adjacent to N
~3.5 - 3.7Multiplet2HAzetidine ring protons (-CH₂-) adjacent to CHOH
~4.3 - 4.5Multiplet1HAzetidine ring proton (-CHOH)
VariableBroad Singlet1HHydroxyl proton (-OH)

Note: The chemical shifts and multiplicities are estimations and can vary based on the solvent and experimental conditions.

The carbon NMR spectrum will provide information on the different carbon environments.

Chemical Shift (ppm)Assignment
~28tert-Butyl methyl carbons (-C(CH₃)₃)
~50Quaternary tert-Butyl carbon (-C(CH₃)₃)
~55Azetidine ring carbons (-CH₂-)
~65Azetidine ring carbon (-CHOH)

Note: These are approximate chemical shift values.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: The analysis is performed on a 300, 400, or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (typically 0-12 ppm).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

The following diagram illustrates the general workflow for NMR analysis.

G Sample This compound Preparation Dissolve in Deuterated Solvent Sample->Preparation NMR_Tube Transfer to NMR Tube Preparation->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Acquisition Data Acquisition (¹H and ¹³C) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Integration, Multiplicity) Processing->Analysis Structure Structural Confirmation Analysis->Structure

Caption: NMR Analysis Workflow.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (alcohol)
2970 - 2850StrongC-H stretch (aliphatic)
1470 - 1440MediumC-H bend (CH₂)
1390 - 1365MediumC-H bend (tert-butyl)
1150 - 1050StrongC-O stretch (secondary alcohol)
1100 - 1000MediumC-N stretch (aliphatic amine)
  • Sample Preparation:

    • Neat (for liquids or low-melting solids): A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: The analysis is performed on a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum (of the empty sample holder or clean ATR crystal) is collected first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared region (typically 4000 to 400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₇H₁₅NO) is approximately 129.20 g/mol . The molecular ion peak [M]⁺ at m/z 129 would confirm the molecular formula.

  • Major Fragmentation Peaks:

    • m/z 114 ([M-CH₃]⁺): Loss of a methyl group from the tert-butyl group.

    • m/z 72 ([M-C₄H₉]⁺): Loss of the tert-butyl group.

    • m/z 57 ([C₄H₉]⁺): The tert-butyl cation, which is expected to be a prominent peak due to its stability.

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules and would likely produce the fragmentation pattern described above. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to enhance the observation of the molecular ion.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

Crystallographic Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. To date, no public crystallographic data for this compound has been identified. Should a suitable single crystal be obtained, X-ray analysis would provide precise bond lengths, bond angles, and the conformation of the azetidine ring.

The logical relationship for proceeding with structural elucidation is outlined below.

G Start Synthesized Compound Purity_Check Purity Assessment (e.g., TLC, GC, HPLC) Start->Purity_Check Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purity_Check->Spectroscopy Data_Interpretation Interpretation of Spectroscopic Data Spectroscopy->Data_Interpretation Structure_Proposal Propose Structure Data_Interpretation->Structure_Proposal Crystallography_Check Is Crystallographic Data Needed? Structure_Proposal->Crystallography_Check Crystallography Single Crystal X-ray Diffraction Crystallography_Check->Crystallography Yes Final_Structure Definitive Structure Crystallography_Check->Final_Structure No Crystallography->Final_Structure

Caption: Structural Elucidation Logic.

Conclusion

The structural elucidation of this compound is achieved through a combination of synthesis and spectroscopic analysis. While a definitive, publicly available dataset of its spectral properties is elusive, the expected NMR, IR, and MS characteristics are well-predicted by its molecular structure. This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and characterize this important chemical building block. For unambiguous stereochemical and conformational assignment, single-crystal X-ray analysis would be the ultimate analytical technique.

References

Stability and Storage of 1-tert-Butyl-3-azetidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-tert-Butyl-3-azetidinol, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and drug development applications. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes general best practices, information from safety data sheets, and knowledge of related chemical structures to provide a thorough understanding of its handling and storage.

Recommended Storage Conditions

Proper storage is essential to maintain the quality of this compound. The following table summarizes the recommended storage conditions based on available safety and product information.[1][2]

ParameterRecommendationRationale
Temperature Room temperature.[2]Avoids potential degradation from excessive heat.
Atmosphere Store in a dry, well-ventilated place.[1]Minimizes exposure to moisture and reactive atmospheric components.
Container Keep container tightly closed.[1]Prevents contamination and exposure to air and moisture.
Light Store in a dark place.While not explicitly stated in all sources, protection from light is a general best practice for complex organic molecules to prevent photochemical degradation.
Inert Gas For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).Protects against oxidation and degradation from reactive gases in the air.

Stability Profile and Incompatible Materials

The stability of this compound can be influenced by various environmental factors. The following table provides a qualitative summary of its expected stability under different stress conditions, based on general chemical principles and data from structurally related compounds.

ConditionExpected StabilityPotential Degradation Pathway
Thermal Generally stable at room temperature. Stability may decrease at elevated temperatures.Thermal decomposition pathways may vary, but could involve ring opening or elimination reactions.
Acidic Likely susceptible to degradation, particularly under strong acidic conditions.The azetidine ring nitrogen can be protonated, potentially leading to ring strain and subsequent opening or rearrangement.
Basic Expected to be relatively stable under mild basic conditions. Strong bases should be avoided.While generally more stable than to acid, strong bases could potentially lead to deprotonation and subsequent reactions.
Oxidative Susceptible to oxidation.The tertiary amine and secondary alcohol functionalities can be sites for oxidation.
Photochemical Potential for degradation upon exposure to UV light.Photochemical reactions can lead to the formation of radical species and subsequent degradation products.

Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with the following:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Experimental Protocol: Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4][5] The following is a representative protocol for conducting a forced degradation study on this compound.

1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

2. Materials and Methods:

  • Test Substance: this compound

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, acetonitrile, and other necessary solvents and buffers.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS).[6][7]

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.

    • A control sample should be kept in the dark under the same conditions.

5. Analytical Methodology (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS detection.

  • Analysis: Analyze the stressed samples and compare the chromatograms to a control (unstressed) sample to identify degradation peaks.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the stability and storage of this compound.

G cluster_storage Storage Conditions cluster_stability Compound Stability Temperature Temperature Stable Stable Temperature->Stable Controlled Degraded Degraded Temperature->Degraded Elevated Humidity Humidity Humidity->Stable Low Humidity->Degraded High Light Light Light->Stable Protected Light->Degraded Exposed Atmosphere Atmosphere Atmosphere->Stable Inert Atmosphere->Degraded Reactive

Caption: Relationship between storage conditions and the stability of this compound.

G Start Start Prepare_Sample Prepare Stock Solution Start->Prepare_Sample Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Sample->Apply_Stress Analyze_Samples Analyze by Stability-Indicating Method (e.g., HPLC) Apply_Stress->Analyze_Samples Identify_Degradants Identify and Characterize Degradation Products Analyze_Samples->Identify_Degradants End End Identify_Degradants->End

Caption: General workflow for a forced degradation study of this compound.

References

A Technical Guide to Substituted Azetidinol Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidinol compounds, characterized by a four-membered nitrogen-containing heterocycle bearing a hydroxyl group, have garnered significant attention in medicinal chemistry. Their inherent ring strain and capacity for diverse substitutions make them valuable scaffolds in the design of novel therapeutic agents. This technical guide provides a comprehensive review of substituted azetidinol and closely related azetidinone compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

The azetidine ring is a key structural motif in a variety of biologically active molecules, including antibiotics, enzyme inhibitors, and anticancer agents.[1][2] The substitution pattern on the azetidine core plays a crucial role in determining the pharmacological profile of these compounds. This guide will delve into the structure-activity relationships (SAR) of substituted azetidinols and their analogues, providing insights for the rational design of future drug candidates.

Synthesis of Substituted Azetidinol and Azetidinone Compounds

The synthesis of the azetidine scaffold can be challenging due to its strained nature.[3] However, several synthetic strategies have been developed to access a wide range of substituted derivatives.

General Synthesis of 3-Hydroxyazetidine Hydrochloride

A common precursor for many substituted azetidinols is 3-hydroxyazetidine hydrochloride. A representative synthesis involves the following steps:[4]

  • Preparation of an Intermediate: Benzylamine is dissolved in water and cooled. Epichlorohydrin is slowly added, and the reaction proceeds for 12 hours. The resulting intermediate is filtered, washed, and dried.

  • Preparation of 1-benzyl-3-hydroxyazetidine: The intermediate from the previous step is dissolved in an organic solvent, and an aqueous solution of sodium carbonate is added. The mixture is heated, and after cooling, the layers are separated. The organic layer is washed, dried, and concentrated to yield 1-benzyl-3-hydroxyazetidine.

  • Preparation of 3-hydroxy-azetidine hydrochloride: 1-benzyl-3-hydroxyazetidine is dissolved in methanol, and a solution of hydrochloric acid is added, followed by palladium on carbon (Pd/C). The mixture is hydrogenated for 8 hours. After filtration and removal of the solvent, the final product, 3-hydroxy-azetidine hydrochloride, is obtained as a white solid.[4]

Synthesis of N-Substituted-3-chloro-2-azetidinones

Azetidin-2-ones, also known as β-lactams, are a closely related and extensively studied class of compounds. A general procedure for their synthesis is as follows:[5]

  • Schiff Base Formation: An appropriate aromatic amine is condensed with an aromatic aldehyde to form a Schiff base.

  • Cycloaddition: To a stirred solution of the Schiff base and triethylamine in dioxane, chloroacetyl chloride is added dropwise at 0-5 °C. The reaction mixture is stirred for several hours. The precipitated amine hydrochloride is filtered off, and the filtrate is refluxed. Evaporation of the solvent followed by washing with water yields the desired N-substituted-3-chloro-2-azetidinone.[5]

Biological Activities of Substituted Azetidinol and Azetidinone Derivatives

Substituted azetidinol and azetidinone compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of azetidinone derivatives. The mechanism of action for many β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.[6]

Table 1: Antibacterial Activity of Selected Azetidinone Derivatives [5]

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)
5e Staphylococcus aureus20-
5g Staphylococcus aureus18-
5h Staphylococcus aureus19-
4e Escherichia coli18-
4f Escherichia coli19-
4g Escherichia coli20-
5f Escherichia coli18-
5h Escherichia coli19-
4g Pseudomonas aeruginosa18-
4h Pseudomonas aeruginosa19-
3b Various microbes--
3d Various microbes--
3f Various microbes--
4a₂ Staphylococcus epidermidis-128
4a₂ Enterococcus faecalis-256
4a₂ Pseudomonas aeruginosa-128
4a₁ Pseudomonas aeruginosa-256
4a₄ Pseudomonas aeruginosa-128
4b₅ Pseudomonas aeruginosa-256

Note: MIC stands for Minimum Inhibitory Concentration. Some data indicates compounds with notable activity without specifying the exact MIC value.

Anticancer Activity

Recent research has highlighted the potential of azetidine derivatives as anticancer agents.[2][7] One of the key mechanisms identified is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8]

Table 2: In Vitro Anticancer Activity of Selected Azetidinone Derivatives [2][7][9]

CompoundCell LineIC₅₀ (µM)
AZ-5 MCF-7-
AZ-9 MCF-7-
AZ-10 MCF-7-
AZ-19 MCF-7-
VIb-d (5-halo substituted) HeLa, IMR-32, MCF-710.64 - 33.62
P-03 A549 (Lung)13.5 (mmol)
D-1 MCF-71 - 7
D-6 MCF-71 - 7
D-15 MCF-71 - 7
D-16 MCF-71 - 7

Note: IC₅₀ represents the half-maximal inhibitory concentration. Some data indicates compounds with significant activity without specifying the exact IC₅₀ value.

Experimental Protocols

General Procedure for Antimicrobial Screening (Agar Cup Plate Method)

This method is widely used to evaluate the antimicrobial activity of new compounds.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A control with the solvent alone and a standard antibiotic are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.

General Procedure for In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[7][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved (e.g., in DMSO) and serially diluted to various concentrations before being added to the cells.

  • Incubation: The cells are incubated with the compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells). The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway Visualization

Inhibition of the STAT3 Signaling Pathway

Several novel azetidine compounds have been shown to exert their anticancer effects by inhibiting the STAT3 signaling pathway.[8] The following diagram, generated using the DOT language, illustrates this mechanism.

STAT3_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active STAT3-P (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3-P Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus and Binds Azetidinol Substituted Azetidinol Azetidinol->STAT3_active Inhibits Phosphorylation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Inhibition of the STAT3 signaling pathway by substituted azetidinol compounds.

Conclusion

Substituted azetidinol and azetidinone compounds represent a promising class of heterocyclic scaffolds with a wide range of pharmacological activities. Their synthetic accessibility and the potential for diverse functionalization provide a rich platform for the development of novel therapeutics. The data and protocols presented in this technical guide offer a solid foundation for researchers to build upon in their quest for new and effective treatments for various diseases, including bacterial infections and cancer. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of azetidine-based drugs.

References

The Gatekeeper of Reactivity: A Technical Guide to the Role of the tert-Butyl Group in Azetidinol Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the steric and electronic influence of the tert-butyl group on the reactivity of azetidin-3-ol, a critical scaffold in modern drug discovery. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of how this bulky substituent dictates reaction pathways, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain makes it a versatile synthetic intermediate, prone to selective ring-opening reactions that allow for the construction of complex molecular architectures. The substitution on the azetidine nitrogen plays a pivotal role in modulating its reactivity. This guide focuses specifically on the influence of the tert-butyl group, a sterically demanding and electronically donating substituent, on the chemical behavior of azetidin-3-ol.

The Dual Influence of the tert-Butyl Group: Steric Hindrance and Electronic Effects

The tert-butyl group is well-known in organic chemistry for exerting significant steric hindrance.[1][2] In the context of azetidinol, this bulkiness shields the azetidine ring and its substituents from the approach of reactants, thereby influencing reaction rates and, in some cases, altering the course of a reaction. Concurrently, the tert-butyl group acts as a weak electron-donating group through induction, which can subtly modify the nucleophilicity of the azetidine nitrogen and the reactivity of the hydroxyl group.

Steric Hindrance: A Double-Edged Sword

The primary role of the tert-butyl group in azetidinol chemistry is to provide steric bulk. This steric hindrance can be both a challenge and an advantage in synthesis.

  • Shielding from Nucleophilic Attack: The bulky tert-butyl group can significantly hinder the approach of nucleophiles to the electrophilic carbons of the azetidinium ion, which is often formed under acidic conditions prior to ring-opening. This can lead to a decrease in the rate of ring-opening reactions compared to less hindered N-substituted azetidinols.

  • Directing Reaction Selectivity: In cases where multiple reaction pathways are possible, the steric bulk of the tert-butyl group can direct the reaction towards the less hindered site. For instance, in reactions involving the hydroxyl group, the tert-butyl group can influence the approach of reagents, potentially leading to higher diastereoselectivity in subsequent transformations.

Electronic Effects: Modulating Basicity and Nucleophilicity

The tert-butyl group, through its electron-donating inductive effect, increases the electron density on the nitrogen atom of the azetidine ring. This has two main consequences:

  • Increased Basicity: The nitrogen atom in N-tert-butyl-azetidin-3-ol is more basic compared to an unsubstituted azetidin-3-ol. This can affect its reactivity in acid-catalyzed reactions, where protonation of the nitrogen is often the first step.

  • Enhanced Nucleophilicity: The increased electron density on the nitrogen can also enhance its nucleophilicity, making it more reactive towards electrophiles in reactions such as N-alkylation or N-acylation. However, this enhanced nucleophilicity is often counteracted by the overwhelming steric hindrance of the tert-butyl group.

Quantitative Analysis of Reactivity

While a comprehensive kinetic study directly comparing N-tert-butyl-azetidin-3-ol with its N-H and N-methyl analogues under a wide range of reactions is not extensively documented in a single source, we can compile and compare data from various studies to illustrate the impact of the N-substituent.

One key reaction of azetidinols is their photochemical ring-opening. The following table summarizes the conversion and yield for the Norrish-Yang cyclization to form azetidinols and their subsequent fragmentation, highlighting the influence of the N-substituent.

N-Substituent (Protecting Group)Conversion (%)Azetidinol Yield (%)Fragmentation Product Yield (%)Reference
Tosyl (Ts)>998114[3][4]
Phenyl-12-[4]
Ethyl272-[4]
Methyl-0 (only fragmentation)-[4]
Benzyl-0 (only fragmentation)-[4]

Table 1: Influence of N-Substituent on the Photochemical Synthesis and Stability of Azetidinols.[3][4]

The data suggests that bulky and electron-withdrawing groups like tosyl favor the formation and stability of the azetidinol ring, while smaller alkyl groups like methyl and benzyl lead exclusively to fragmentation products under these photochemical conditions.[4] The low yield with an N-phenyl group and the very low conversion and yield with an N-ethyl group further underscore the delicate balance of steric and electronic effects.[4]

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of key azetidinol derivatives are provided below.

Synthesis of 1-tert-Butyl-3-azetidinol

A facile synthesis of this compound can be achieved through the rearrangement of N-tert-butyl-2,3-epoxypropylamine.[5]

Protocol:

  • N-tert-butyl-2,3-epoxypropylamine is treated with triethylamine in refluxing acetonitrile.

  • The reaction mixture is refluxed for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.[5]

Synthesis of 1-Methylazetidin-3-ol

For comparative purposes, the synthesis of 1-methylazetidin-3-ol is also relevant.

Protocol:

  • A solution of 1-methylazetidin-3-one in a suitable solvent (e.g., methanol) is cooled to 0 °C.

  • Sodium borohydride is added portion-wise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give 1-methylazetidin-3-ol.

Mechanistic Insights and Visualizations

The influence of the tert-butyl group on the reactivity of azetidinol can be visualized through reaction pathway diagrams.

Nucleophilic Ring-Opening of N-Substituted Azetidinium Ions

The ring-opening of azetidines is often initiated by the formation of an azetidinium ion under acidic conditions. The subsequent nucleophilic attack can occur at either of the ring carbons adjacent to the nitrogen. The steric bulk of the N-tert-butyl group plays a crucial role in directing this attack.

ring_opening cluster_n_tert_butyl N-tert-Butyl Azetidinium Ion cluster_n_methyl N-Methyl Azetidinium Ion A N-tert-Butyl Azetidinium Ion C Sterically Hindered Transition State A->C Attack at more substituted C E Less Hindered Transition State A->E Attack at less substituted C B Nucleophile B->C B->E D Ring-Opened Product (Less Favored) C->D F Ring-Opened Product (More Favored) E->F G N-Methyl Azetidinium Ion I Less Hindered Transition State G->I H Nucleophile H->I J Ring-Opened Product I->J

Caption: Steric hindrance in the nucleophilic ring-opening of N-tert-butyl vs. N-methyl azetidinium ions.

In the case of the N-tert-butyl azetidinium ion, nucleophilic attack at the more substituted carbon is significantly hindered, making the attack at the less substituted carbon the more favorable pathway. For the less bulky N-methyl analogue, this steric differentiation is less pronounced.

Electrophilic Addition to the Azetidinol Nitrogen

While the tert-butyl group increases the nucleophilicity of the nitrogen, its steric bulk can impede the approach of electrophiles.

electrophilic_addition cluster_tert_butyl N-tert-Butyl-azetidin-3-ol cluster_methyl N-Methyl-azetidin-3-ol A N-tert-Butyl-azetidin-3-ol C Sterically Hindered Approach A->C B Electrophile (E+) B->C D Slow Reaction C->D E N-Methyl-azetidin-3-ol G Less Hindered Approach E->G F Electrophile (E+) F->G H Faster Reaction G->H

Caption: Influence of N-substituent on the rate of electrophilic addition to the azetidinol nitrogen.

The diagram illustrates that for N-tert-butyl-azetidin-3-ol, the bulky substituent creates a sterically hindered environment around the nitrogen atom, slowing down the rate of reaction with electrophiles compared to the less hindered N-methyl analogue.

Conclusion

The tert-butyl group serves as a powerful modulator of azetidinol reactivity, primarily through its profound steric influence. It can decrease reaction rates by shielding the ring from attack, but also enhance selectivity by directing reactants to less hindered positions. Its electron-donating nature subtly increases the basicity of the nitrogen atom, a factor that must be considered in acid-catalyzed processes. For researchers and professionals in drug development, a thorough understanding of these effects is crucial for the rational design of synthetic routes and the fine-tuning of the properties of azetidine-containing molecules. This guide provides a foundational understanding and practical data to aid in these endeavors, highlighting the tert-butyl group as a key "gatekeeper" of azetidinol reactivity.

References

An In-depth Technical Guide to 1-tert-Butyl-3-azetidinol: From Discovery to Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-Butyl-3-azetidinol, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its historical context, detail its physicochemical properties, provide an exhaustive look at its synthesis, and explore its significant role in the development of therapeutic agents.

Introduction

This compound is a saturated four-membered heterocyclic compound containing a nitrogen atom. The presence of the sterically bulky tert-butyl group on the nitrogen and a hydroxyl group at the 3-position makes it a valuable and versatile synthetic intermediate.[1] Its strained azetidine ring imparts unique chemical reactivity, making it an attractive scaffold for the synthesis of complex molecules with diverse biological activities.[2] This guide will serve as a detailed resource for researchers engaged in the synthesis and application of this important molecule.

Historical Perspective

While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of azetidine chemistry. The development of synthetic routes to 3-hydroxyazetidine derivatives has been an area of focus due to their utility as precursors for more complex pharmaceutical agents.

Early synthetic strategies often involved the cyclization of 1,3-amino alcohols or the reaction of epichlorohydrin with amines.[3] Over the years, numerous advancements have been made to improve the efficiency, scalability, and safety of these synthetic routes. A significant milestone in the history of this compound is its use as a key starting material for the synthesis of 1-Boc-3-azetidinone, a versatile intermediate for a wide range of pharmaceuticals.[4][5] The development of robust methods for introducing the tert-butyl and hydroxyl functionalities onto the azetidine ring has been crucial for its widespread adoption in drug discovery programs.[6]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound and its common derivative, 1-Boc-3-azetidinone, are summarized below.

Table 1: Physicochemical Properties

PropertyThis compound1-Boc-3-azetidinone
CAS Number 13156-04-2[7]398489-26-4
Molecular Formula C₇H₁₅NO[7]C₈H₁₃NO₃
Molecular Weight 129.20 g/mol [1]171.19 g/mol
Appearance Solid[8]White to off-white crystalline powder
Melting Point 42-43 °C[9]47-51 °C
Boiling Point Not available251.3±33.0 °C (Predicted)
Solubility Soluble in n-hexane[9]Sparingly soluble in chloroform, slightly soluble in dichloromethane
Flash Point Not applicable[8]101.7 °C

Table 2: Spectroscopic Data for this compound Derivatives

Technique Data for 1-tert-Butoxycarbonyl-2-phenylazetidine
¹H NMR (600 MHz, CDCl₃) δ 1.22-1.44 (m, 9H), 2.13 (m, 1H), 2.62 (m, 1H), 3.99 (t like, J = 7.6 Hz, 2H), 5.18 (m, 1H), 7.24-7.27 (m, 1H), 7.33-7.35 (m, 4H)[10]
¹³C NMR (150 MHz, CDCl₃) δ 25.6, 28.2, 46.4, 65.6, 79.4, 125.8, 127.2, 128.3, 142.5, 156.5[10]
FT-IR (film, cm⁻¹) 2974, 1701, 1389, 1364, 1132, 698[10]
HRMS (ESI-TOF) m/z [M+Na]⁺ calcd for C₁₄H₁₉NO₂Na 256.1308; found 256.1318[10]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of tert-butylamine with epichlorohydrin to form the azetidine ring.

A tert-Butylamine C This compound A->C Cyclization B Epichlorohydrin B->C

Caption: General synthetic scheme for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its key precursor, 1-Boc-3-azetidinone.

This protocol is adapted from a patented procedure.[6]

Materials:

  • tert-Butylamine

  • Epichlorohydrin

  • Isopropanol

  • Sodium bicarbonate

Procedure:

  • Under a nitrogen atmosphere, add tert-butylamine to a reaction flask containing isopropanol.

  • To this solution, add epichlorohydrin and stir the mixture at room temperature for 24-48 hours.

  • Add sodium bicarbonate to the reaction mixture.

  • Heat the mixture to reflux and continue stirring for 3-6 hours.

  • After cooling to room temperature, filter the solid byproducts.

  • Concentrate the filtrate under reduced pressure to yield N-tert-butyl-3-hydroxyazetidine.

This protocol describes the synthesis of the N-Boc protected and oxidized derivative.[5]

Materials:

  • 3-Azetidinol hydrochloride

  • Di-tert-butyl dicarbonate

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Oxalyl chloride

  • Dichloromethane

  • DMSO

  • Triethylamine

Procedure:

  • Stir a mixture of 3-azetidinol hydrochloride, di-tert-butyl dicarbonate, and sodium bicarbonate in a dioxane:water mixture for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester (1-Boc-3-hydroxyazetidine).

  • Dissolve the resulting 1-Boc-3-hydroxyazetidine in a mixture of oxalyl chloride and dichloromethane.

  • Add DMSO and triethylamine to the solution and stir at room temperature for 15 hours to yield 1-tert-butoxycarbonyl-3-azetidinone.

Applications in Drug Development

The 1-tert-butyl-3-azetidinyl moiety is a privileged scaffold in medicinal chemistry, notably as a key component of several Janus kinase (JAK) inhibitors.[11]

Baricitinib is a JAK inhibitor approved for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19.[12] The synthesis of baricitinib utilizes an intermediate derived from 1-Boc-3-azetidinone.[11] The azetidine ring serves as a rigid core that correctly orients the pharmacophoric groups for optimal binding to the ATP-binding pocket of the JAK enzymes.

Signaling Pathway: JAK-STAT Pathway Inhibition by Baricitinib

Baricitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[13]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Baricitinib Baricitinib Baricitinib->JAK Inhibits pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes DNA DNA pSTAT_dimer->DNA Translocates & Binds Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Regulates

Caption: Inhibition of the JAK-STAT pathway by Baricitinib.

By inhibiting JAK1 and JAK2, baricitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[13] This disruption of the signaling cascade leads to reduced expression of pro-inflammatory genes, thereby ameliorating the symptoms of autoimmune and inflammatory diseases.[14][15]

Conclusion

This compound has proven to be a cornerstone in the synthesis of complex, biologically active molecules. Its unique structural features and reactivity have enabled the development of important therapeutics, most notably in the class of JAK inhibitors. The synthetic methodologies outlined in this guide, coupled with an understanding of its role in medicinal chemistry, provide a solid foundation for researchers to continue to innovate and develop new chemical entities for the treatment of a wide range of diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 1-tert-Butyl-3-azetidinol

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is based on publicly available safety data sheets and chemical information. All users should exercise independent judgment and ensure that their handling of this chemical complies with all applicable local, state, and federal regulations.

Chemical Identification

This compound is a substituted azetidine derivative used as a key intermediate in the synthesis of pharmaceuticals.[1] Its strained azetidine ring is valuable in medicinal chemistry for constructing complex nitrogen-containing compounds.[1]

IdentifierValue
Chemical Name This compound
Synonyms 3-Azetidinol, 1-(1,1-dimethylethyl)-; 1-tert-butylazetidin-3-ol; N-tert-butyl-3-hydroxyazetidine[2][3]
CAS Number 13156-04-2[2][3]
Molecular Formula C₇H₁₅NO[2][3]
Molecular Weight 129.20 g/mol [1][2]
SMILES String CC(C)(C)N1CC(O)C1
Physical Form Solid

Hazard Identification and GHS Classification

The primary hazard associated with this compound is acute oral toxicity. It is classified as harmful if swallowed.

GHS ClassificationCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)

Note: Some safety data sheets for structurally similar compounds, such as tert-butyl 3-oxoazetidine-1-carboxylate, also list skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) as potential hazards.[4][5][6][7]

Toxicological Information

Detailed toxicological studies for this compound are not widely available. One source indicates that the toxicological properties have not been fully investigated.[4] The primary known toxicological effect is acute oral toxicity, as indicated by its GHS classification.

Due to the lack of comprehensive toxicological data, it is prudent to handle this compound with care, assuming it may have other potential hazards.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice.[2] Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.[2] Do not give anything by mouth to an unconscious person.[2]
Inhalation Move the person to fresh air.[2][8] If the person is not breathing, call for emergency medical assistance, then give artificial respiration, preferably mouth-to-mouth if possible.[8]
Skin Contact Take off contaminated clothing.[2] Rinse skin immediately with plenty of water for 15-20 minutes.[2]
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes.[2] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.[8][9]

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][4]
Hazardous Combustion Products Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4]
Advice for Firefighters As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Accidental Release Measures

StepProcedure
Personal Precautions Ensure adequate ventilation.[4] Use personal protective equipment as required. Avoid dust formation.[4]
Environmental Precautions Should not be released into the environment.[4]
Methods for Cleaning Up Sweep up and shovel into suitable containers for disposal.[4] Avoid dust formation.[4]

Handling and Storage

AspectRecommendation
Safe Handling Handle in a well-ventilated place.[2] Wear suitable protective clothing.[2] Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[2]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[4]

Exposure Controls and Personal Protection

ControlRecommendation
Engineering Controls Ensure that eyewash stations and safety showers are close to the workstation location.[4] Ensure adequate ventilation, especially in confined areas.[4]
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[4]
General Hygiene Handle in accordance with good industrial hygiene and safety practice.[4] Wash hands before breaks and at the end of the workday.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessment of this compound are not available in the public domain. Safety classifications are typically derived from studies such as:

  • Acute Oral Toxicity: Often determined using methods like the OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). This involves administering the substance to fasted animals and observing them for signs of toxicity and mortality.

  • Skin Irritation: Commonly assessed using OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the shaved skin of animals and observing for erythema and edema.

  • Eye Irritation: Typically evaluated using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This involves applying the substance to the eye of an animal and observing for effects on the cornea, iris, and conjunctiva.

Without access to the specific studies for this compound, detailed methodologies cannot be provided.

Visualized Workflows

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection start Start: Handling This compound assess_task Assess Task and Potential Exposure (e.g., weighing, transfer, reaction) start->assess_task eng_controls Are Engineering Controls Sufficient? (e.g., fume hood) assess_task->eng_controls eye_protection Wear Safety Glasses with Side Shields (minimum) eng_controls->eye_protection Yes resp_protection_needed Is there a risk of dust/aerosol generation? (outside of fume hood) eng_controls->resp_protection_needed No splash_risk Is there a splash risk? eye_protection->splash_risk goggles Wear Chemical Goggles splash_risk->goggles Yes hand_protection Wear Nitrile Gloves (or other chemically resistant gloves) splash_risk->hand_protection No goggles->hand_protection body_protection Wear a Lab Coat hand_protection->body_protection body_protection->resp_protection_needed respirator Use NIOSH-approved Respirator resp_protection_needed->respirator Yes end Proceed with Task resp_protection_needed->end No respirator->end

Caption: PPE selection workflow for handling this compound.

Emergency Response Workflow for a Spill

Spill_Response spill Spill of this compound Occurs evacuate Evacuate Immediate Area Alert others nearby spill->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill or Unknown Hazard assess->large_spill Large ppe Don Appropriate PPE (gloves, goggles, lab coat, respirator if needed) small_spill->ppe call_ehs Contact Emergency Services / EHS and follow their instructions large_spill->call_ehs contain Cover with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain cleanup Sweep up and place in a sealed container for disposal contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate end Dispose of waste properly Report incident decontaminate->end call_ehs->end

Caption: Emergency response workflow for a this compound spill.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-tert-Butyl-3-azetidinol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl-3-azetidinol is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. Its strained four-membered azetidine ring provides a unique three-dimensional scaffold that can impart desirable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and receptor binding affinity. The tert-butyl group offers steric protection to the nitrogen atom, modulating its basicity and reactivity during synthetic transformations. This combination of features makes this compound and its derivatives versatile intermediates for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.[1]

These application notes provide detailed protocols and an overview of the utility of this compound and its derivatives in the synthesis of key pharmaceutical agents.

Application Note 1: Synthesis of Janus Kinase (JAK) Inhibitors

Therapeutic Relevance of JAK Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[2] The JAK-STAT signaling pathway transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell proliferation.[3][4] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2] Consequently, inhibitors of JAKs are an important class of therapeutic agents for the treatment of these conditions.

Baricitinib is an orally available, selective inhibitor of JAK1 and JAK2 that is approved for the treatment of rheumatoid arthritis.[5][6] A key structural feature of Baricitinib is the 1-(ethylsulfonyl)azetidin-3-yl moiety, which is derived from a 1-tert-butoxycarbonyl-3-azetidinone intermediate.

JAK-STAT Signaling Pathway

The binding of a cytokine to its receptor on the cell surface triggers the dimerization of the receptor chains, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited to the phosphorylated receptor and are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory response.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & Proximity STAT STAT Receptor->STAT 5. STAT Recruitment P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation P_JAK->Receptor 4. Receptor Phosphorylation P_JAK->STAT 6. STAT Phosphorylation P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 7. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 8. Nuclear Translocation DNA DNA STAT_Dimer->DNA 9. Binds to DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription 10. Regulates Transcription Baricitinib Baricitinib Baricitinib->P_JAK Inhibition

Figure 1: Simplified JAK-STAT Signaling Pathway and the inhibitory action of Baricitinib.
Synthetic Application in JAK Inhibitor Synthesis

The synthesis of Baricitinib utilizes tert-butyl 3-oxoazetidine-1-carboxylate, a direct derivative of 1-tert-butoxycarbonyl-3-hydroxyazetidine (the Boc-protected form of this compound). This intermediate undergoes a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by deprotection and sulfonation to yield the key azetidine intermediate.

Table 1: Synthesis of a Key Intermediate for Baricitinib

StepReactionKey Reagents & ConditionsProductYield (%)
1Horner-Wadsworth-Emmons Reactiontert-butyl 3-oxoazetidine-1-carboxylate, diethyl (cyanomethyl)phosphonate, potassium tert-butoxide, THF, -5°C to room temperature.tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate~85-95%
2N-Boc Deprotectiontert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, Hydrochloric acid, Acetonitrile, room temperature.2-(azetidin-3-ylidene)acetonitrile hydrochloride~90-98%
3Sulfonamidation2-(azetidin-3-ylidene)acetonitrile hydrochloride, Ethanesulfonyl chloride, Diisopropylethylamine, Acetonitrile, <5°C.2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile~94%
Experimental Protocol: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate [5] To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous tetrahydrofuran (THF, 300 mL) under a nitrogen atmosphere and cooled to -5 °C, a 1 M solution of potassium tert-butoxide in THF (128.5 mL, 128.5 mmol) is slowly added. The mixture is stirred at -5 °C for 3 hours. A solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) is then added, and stirring is continued for an additional 2 hours at -5 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a white solid.

Step 2: Synthesis of 2-(azetidin-3-ylidene)acetonitrile hydrochloride [5] To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (36.0 g, 185 mmol) in acetonitrile (252 mL), 3 M hydrochloric acid (252 mL) is added, and the mixture is stirred at room temperature for 16 hours. After completion of the reaction, the mixture is concentrated under vacuum. The residue is dissolved in acetonitrile (144 mL) and stirred for 2 hours at 30 °C. The solution is then cooled to 5 °C and stirred for another 2 hours. The resulting precipitate is collected by filtration to give 2-(azetidin-3-ylidene)acetonitrile hydrochloride.

Step 3: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile [7] The freshly prepared 2-(azetidin-3-ylidene)acetonitrile hydrochloride (2.2 g) is suspended in anhydrous acetonitrile (211 mL) under an inert atmosphere at 0°C. Diisopropylethylamine (DIPEA, 11.7 mL, 67.4 mmol) is added dropwise, maintaining the temperature below 5°C. This is followed by the dropwise addition of ethanesulfonyl chloride (1.8 g, 13.5 mmol), again ensuring the temperature is maintained below 5°C. The reaction mixture is stirred at this temperature until completion. The resulting product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, can be used in the subsequent step without further purification.[7]

Application Note 2: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Therapeutic Relevance of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Incretins play a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes. Trelagliptin is a once-weekly oral DPP-4 inhibitor. A key building block for the synthesis of Trelagliptin is (R)-3-aminopiperidine.[8] While not a direct derivative of this compound, the synthesis of this chiral piperidine highlights the importance of small, functionalized nitrogen-containing heterocycles in modern drug discovery.

General Structure of DPP-4 Inhibitors

Many DPP-4 inhibitors share a common structural motif consisting of a central scaffold that interacts with the active site of the enzyme, and a pendant amine group that mimics the N-terminus of the natural substrates. This amine is often part of a heterocyclic ring system, such as piperidine or pyrrolidine. The stereochemistry of this chiral amine is often critical for potent and selective inhibition of DPP-4.

DPP4_Inhibitor_Structure Scaffold Central Scaffold (e.g., Xanthine, Uracil) Linker Linker Scaffold->Linker DPP4 DPP-4 Active Site Scaffold->DPP4 Interacts with Active Site Amine Chiral Heterocyclic Amine (e.g., (R)-3-Aminopiperidine) Linker->Amine Amine->DPP4 Binds to S1/S2 Pockets

Figure 2: General structural components of a DPP-4 inhibitor and their interaction with the enzyme's active site.
Synthetic Application in DPP-4 Inhibitor Synthesis

The synthesis of Trelagliptin involves the coupling of a substituted uracil derivative with (R)-3-Boc-aminopiperidine, followed by deprotection of the Boc group.[8] The enantiomerically pure (R)-3-Boc-aminopiperidine is a crucial intermediate.

Table 2: Key Steps in the Synthesis of a Trelagliptin Precursor

StepReactionKey Reagents & ConditionsProduct
1Alkylation3-methyl-6-chlorouracil, 2-cyano-5-fluorobenzyl bromide, triethylamine, DMF, 100°C.2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
2Nucleophilic SubstitutionProduct from Step 1, (R)-3-Boc-aminopiperidine, base, solvent.(R)-tert-butyl (1-(4-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate
3DeprotectionProduct from Step 2, acid (e.g., HCl or TFA).Trelagliptin
Experimental Protocol: Synthesis of (R)-tert-butyl (1-(4-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate[8]

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile A mixture of 3-methyl-6-chlorouracil (32.1 g) and 2-cyano-5-fluorobenzyl bromide (47.1 g) is dissolved in dimethylformamide (DMF, 200 mL). Triethylamine (56 mL) is added, and the mixture is heated to 100 °C and stirred for 2 hours. After cooling to room temperature, water and ethyl acetate are added for extraction. The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired product.[8]

Step 2: Nucleophilic Substitution The product from the previous step is dissolved in a suitable organic solvent. Under basic conditions, (R)-3-Boc-aminopiperidine is added, and the reaction is stirred until completion to yield (R)-tert-butyl (1-(4-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate.[8]

General Synthetic Protocols

Protocol 1: Synthesis of this compound

A solution of 3-benzyloxy-1-(tert-butyl)azetidine (4.4 parts) in ethanol (30 parts) is placed in an autoclave with Raney nickel (2 parts) as a catalyst. The reaction is carried out under a hydrogen gas pressure of 10 atmospheres. After the theoretical amount of hydrogen has been absorbed, the catalyst is filtered off, and the solvent is evaporated. The residue is then distilled under reduced pressure to yield this compound.[9]

Protocol 2: Oxidation to 1-Boc-3-azetidinone

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in a suitable organic solvent such as dichloromethane, an oxidizing agent like Dess-Martin periodinane or a Swern oxidation system (oxalyl chloride, DMSO, and a hindered base like triethylamine) is added at a low temperature (e.g., -78 °C for Swern oxidation). The reaction is monitored by TLC until the starting material is consumed. The reaction is then quenched, worked up, and the crude product is purified by chromatography to afford tert-butyl 3-oxoazetidine-1-carboxylate.

Conclusion

This compound and its derivatives are highly valuable and versatile building blocks in the synthesis of complex pharmaceutical agents. Their unique structural and electronic properties enable the construction of molecules with improved pharmacological profiles. The examples of the synthesis of a JAK inhibitor and a key intermediate for a DPP-4 inhibitor highlight the broad applicability of these scaffolds in targeting different classes of enzymes implicated in a range of diseases. The provided protocols offer a starting point for researchers to incorporate these valuable building blocks into their drug discovery and development programs.

References

1-tert-Butyl-3-azetidinol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 1-tert-Butyl-3-azetidinol in Medicinal Chemistry

Introduction

This compound is a heterocyclic building block featuring a strained four-membered azetidine ring. This strained ring system enhances reactivity, making it a valuable intermediate for constructing complex nitrogen-containing compounds in medicinal chemistry.[1] The azetidine motif is considered a "privileged scaffold" in drug discovery, often used as a bioisosteric replacement for more common saturated heterocycles like piperidines or pyrrolidines. This substitution can lead to significant improvements in drug-like properties, including aqueous solubility, lipophilicity, and metabolic stability.[2] The tert-Butyl protecting group offers stability under various reaction conditions while allowing for deprotection when necessary.

Key Applications in Drug Discovery

The unique structural and physicochemical properties of the azetidine ring make this compound and its derivatives, such as 1-Boc-3-azetidinone, versatile scaffolds for a range of therapeutic targets.

  • Janus Kinase (JAK) Inhibitors: A primary application of azetidine building blocks is in the synthesis of Janus kinase (JAK) inhibitors.[3] Notably, it is a crucial intermediate for Baricitinib, a JAK1/JAK2 inhibitor approved for treating autoimmune diseases like rheumatoid arthritis.[4][5] The azetidine moiety is a key component of the pharmacophore, contributing to the molecule's binding affinity and overall efficacy.

  • Broader Kinase Inhibition: The utility of the azetidine scaffold extends to other kinase inhibitor programs. The structural rigidity and defined exit vectors of the azetidine ring allow for precise orientation of substituents to interact with target kinases. For example, the anti-cancer drug Cobimetinib, a MEK inhibitor, features a 3-substituted azetidine motif.[2][6]

  • Bioisosteric Replacement: The replacement of larger, more lipophilic, or metabolically labile ring systems with the compact azetidine ring is a common strategy in medicinal chemistry. This "escape from flatland" approach increases the three-dimensional character of a molecule, which can enhance target selectivity and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][7]

  • Novel Therapeutic Areas: Researchers have utilized azetidine derivatives synthesized from precursors like this compound to explore novel therapeutic agents. These include potential treatments for cancer, neurological disorders (such as Sphingosine-1-phosphate receptor agonists), and infectious diseases.[7][8]

Visualizations

G cluster_start Starting Materials cluster_process Key Synthesis Steps cluster_product Final Intermediate start1 1-Boc-3-azetidinone step1 Horner-Wadsworth-Emmons Reaction start1->step1 start2 Diethyl cyanomethylphosphonate start2->step1 step2 Boc Deprotection step1->step2 tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate step3 Sulfonylation step2->step3 2-(azetidin-3-ylidene)acetonitrile product 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Baricitinib Precursor) step3->product Ethanesulfonyl chloride G cluster_concept Concept: Bioisosteric Replacement cluster_properties Resulting Physicochemical & ADME Improvements Scaffold Common Scaffold (e.g., Piperidine, Phenyl) Azetidine Azetidine Scaffold Scaffold->Azetidine is replaced by Prop1 Improved Solubility Azetidine->Prop1 Prop2 Reduced Lipophilicity (logP) Azetidine->Prop2 Prop3 Increased sp3 Character Azetidine->Prop3 Prop4 Enhanced Metabolic Stability Azetidine->Prop4 Prop5 Novel Exit Vectors Azetidine->Prop5

References

Synthetic Routes to Derivatives of 1-tert-Butyl-3-azetidinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives of 1-tert-butyl-3-azetidinol. This versatile building block is a key component in the development of novel therapeutics due to the desirable physicochemical properties conferred by the azetidine scaffold. The following sections outline common synthetic strategies, provide detailed experimental procedures for key transformations, and summarize quantitative data for representative reactions.

Introduction

The this compound scaffold is a valuable starting material in medicinal chemistry. The tert-butyl group provides steric bulk and lipophilicity, while the 3-hydroxy group serves as a convenient handle for a variety of chemical modifications. Furthermore, the azetidine ring itself is a desirable motif, often improving metabolic stability and aqueous solubility of drug candidates. The derivatization of this compound can be broadly categorized into reactions at the 3-hydroxyl group and modifications involving the azetidine ring itself, often preceded by protection of the nitrogen atom. A common strategy involves the use of the Boc-protected intermediate, 1-Boc-3-azetidinol or its corresponding ketone, 1-Boc-3-azetidinone, to facilitate functionalization.

Synthetic Pathways Overview

Several key synthetic transformations are commonly employed to generate derivatives of this compound. These include O-alkylation to form ethers, esterification, reductive amination of the corresponding ketone to introduce amino substituents, and olefination reactions to create exocyclic double bonds. Subsequent deprotection of the nitrogen allows for further functionalization.

Synthetic_Pathways A This compound B N-Boc-3-azetidinol A->B Boc₂O C 1-Boc-3-azetidinone B->C Oxidation D 3-O-Alkyl/Aryl Derivatives (Ethers) B->D O-Alkylation E 3-O-Acyl Derivatives (Esters) B->E Esterification F 3-Amino Derivatives C->F Reductive Amination G 3-Alkylidene Derivatives C->G Olefination H N-Functionalized Derivatives D->H 1. Deprotection 2. N-Functionalization E->H 1. Deprotection 2. N-Functionalization F->H N-Functionalization Boc_Protection Start 3-Hydroxyazetidine Hydrochloride Reagents Di-tert-butyl dicarbonate (Boc₂O) Sodium Bicarbonate Dioxane/Water Product 1-Boc-3-hydroxyazetidine Reagents->Product Oxidation_Workflow Start 1-Boc-3-hydroxyazetidine Reagents TEMPO (cat.) NaClO KHCO₃, KBr DCM/Water Product 1-Boc-3-azetidinone Reagents->Product

Application of 1-tert-Butyl-3-azetidinol in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl-3-azetidinol and its derivatives are valuable building blocks in medicinal chemistry, offering a unique four-membered heterocyclic scaffold that can significantly influence the pharmacological properties of a molecule. The inherent ring strain of the azetidine core enhances its reactivity, making it a versatile intermediate for the synthesis of a diverse range of compounds. Its three-dimensional structure can also improve solubility, metabolic stability, and target-binding affinity. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors and antimicrobial agents. Detailed experimental protocols and quantitative biological data are provided to guide researchers in utilizing this scaffold in their drug discovery programs.

I. Application in Kinase Inhibitor Synthesis

The azetidine scaffold is a key component of several kinase inhibitors, including the Janus kinase (JAK) inhibitor Baricitinib. The synthesis of such compounds often utilizes a protected form of 3-azetidinol, such as 1-Boc-3-azetidinone, which can be derived from this compound. The following protocols detail the synthesis of a key intermediate for kinase inhibitors, starting from 1-benzylazetidin-3-ol, a common precursor to protected 3-azetidinol derivatives.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol describes the debenzylation of 1-benzylazetidin-3-ol followed by the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Materials: 1-benzylazetidin-3-ol, 5% Palladium on carbon (Pd/C), Tetrahydrofuran (THF), Di-tert-butyl dicarbonate (Boc₂O), n-heptane.

  • Procedure:

    • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

    • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

    • Upon completion, filter the reaction mixture through a suction filter to remove the catalyst.

    • Remove the solvent from the filtrate under vacuum to yield crude tert-butyl 3-hydroxyazetidine-1-carboxylate.

    • Dissolve the crude product in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a nitrogen atmosphere.

    • Filter the mixture and dry the filter cake to afford pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid (33.8 g, 91% yield).[1]

Protocol 2: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol outlines the oxidation of the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate to a ketone.

  • Materials: tert-Butyl 3-hydroxyazetidine-1-carboxylate, Dichloromethane (CH₂Cl₂), Potassium bromide (KBr) solution (9.1% in water), TEMPO, Potassium bicarbonate (KHCO₃), Sodium hypochlorite (NaClO) solution (12% in water), Sodium thiosulfate solution (15% in water), Ethyl acetate.

  • Procedure:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL).

    • Cool the solution to -15 to 5 °C and slowly add 9.1% potassium bromide water solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

    • To this mixture, add a pre-mixed solution of KHCO₃ (104 g) and NaClO (86 g, 12% water solution) in water (389 mL) and stir for 30 minutes.

    • After the reaction is complete, quench it with a 15% sodium thiosulfate aqueous solution (100 mL).

    • Extract the mixture with ethyl acetate, wash the organic layer with water, and then remove the solvent under vacuum to yield tert-butyl 3-oxoazetidine-1-carboxylate.[1]

Protocol 3: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol describes a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group at the 3-position of the azetidine ring.

  • Materials: Diethyl (cyanomethyl)phosphonate, Tetrahydrofuran (THF), Potassium tert-butoxide solution in THF (1 mol/L), tert-Butyl 3-oxoazetidine-1-carboxylate.

  • Procedure:

    • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL), slowly add a 1 mol/L solution of potassium tert-butoxide in THF (128.5 mL) under a hydrogen atmosphere.

    • Stir the mixture at -5 °C for 3 hours.

    • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) and continue stirring for another 2 hours at -5 °C.

    • Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.[1]

    • Work-up of the reaction will yield the desired product.

Experimental Workflow for Kinase Inhibitor Intermediate Synthesis

G cluster_0 Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate cluster_1 Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate cluster_2 Synthesis of Key Intermediate A 1-benzylazetidin-3-ol B Debenzylation (H2, Pd/C) A->B C 3-hydroxyazetidine B->C D Boc Protection (Boc2O) C->D E tert-Butyl 3-hydroxyazetidine-1-carboxylate D->E F tert-Butyl 3-hydroxyazetidine-1-carboxylate G Oxidation (TEMPO, NaClO) F->G H tert-Butyl 3-oxoazetidine-1-carboxylate G->H I tert-Butyl 3-oxoazetidine-1-carboxylate J Horner-Wadsworth-Emmons Reaction I->J K tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate J->K

Caption: Synthetic pathway to a key intermediate for kinase inhibitors.

II. Application in Antimicrobial Agent Synthesis

Derivatives of this compound have shown promise as antimicrobial agents. The introduction of various substituents on the azetidine ring can modulate the biological activity against a range of bacterial and fungal strains. The following data summarizes the antimicrobial activity of a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, which, while not direct derivatives of this compound, share a substituted amino-alcohol motif that can be conceptually related to derivatized azetidinols.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MIC, μg/mL) of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives

Compound IDR (Dialkylamino)S. aureusE. coliC. albicans
VII N-Morpholinyl0.7812.51.56

Data extracted from a study on novel aminopropanol derivatives and is presented here as a conceptual example of the potential for related structures.[1][2]

Experimental Protocols

Protocol 4: General Procedure for the Synthesis of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives

This protocol provides a general method for the synthesis of aminopropanol derivatives, which can be adapted for the synthesis of other substituted amino-alcohols.

  • Materials: 1-(2,4-di-tert-butylphenoxy)-2,3-epoxypropane, appropriate secondary amine (e.g., morpholine), solvent (e.g., ethanol).

  • Procedure:

    • Dissolve 1-(2,4-di-tert-butylphenoxy)-2,3-epoxypropane in a suitable solvent.

    • Add an excess of the desired secondary amine.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to obtain the desired 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for evaluating the antimicrobial activity of synthesized compounds.

  • Materials: Synthesized compounds, bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans), appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi), 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of each microbial strain.

    • Add the microbial inoculum to each well.

    • Include positive (medium with inoculum, no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Signaling Pathway and Experimental Workflow

G cluster_0 Drug Discovery Workflow cluster_1 Potential Signaling Pathway Inhibition A This compound B Chemical Synthesis A->B C Library of Derivatives B->C D Biological Screening C->D E Antimicrobial Activity (MIC) D->E F Enzyme Inhibition (IC50) D->F G Lead Compound Identification E->G F->G H Kinase Signaling Pathway J Blockade of ATP Binding Site H->J targets I Azetidinol-based Inhibitor I->H K Inhibition of Phosphorylation J->K L Downstream Signaling Blocked K->L M Therapeutic Effect (e.g., Anti-inflammatory) L->M

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound and its derivatives represent a promising class of building blocks for the discovery of new therapeutic agents. Their utility in the synthesis of kinase inhibitors and potential as a scaffold for antimicrobial agents highlights their importance in medicinal chemistry. The provided protocols and data serve as a starting point for researchers to explore the potential of this versatile molecule in their own drug discovery endeavors. Further derivatization and biological evaluation are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.

References

Application Notes and Protocols: 1-tert-Butyl-3-azetidinol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. The strained four-membered ring of azetidine provides a rigid framework that can orient substituents in a well-defined manner, leading to enhanced binding affinity and selectivity for their biological targets. 1-tert-Butyl-3-azetidinol is a key starting material for the introduction of this valuable motif into complex molecules, including potent and selective kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a specific focus on the synthesis of Baricitinib, a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2]

Application: Synthesis of Baricitinib, a JAK1/JAK2 Inhibitor

Baricitinib is an orally available kinase inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[3] Its mechanism of action involves the inhibition of JAK1 and JAK2, which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[4] The synthesis of Baricitinib provides an excellent example of the utility of this compound as a precursor to a key azetidine intermediate.

Quantitative Data: Inhibitory Activity of Baricitinib

The following table summarizes the in vitro inhibitory activity of Baricitinib against various Janus kinases.

KinaseIC50 (nM)Selectivity vs. JAK1/2
JAK15.9[1][5][6]-
JAK25.7[1][5][6]-
JAK3>400~70-fold vs JAK1/2
Tyrosine Kinase 2 (Tyk2)53[5]~10-fold vs JAK1/2

Experimental Protocols

The synthesis of Baricitinib from this compound proceeds through several key steps, including the protection of the azetidine nitrogen, oxidation of the alcohol, olefination, deprotection, sulfonylation, and finally, a nucleophilic addition and Suzuki coupling.

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group. This step is crucial to prevent side reactions in subsequent steps.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 2:1 v/v mixture of THF and water.

  • Add triethylamine (3 equivalents) to the solution and stir at room temperature for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxy-1-azetidinecarboxylate.

Protocol 2: Oxidation of tert-Butyl 3-hydroxy-1-azetidinecarboxylate

This protocol details the oxidation of the hydroxyl group to a ketone, forming the key intermediate tert-butyl 3-oxoazetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-hydroxy-1-azetidinecarboxylate

  • Dichloromethane (CH₂Cl₂)

  • Potassium bromide (KBr) aqueous solution (e.g., 9%)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium bicarbonate (KHCO₃)

  • Sodium hypochlorite (NaClO) aqueous solution (e.g., 12%)

  • Sodium thiosulfate (Na₂S₂O₃) aqueous solution (e.g., 15%)

  • Ethyl acetate

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane, add the potassium bromide aqueous solution and TEMPO (catalytic amount, e.g., 0.02 equivalents) at a temperature between -15 to 5 °C.

  • Slowly add a pre-mixed aqueous solution of sodium bicarbonate and sodium hypochlorite, maintaining the temperature between -15 to 5 °C.

  • Stir the mixture for approximately 30 minutes. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 15% aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate.

Protocol 3: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

This multi-step protocol describes the conversion of the ketone to the key ethylsulfonyl azetidine intermediate.

Part A: Horner-Wadsworth-Emmons Reaction

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF under a hydrogen atmosphere at -5 °C, slowly add potassium tert-butoxide solution in THF (1.1 equivalents).

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in THF and continue stirring at -5 °C for another 2 hours.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work up the reaction to isolate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Part B: Deprotection of the Boc Group

  • To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1 equivalent) in acetonitrile, add hydrochloric acid (e.g., 3 M aqueous solution).

  • Stir the mixture at room temperature for 16 hours.

  • Concentrate the reaction mixture under vacuum to obtain the hydrochloride salt of 2-(azetidin-3-ylidene)acetonitrile.

Part C: Sulfonylation

  • Dissolve the hydrochloride salt from the previous step in a suitable organic solvent (e.g., ethyl acetate).

  • In the presence of a base (e.g., triethylamine), react the azetidine with ethanesulfonyl chloride.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture to isolate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Protocol 4: Synthesis of Baricitinib

This protocol outlines the final steps to synthesize Baricitinib from the key intermediate.

Part A: Nucleophilic Addition

  • A nucleophilic addition reaction is carried out with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This step can be facilitated by a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7]

Part B: Suzuki Coupling

  • The product from the nucleophilic addition is then subjected to a Suzuki coupling reaction. This involves the coupling of the pyrrolo[2,3-d]pyrimidine moiety with a suitable boronic acid or boronate ester derivative to form the final Baricitinib molecule.[7]

Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 STAT1 STAT Receptor->STAT1 STAT2 STAT Receptor->STAT2 JAK1->Receptor 3. Phosphorylation JAK1->JAK2 Trans-phosphorylation JAK2->Receptor STAT1->STAT2 5. Dimerization STAT_dimer STAT Dimer Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 DNA DNA Gene Gene Transcription DNA->Gene 7. Gene Expression STAT_dimer->DNA 6. Translocation & DNA Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Experimental Workflow Diagram

Synthesis_Workflow Start This compound Boc_Protection Protocol 1: Boc Protection Start->Boc_Protection Oxidation Protocol 2: Oxidation Boc_Protection->Oxidation HWE Protocol 3 (A): Horner-Wadsworth-Emmons Oxidation->HWE Deprotection Protocol 3 (B): Deprotection HWE->Deprotection Sulfonylation Protocol 3 (C): Sulfonylation Deprotection->Sulfonylation Final_Steps Protocol 4: Final Synthesis of Baricitinib Sulfonylation->Final_Steps Baricitinib Baricitinib Final_Steps->Baricitinib Evaluation Kinase Inhibition Assay Baricitinib->Evaluation Data Quantitative Data (IC50) Evaluation->Data

Caption: Workflow for the synthesis and evaluation of a kinase inhibitor.

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 1-tert-Butyl-3-azetidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common and effective methods for the chemical modification of the hydroxyl group in 1-tert-Butyl-3-azetidinol. This versatile building block is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. The functionalization of its hydroxyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

The protocols provided herein are based on established chemical transformations and offer starting points for reaction optimization. While specific quantitative data for this compound is limited in the literature, representative data for the closely related N-Boc-3-hydroxyazetidine is presented for comparative purposes.

Key Functionalization Pathways

The hydroxyl group of this compound can be transformed into a variety of other functional groups, primarily through etherification, esterification, Mitsunobu reaction, and sulfonylation. Each of these pathways offers access to a unique set of derivatives with distinct physicochemical and biological properties.

Etherification: Synthesis of 1-tert-Butyl-3-alkoxyazetidines

Etherification of the hydroxyl group can be achieved under basic conditions, typically using sodium hydride to deprotonate the alcohol, followed by reaction with an alkyl halide. This method is suitable for the introduction of small alkyl groups.

Experimental Protocol: Methylation of this compound (Adapted from a protocol for N-Boc-3-hydroxyazetidine)
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Stir the suspension at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add iodomethane (1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 10 minutes and then at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a 10% aqueous acetic acid solution at 0 °C and stir for 30 minutes. Partition the mixture between ethyl acetate and 10% aqueous sodium chloride solution.

  • Extraction and Purification: Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Esterification: Synthesis of 1-tert-Butyl-3-azetidinyl Esters

Esterification can be accomplished by reacting this compound with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base.

Experimental Protocol: Acylation with Acyl Chloride
  • Preparation: Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine (2.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M) under an inert atmosphere.

  • Acylation: Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by silica gel column chromatography.

Mitsunobu Reaction: Versatile C-O, C-N, and C-S Bond Formation

The Mitsunobu reaction is a powerful method for the stereospecific inversion of the hydroxyl group and its conversion to a wide range of functionalities, including ethers, esters, azides, and thioethers.[1][2][3][4] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

Experimental Protocol: Mitsunobu Reaction with a Phenolic Nucleophile
  • Preparation: To a solution of this compound (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere, cool the mixture to 0 °C.

  • Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts and isolate the desired ether product.

Sulfonylation: Formation of Sulfonate Esters

The hydroxyl group can be converted into a good leaving group by forming a sulfonate ester, such as a tosylate or mesylate. This derivative can then be used in subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 1-tert-Butyl-3-azetidinyl Tosylate
  • Preparation: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Sulfonylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate ester, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical yields for the functionalization of the hydroxyl group of N-Boc-3-hydroxyazetidine, a close structural analog of this compound. These values should serve as a reference for optimizing the reactions for the target compound.

Functionalization ReactionReagentsProductTypical Yield (%)
Etherification
MethylationNaH, MeI in DMF1-Boc-3-methoxyazetidine~81%
Esterification
AcylationAcetyl chloride, Et₃N in DCM1-Boc-3-acetoxyazetidine>90% (estimated)
Mitsunobu Reaction
Aryl Ether Formation2-tert-butylphenol, PPh₃, DIAD in THFtert-Butyl 3-(2-tert-butylphenoxy)azetidine-1-carboxylateHigh (not specified)
Oxidation
Swern OxidationOxalyl chloride, DMSO, Et₃N in DCM1-Boc-3-azetidinone85-95%
TEMPO-mediated OxidationTEMPO, NaBr, NaOCl, NaHCO₃ in DCM/H₂O1-Boc-3-azetidinone~90%

Visualizing Reaction Pathways and Workflows

Functionalization Pathways of this compound

G Functionalization of this compound cluster_ether Etherification cluster_ester Esterification cluster_mitsunobu Mitsunobu Reaction cluster_sulfonate Sulfonylation A This compound B 1-tert-Butyl-3-alkoxyazetidine A->B NaH, R-X C 1-tert-Butyl-3-azetidinyl Ester A->C RCOCl, Base D Ether / Ester / Azide etc. A->D PPh3, DIAD, Nu-H E 1-tert-Butyl-3-azetidinyl Sulfonate A->E RSO2Cl, Base

Caption: Key functionalization pathways of the hydroxyl group in this compound.

General Experimental Workflow for Functionalization

G General Experimental Workflow Start Start Setup Reaction Setup (Reactants, Solvent, Inert atm.) Start->Setup Reagent Reagent Addition (e.g., Base, Electrophile) Setup->Reagent Reaction Reaction Monitoring (TLC, LC-MS) Reagent->Reaction Quench Quenching Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterized Product Purify->End

Caption: A generalized workflow for the functionalization of this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-tert-Butyl-3-azetidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1-tert-butyl-3-azetidinol and its key derivatives. The information is compiled from various sources to offer robust and scalable methodologies suitable for industrial and research applications.

Overview of Synthetic Strategies

The synthesis of 3-hydroxyazetidine derivatives is a critical process in the pharmaceutical industry, as this heterocyclic moiety is a key building block in many active pharmaceutical ingredients (APIs), including inhibitors of JAK1 and JAK2 kinases like Baricitinib.[1] Common synthetic routes often commence from readily available precursors such as epichlorohydrin and an appropriate amine.[2][3] The scalability, cost-effectiveness, and environmental impact of the chosen synthetic pathway are crucial considerations for industrial production.[2]

A prevalent strategy involves the reaction of epichlorohydrin with an amine, followed by cyclization to form the azetidine ring.[2][3] Subsequent protection of the nitrogen atom, often with a tert-butoxycarbonyl (Boc) group, and functional group manipulations lead to the desired this compound derivatives. This document will focus on a common and scalable pathway: the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate, a versatile intermediate for various derivatives.

Synthetic Pathway

A widely adopted synthetic pathway for tert-butyl 3-hydroxyazetidine-1-carboxylate is outlined below. This multi-step process is designed for scalability and efficiency.

G A Epichlorohydrin + Benzylamine B 1-Benzylazetidin-3-ol (V-3) A->B Cyclization C tert-Butyl 3-hydroxyazetidine-1-carboxylate (V-4) B->C 1. Debenzylation (H2, Pd/C) 2. Boc Protection D tert-Butyl 3-oxoazetidine-1-carboxylate (V-5) C->D Oxidation (e.g., TEMPO) E Further Derivatives D->E Various Reactions (e.g., Wittig)

Caption: Synthetic pathway for this compound derivatives.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of this compound derivatives.

Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (V-4)

This two-step protocol involves the debenzylation of 1-benzylazetidin-3-ol followed by the protection of the azetidine nitrogen with a Boc group.

Step 1: Debenzylation of 1-benzylazetidin-3-ol (V-3)

  • Materials: 1-benzylazetidin-3-ol (V-3), Tetrahydrofuran (THF), 5% Palladium on Carbon (Pd/C), Hydrogen (H₂) gas.

  • Procedure:

    • In a suitable reaction vessel, dissolve 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL).[1]

    • Carefully add 5% Pd/C (1.75 g) to the solution.[1]

    • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.[1]

    • Monitor the reaction for completion using a suitable analytical technique (e.g., TLC, LC-MS).

    • Upon completion, filter the reaction mixture through a suction filter to remove the Pd/C catalyst.[1]

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxyazetidine.

Step 2: Boc Protection

  • Materials: Crude 3-hydroxyazetidine, Dichloromethane (DCM), Triethylamine (TEA), Di-tert-butyl dicarbonate (Boc₂O).

  • Procedure:

    • Dissolve the crude 3-hydroxyazetidine in dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours.

    • Monitor the reaction for completion.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure tert-butyl 3-hydroxyazetidine-1-carboxylate.

Protocol 2: Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate (V-5)

This protocol describes the oxidation of the hydroxyl group to a ketone using a TEMPO-catalyzed reaction.

  • Materials: tert-Butyl 3-hydroxyazetidine-1-carboxylate (V-4), Dichloromethane (CH₂Cl₂), Potassium bromide (KBr), TEMPO, Sodium hypochlorite (NaClO), Potassium bicarbonate (KHCO₃).

  • Procedure:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL).[1]

    • Cool the solution to -15 to -5 °C.[1]

    • Slowly add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).[1]

    • Prepare a mixture of KHCO₃ (104 g) and a 12% aqueous solution of NaClO (86 g) in water (389 mL).[1]

    • Add the KHCO₃/NaClO solution to the reaction mixture and stir for 30 minutes.[1]

    • Monitor the reaction for completion.

    • Perform an aqueous work-up, separate the organic layer, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product to obtain tert-butyl 3-oxoazetidine-1-carboxylate. A reported yield for a similar process is 80.2% after crystallization from hexane.[4]

Data Presentation

The following tables summarize quantitative data for the key synthetic steps.

Table 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (V-4) - Debenzylation

Starting MaterialReagentSolventReaction Time (h)TemperatureYieldPurityReference
1-benzylazetidin-3-ol5% Pd/C, H₂THF20Room Temp.Not specifiedCrude[1]

Table 2: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (V-5) - Oxidation

Starting MaterialOxidizing SystemSolventReaction TimeTemperature (°C)Yield (%)PurityReference
tert-butyl 3-hydroxyazetidine-1-carboxylateTEMPO/NaClO/KHCO₃CH₂Cl₂30 min-15 to -580.2 - 85.4Not specified[1][4]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of azetidinol derivatives.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Reactant & Solvent Charging B Reagent Addition (Controlled Temperature) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quenching C->D E Phase Separation D->E F Washing (Water, Brine) E->F G Drying & Filtration F->G H Solvent Evaporation G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure Product J->K L Characterization (NMR, MS) K->L

Caption: General experimental workflow for synthesis and purification.

References

The Versatility of 1-tert-Butyl-3-azetidinol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-tert-Butyl-3-azetidinol and its N-Boc protected form, tert-butyl 3-hydroxyazetidine-1-carboxylate, are pivotal chemical intermediates in the landscape of modern medicinal chemistry. The strained four-membered azetidine ring imparts unique conformational rigidity and serves as a valuable pharmacophore, making it a desirable structural motif in the design of novel therapeutic agents. The tert-butyl group on the nitrogen atom offers steric protection and modulates the nucleophilicity of the nitrogen, influencing the reactivity and selectivity of subsequent synthetic transformations. This versatile building block has found significant application in the synthesis of a wide array of biologically active molecules, most notably in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as chemical intermediates, with a focus on its role in the synthesis of the JAK inhibitor, Baricitinib.

Application in the Synthesis of Baricitinib

This compound is a crucial precursor for the synthesis of a key intermediate of Baricitinib, an inhibitor of JAK1 and JAK2 used in the treatment of rheumatoid arthritis.[1][2] The synthesis involves a series of transformations starting from the protected form, tert-butyl 3-hydroxyazetidine-1-carboxylate.

Synthetic Workflow for a Key Baricitinib Intermediate

The overall synthetic pathway from tert-butyl 3-hydroxyazetidine-1-carboxylate to the key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, is a multi-step process involving oxidation, olefination, deprotection, and sulfonylation.

G cluster_0 Synthesis of a Key Baricitinib Intermediate tert-Butyl_3_hydroxyazetidine_1_carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate tert_Butyl_3_oxoazetidine_1_carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate tert-Butyl_3_hydroxyazetidine_1_carboxylate->tert_Butyl_3_oxoazetidine_1_carboxylate Oxidation tert_Butyl_3_cyanomethylene_azetidine_1_carboxylate tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate tert_Butyl_3_oxoazetidine_1_carboxylate->tert_Butyl_3_cyanomethylene_azetidine_1_carboxylate Horner-Wadsworth-Emmons Reaction 3_cyanomethylene_azetidine 3-(cyanomethylene)azetidine tert_Butyl_3_cyanomethylene_azetidine_1_carboxylate->3_cyanomethylene_azetidine Boc Deprotection Baricitinib_Intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile 3_cyanomethylene_azetidine->Baricitinib_Intermediate Sulfonylation

Caption: Synthetic workflow for a key Baricitinib intermediate.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of the Baricitinib intermediate.

Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol describes the N-protection of 3-hydroxyazetidine.

Reaction Scheme:

Experimental Procedure:

To a solution of azetidin-3-ol hydrochloride (1 equivalent) in a mixture of dioxane and water (1:1) at 0 °C is added sodium bicarbonate (2.5 equivalents). Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in dioxane is then added dropwise. The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

ParameterValue
Reactants 3-Hydroxyazetidine hydrochloride, Di-tert-butyl dicarbonate, Sodium bicarbonate
Solvent Dioxane/Water (1:1)
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield Not explicitly stated in the provided context.
Protocol 2: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate to tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol details the oxidation of the secondary alcohol to a ketone.

Reaction Scheme:

Experimental Procedure (TEMPO/NaOCl): [1]

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH2Cl2 (200 mL), a 9.1% potassium bromide aqueous solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added at a temperature between -15 to 5 °C. A pre-mixed solution of KHCO3 (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) is then added, and the mixture is stirred for 30 minutes. Upon completion, the reaction is quenched with a 15% sodium thiosulfate aqueous solution (100 mL), extracted with ethyl acetate, and washed with water. The organic layer is dried and concentrated under vacuum to afford the product.

ParameterValue
Starting Material tert-Butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol)
Reagents TEMPO (0.18 g, 1.15 mmol), KBr (9.1% aq. solution, 15.1 g), KHCO3 (104 g), NaClO (12% aq. solution, 86 g)
Solvent CH2Cl2 (200 mL), Water (389 mL)
Temperature -15 to 5 °C
Reaction Time 0.5 hours
Typical Yield Not explicitly stated in the provided context.
Protocol 3: Horner-Wadsworth-Emmons Reaction to form tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol describes the formation of the α,β-unsaturated nitrile.

Reaction Scheme:

Experimental Procedure: [1]

To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL) under a hydrogen atmosphere, a 1 M solution of potassium tert-butoxide in THF (128.5 mL) is slowly added at -5 °C, and the mixture is stirred for 3 hours. A solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) is then added, and stirring is continued for another 2 hours at -5 °C. The reaction mixture is then warmed to room temperature and stirred for 16 hours.

ParameterValue
Starting Material tert-Butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol)
Reagents Diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol), Potassium tert-butoxide (1 M in THF, 128.5 mL)
Solvent THF (367 mL)
Temperature -5 °C to Room Temperature
Reaction Time 21 hours
Typical Yield Not explicitly stated in the provided context.
Protocol 4: Deprotection and Sulfonylation to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

This protocol outlines the final steps to the key Baricitinib intermediate.

Reaction Scheme:

Experimental Procedure: [1]

Step 1: Boc Deprotection To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (36.0 g, 185 mmol) in CH3CN (252 mL), hydrochloric acid (252 mL, 3 mol/L) is added, and the mixture is stirred at room temperature for 16 hours. The solution is then concentrated under vacuum, redissolved in CH3CN (144 mL), and stirred for 2 hours at 30 °C. The solution is cooled to 5 °C and stirred for another 2 hours. The resulting solid is collected by filtration.

Step 2: Sulfonylation The filtered solid is dissolved in CH3CN (432 mL). Diisopropylethylamine (97.1 mL) and ethanesulfonyl chloride (26.3 mL) are added at 15 °C. The reaction mixture is stirred for 12 hours at 20 °C. After completion, the mixture is concentrated under vacuum, dissolved in CH2Cl2 (360 mL), and extracted with a 12.5% aqueous solution of NaCl (180 mL). The organic layer is concentrated to give the crude product, which is then recrystallized from ethyl acetate and n-heptane.

ParameterValue
Starting Material tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (36.0 g, 185 mmol)
Reagents (Deprotection) Hydrochloric acid (3 M, 252 mL)
Reagents (Sulfonylation) Diisopropylethylamine (97.1 mL), Ethanesulfonyl chloride (26.3 mL)
Solvent CH3CN, CH2Cl2
Temperature 5 °C to 30 °C (Deprotection), 15 °C to 20 °C (Sulfonylation)
Reaction Time ~20 hours (Deprotection), 12 hours (Sulfonylation)
Typical Yield Not explicitly stated in the provided context.

Other Applications in Drug Discovery

The utility of this compound and its derivatives extends beyond the synthesis of Baricitinib. The azetidine scaffold is a privileged structure in medicinal chemistry, and this intermediate serves as a valuable building block for creating diverse molecular architectures.[3] Its incorporation into drug candidates can lead to improved physicochemical properties, such as solubility and metabolic stability, and can provide a rigid framework for orienting functional groups to interact with biological targets.

General Synthetic Utility Workflow

The following diagram illustrates the general utility of this compound as a starting point for various synthetic modifications, leading to a diverse range of functionalized azetidine derivatives for drug discovery.

G cluster_1 General Synthetic Utility Start This compound Oxidation Oxidation Start->Oxidation Alkylation O-Alkylation / Arylation Start->Alkylation Ketone 1-tert-Butyl-3-azetidinone Oxidation->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination Substituted_Amines 3-Amino-azetidine Derivatives Reductive_Amination->Substituted_Amines N_Derivatization N-Derivatization (e.g., Acylation, Alkylation) Substituted_Amines->N_Derivatization Ethers 3-Alkoxy/Aryloxy-azetidine Derivatives Alkylation->Ethers Ethers->N_Derivatization Final_Compounds Diverse Bioactive Molecules N_Derivatization->Final_Compounds

Caption: General synthetic utility of this compound.

This compound is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its utility is prominently demonstrated in the efficient synthesis of the JAK inhibitor Baricitinib. The detailed protocols provided herein offer a guide for researchers and scientists in the practical application of this building block. The unique structural features of the azetidine ring, combined with the synthetic accessibility of derivatives of this compound, ensure its continued importance in the discovery and development of new medicines.

References

Application Notes and Protocols for Catalytic Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug development. Their unique three-dimensional structure, metabolic stability, and ability to serve as bioisosteres for other common rings have propelled research into efficient and selective synthetic methodologies.[1][2] This document provides detailed application notes and experimental protocols for several modern catalytic methods for constructing the azetidine ring, targeting researchers, scientists, and drug development professionals. The covered methods include organocatalysis, photocatalysis, and transition-metal catalysis, offering a range of strategies to access diverse azetidine scaffolds.

Method 1: Organocatalytic Enantioselective Synthesis of C2-Substituted Azetidines

Application Note:

This method provides an enantioselective route to C2-alkyl-substituted azetidines, a class of compounds that are otherwise difficult to access. The strategy relies on an organocatalyzed α-chlorination of aldehydes to establish the key stereocenter.[3] A common β-chloro alcohol intermediate is then converted through a multi-step sequence into the final azetidine product. This approach is notable for providing N-unfunctionalized azetidines, allowing for straightforward late-stage diversification.[3] The overall yields for the azetidine synthesis are in the range of 22-32% with high enantioselectivity (84-92% ee).[3]

Quantitative Data Summary:

EntryAldehyde Starting MaterialAzetidine ProductOverall Yield (%)[3]Enantiomeric Excess (% ee)[3]
1Isovaleraldehyde2-isopropylazetidine3292
2Cyclohexanecarboxaldehyde2-cyclohexylazetidine2792
3Phenylacetaldehyde2-benzylazetidine2284
4Hydrocinnamaldehyde2-phenethylazetidine2488

Experimental Workflow Diagram:

cluster_prep Intermediate Synthesis cluster_cyclization Cyclization A Aldehyde B Organocatalytic α-chlorination A->B Cat. 2, NCS C In situ Reduction (NaBH4) B->C D β-Chloro Alcohol C->D E Triflation (Tf2O, lutidine) D->E F β-Chloro Triflates E->F G Amination (NaN3 then H2, Pd/C) F->G H γ-Chloro Amine G->H I Intramolecular Cyclization H->I KOH, THF/H2O Microwave, 170 °C J C2-Substituted Azetidine I->J

Caption: Workflow for organocatalytic azetidine synthesis.

Protocol: Synthesis of 2-isopropylazetidine

This protocol is adapted from the procedure described by MacMillan and co-workers.[3]

Step 1: Synthesis of the γ-Chloro Amine Intermediate

  • To a solution of isovaleraldehyde (1.0 equiv) in a suitable solvent, add the organocatalyst (e.g., catalyst 2 from the source literature, 0.1 equiv) and N-chlorosuccinimide (NCS, 1.2 equiv).

  • Stir the reaction at room temperature until the α-chlorination is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise for the in situ reduction of the aldehyde to the corresponding β-chloro alcohol.

  • After completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., CH₂Cl₂). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude β-chloro alcohol in CH₂Cl₂ (0.2 M) and cool to 0 °C. Add 2,6-lutidine (1.5 equiv) followed by triflic anhydride (Tf₂O, 1.2 equiv) dropwise.

  • Stir at 0 °C for 30 minutes, then quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry, and concentrate.

  • Dissolve the crude triflate in DMF (0.2 M) and add sodium azide (NaN₃, 3.0 equiv). Heat the mixture to 50 °C and stir until the reaction is complete.

  • Cool to room temperature, add water, and extract with Et₂O. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude azide in methanol, add Pd/C (10 mol %), and hydrogenate under a balloon of H₂ until the azide is fully reduced to the amine. Filter through Celite and concentrate to yield the γ-chloro amine. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Place the crude γ-chloro amine in a microwave vial.

  • Add a 1:1 mixture of THF and a solution of potassium hydroxide (KOH, 5.0 equiv) in water.

  • Seal the vial and heat the mixture to 170 °C using microwave irradiation for 1 hour.[3]

  • After cooling, extract the reaction mixture with an organic solvent (e.g., CH₂Cl₂ or Et₂O).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the desired 2-isopropylazetidine.

Method 2: Photocatalytic Dehydrogenative [2+2] Cycloaddition

Application Note:

This method achieves the synthesis of functionalized azetidines through a photocatalytic dehydrogenative [2+2] cycloaddition between amines (specifically dihydroquinoxalinones) and various alkenes.[4][5] The reaction is typically catalyzed by an iridium-based photosensitizer, such as Ir(ppy)₃, under blue LED irradiation. This process is atom-economical and allows for high stereoselectivity, often yielding a single diastereomer.[5] The reaction proceeds via an oxidative formal Aza Paternò–Büchi reaction mechanism.[4]

Quantitative Data Summary:

EntryDihydroquinoxalinoneAlkeneCatalystYield (%)[4][5]Diastereomeric Ratio (dr)[5]
11a StyreneIr(ppy)₃89>19:1
21a 4-MethylstyreneIr(ppy)₃85>19:1
31a 4-ChlorostyreneIr(ppy)₃82>19:1
41a β-MethylstyreneIr(ppy)₃52>19:1
51a MethacrylonitrileIr(ppy)₃78>19:1

Reaction Scheme Diagram:

cluster_conditions Reaction Conditions Amine Dihydroquinoxalinone (1) Azetidine Functionalized Azetidine (4) Amine->Azetidine Amine->Azetidine + Alkene Alkene (3) Alkene->Azetidine Alkene->Azetidine Catalyst Ir(ppy)3 (2 mol%) Catalyst->Azetidine Light Blue LED (450 nm) Light->Azetidine MeCN MeCN, 30 °C, Air

Caption: Photocatalytic [2+2] cycloaddition for azetidine synthesis.

Protocol: Synthesis of Azetidine 4aa

This protocol is adapted from the procedure described by Griesbeck and co-workers.[4][5]

  • To a 10 mL reaction vial equipped with a magnetic stir bar, add the dihydroquinoxalinone 1a (0.10 mmol, 1.0 equiv), styrene 3a (0.50 mmol, 5.0 equiv), and Ir(ppy)₃ (0.002 mmol, 2 mol %).

  • Add acetonitrile (MeCN) as the solvent.

  • Leave the vial open to ambient air and irradiate with a 30 W, 450 nm blue LED at 30 °C for 3 hours, with stirring.

  • After 3 hours, seal the vial and continue the irradiation under the same conditions for an additional 21 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired azetidine product 4aa .

Method 3: La(OTf)₃-Catalyzed Intramolecular Aminolysis of Epoxy Amines

Application Note:

This method describes a novel route to 3-hydroxyazetidines via the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃).[6][7] This Lewis acid-catalyzed reaction proceeds with high regioselectivity, favoring the 4-exo-tet cyclization pathway to form the azetidine ring over the alternative 5-endo-tet pathway that would lead to a pyrrolidine. The protocol is tolerant of various functional groups, including those that are acid-sensitive (Boc, PMB) or Lewis basic.[6][7]

Quantitative Data Summary:

EntrySubstrate (Protecting Group on N)Catalyst Loading (mol%)SolventYield (%)[6][7]Regioselectivity (Azetidine:Pyrrolidine)[7]
1Benzyl (Bn)10DCE81>20:1
24-Methoxybenzyl (PMB)10DCE91>20:1
34-Chlorobenzyl10DCE85>20:1
4n-Butyl10DCE90>20:1
5tert-Butyl10DCE88>20:1
6Boc15DCE71>20:1

Logical Relationship Diagram:

Start cis-3,4-Epoxy Amine TransitionState Lewis Acid Activation of Epoxide Start->TransitionState Catalyst La(OTf)3 Catalyst->TransitionState PathA 4-exo-tet (Favored) TransitionState->PathA C3-selective aminolysis PathB 5-endo-tet (Disfavored) TransitionState->PathB C4-selective aminolysis ProductA 3-Hydroxyazetidine PathA->ProductA ProductB 3-Hydroxypyrrolidine (Trace) PathB->ProductB

Caption: Regioselective pathways in La(OTf)₃-catalyzed cyclization.

Protocol: General Procedure for Azetidine Synthesis

This protocol is adapted from the procedure described by Iwabuchi and co-workers.[6][7]

  • To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE, to make a 0.05 M solution), add La(OTf)₃ (10-15 mol %).

  • Heat the reaction mixture at reflux (approximately 84 °C) and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2.5 hours.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with an organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 3-hydroxyazetidine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-Butyl-3-azetidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl-3-azetidinol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic pathways to this compound typically involve two main strategies:

  • Direct Cyclization: This approach involves the reaction of epichlorohydrin with tert-butylamine. This is a classical and straightforward method but can present challenges in controlling selectivity and minimizing byproducts.

  • From Protected Azetidine Precursors: A widely used alternative involves the synthesis of a protected azetidine intermediate, such as 1-Boc-3-azetidinone or 1-Boc-3-hydroxyazetidine, followed by functional group manipulation and deprotection. This multi-step approach often offers better control over the synthesis and can lead to higher purity of the final product.

Q2: What are the main challenges encountered during the synthesis of this compound?

A2: Researchers often face the following challenges:

  • Low Yields: Particularly in the direct cyclization route, yields can be compromised by the formation of side products.

  • Byproduct Formation: The reaction of epichlorohydrin and tert-butylamine can lead to the formation of various byproducts, including dimers and polymers, complicating the purification process.

  • Purification Difficulties: Due to its polarity and potential for co-distillation with impurities, isolating pure this compound can be challenging.

  • Incomplete Deprotection: When using a Boc-protected precursor, incomplete removal of the Boc group can result in a mixture of the desired product and the protected starting material.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound can be achieved through several methods:

  • Fractional Distillation: This is a common method for purifying liquid products. Careful control of temperature and pressure is crucial to separate the desired product from lower and higher boiling point impurities.

  • Column Chromatography: For smaller scale syntheses or when high purity is required, column chromatography using silica gel is effective. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate), often with a small amount of a basic modifier like triethylamine to reduce tailing, is typically employed.[1]

  • Recrystallization: If the product is a solid or can be converted to a solid derivative, recrystallization can be a highly effective purification technique.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound via Epichlorohydrin and tert-Butylamine

Symptoms:

  • The final isolated yield of this compound is significantly lower than expected.

  • TLC or GC-MS analysis of the crude reaction mixture shows multiple spots/peaks.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Formation of Byproducts The reaction of epichlorohydrin with primary amines can be complex. To minimize byproduct formation, control the reaction temperature, ideally keeping it low. Slow, dropwise addition of one reagent to the other can also help in controlling the reaction exotherm and improving selectivity.
Incorrect Stoichiometry Ensure the molar ratio of tert-butylamine to epichlorohydrin is optimized. An excess of the amine is often used to drive the reaction to completion and minimize the formation of di-addition products.
Suboptimal Solvent The choice of solvent can influence the reaction outcome. Protic solvents like methanol or ethanol are commonly used. Experiment with different solvents to find the optimal conditions for your specific setup.
Loss during Work-up This compound has some water solubility. During aqueous work-up, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to minimize product loss.
Issue 2: Incomplete Deprotection of 1-Boc-3-hydroxyazetidine

Symptoms:

  • NMR or LC-MS analysis of the final product shows the presence of the Boc-protected starting material alongside the desired this compound.

  • The isolated product is a mixture that is difficult to purify.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Acid The cleavage of the Boc group is acid-catalyzed. Ensure a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (in a suitable solvent like dioxane) is used.[2]
Short Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.[2] Sterically hindered Boc groups may require longer reaction times for complete removal.
Low Reaction Temperature While many Boc deprotections proceed at room temperature, some substrates may require gentle heating to drive the reaction to completion. However, be cautious as higher temperatures can also lead to side reactions.
Inefficient Quenching/Work-up After deprotection, the resulting amine salt needs to be neutralized with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.[2] Ensure complete neutralization and thorough extraction of the product.

Data Presentation

Table 1: Comparison of Yields for Key Intermediates in this compound Synthesis

Intermediate Starting Material Reagents and Conditions Yield (%)
1-tert-Butoxycarbonyl-3-azetidinone3,3-Dimethoxy-azetidineDi-tert-butyl dicarbonate, Triethylamine, Dichloromethane, 10-40°C, 3-4 hours91% (of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine)[3]
1-tert-Butoxycarbonyl-3-azetidinone1-tert-Butoxycarbonyl-3,3-dimethoxy-azetidineHexane, 40-50°C then 5-10°C85.4%[3]
tert-Butyl 3-formylazetidine-1-carboxylate1-Boc-3-hydroxymethylazetidineOxalyl chloride, DMSO, Triethylamine, DCM, -78°C to RT27%[4]
tert-Butyl 3-formylazetidine-1-carboxylate1-Boc-3-hydroxymethylazetidineIBX, Ethyl acetate, Reflux99%[4]

Experimental Protocols

Protocol 1: Synthesis of 1-tert-Butoxycarbonyl-3-azetidinone from 3,3-Dimethoxy-azetidine[3]
  • To a 250 ml four-necked flask, add 3,3-dimethoxy-azetidine (10g, 85.4mmol) and dichloromethane (50 ml).

  • Under stirring, add triethylamine (12.9g, 128.1mmol).

  • Control the internal temperature at 10-40°C and add di-tert-butyl dicarbonate (22.3g, 102.5mmol) dropwise.

  • After the addition is complete, stir the mixture at 10-40°C for 3-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add 20 ml of water to the reaction mixture, stir for 5 minutes, and then separate the layers.

  • Extract the aqueous layer with dichloromethane (20 ml).

  • Combine the organic layers and wash with 30 ml of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine.

  • To the concentrated residue, add 52 ml of hexane. Stir and heat to 40-50°C to dissolve the solid.

  • Cool the solution to 5-10°C and maintain this temperature for 1-2 hours to allow for crystallization.

  • Filter the solid by suction and dry to obtain 1-tert-butoxycarbonyl-3-azetidinone.

Protocol 2: Deprotection of 1-Boc-3-hydroxyazetidine to this compound

This is a general procedure and may require optimization for specific substrates.

  • Dissolve 1-Boc-3-hydroxyazetidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[2]

    • A 4M solution of HCl in 1,4-dioxane.[2]

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • To remove residual acid, co-evaporation with a solvent like toluene can be performed.[2]

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation or column chromatography as needed.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Direct Cyclization cluster_route2 Route 2: From Protected Precursor Epichlorohydrin Epichlorohydrin Reaction Reaction Epichlorohydrin->Reaction tert-Butylamine tert-Butylamine tert-Butylamine->Reaction Crude_Product_1 Crude this compound Reaction->Crude_Product_1 Purification Purification Crude_Product_1->Purification e.g., Distillation Protected_Precursor 1-Boc-3-hydroxyazetidine Deprotection Deprotection Protected_Precursor->Deprotection Crude_Product_2 Crude this compound Deprotection->Crude_Product_2 Crude_Product_2->Purification e.g., Chromatography Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflows for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Byproducts Analyze Crude Mixture (TLC, GC-MS) Start->Check_Byproducts Byproducts_Present Significant Byproducts? Check_Byproducts->Byproducts_Present Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Slow Addition Byproducts_Present->Optimize_Conditions Yes Check_Stoichiometry Verify Stoichiometry Byproducts_Present->Check_Stoichiometry No Optimize_Conditions->Check_Stoichiometry Incorrect_Stoichiometry Stoichiometry Correct? Check_Stoichiometry->Incorrect_Stoichiometry Adjust_Stoichiometry Adjust Molar Ratios Incorrect_Stoichiometry->Adjust_Stoichiometry No Check_Workup Review Work-up Procedure Incorrect_Stoichiometry->Check_Workup Yes Adjust_Stoichiometry->Check_Workup Workup_Issue Product Loss in Aqueous Layer? Check_Workup->Workup_Issue Improve_Extraction Thoroughly Extract Aqueous Phase Workup_Issue->Improve_Extraction Yes End Yield Improved Workup_Issue->End No Improve_Extraction->End

Caption: Troubleshooting logic for low yield.

References

optimization of reaction conditions for azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the azetidine ring?

A1: The most common methods for synthesizing the azetidine ring are:

  • Intramolecular Cyclization: This is a widely used approach involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This method involves the reaction of an imine with an alkene, which can be promoted photochemically or with catalysts.[1][2][3]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[1][4]

  • Palladium-Catalyzed Intramolecular C-H Amination: This modern technique activates a C(sp³)-H bond at the γ-position of an amine substrate to form the azetidine ring.[2]

  • Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[2][5]

Q2: I am observing the formation of pyrrolidine as a major byproduct. How can I favor the formation of the four-membered azetidine ring?

A2: The formation of a five-membered pyrrolidine ring is a common competing reaction. To favor azetidine formation, consider the following:

  • Choice of Leaving Group: A better leaving group (e.g., tosylate, mesylate) at the γ-position of the precursor can promote the desired intramolecular nucleophilic substitution.

  • Reaction Concentration: High concentrations can favor intermolecular side reactions. Running the cyclization at high dilution can favor the intramolecular reaction to form the azetidine.

  • Base Selection: The choice of base is critical. A sterically hindered, non-nucleophilic base can help minimize side reactions.

  • Protecting Group: The protecting group on the nitrogen atom can influence the nucleophilicity of the amine. Electron-withdrawing groups may require harsher conditions, while bulky protecting groups can sterically hinder intermolecular reactions.

Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?

A3: Low yields can stem from several factors. Here are some common causes and potential solutions:

  • Inefficient Cyclization: Ensure you are using an appropriate solvent, temperature, and catalyst for the specific reaction. Optimization of these parameters is crucial.

  • Side Reactions: Besides pyrrolidine formation, elimination reactions can also compete with the desired cyclization. Using a less sterically demanding base or adjusting the temperature might help.[2]

  • Poor Quality Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure the purity of your γ-amino alcohol, γ-haloamine, or other precursors.

  • Catalyst Deactivation: In catalyzed reactions, such as those using palladium, the catalyst can be deactivated by coordination with the nitrogen atom of the azetidine. Using a protecting group like Boc can prevent this.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product formation Ineffective leaving group in intramolecular cyclization.Use a better leaving group such as tosylate (Ts) or mesylate (Ms).
Inactive catalyst in palladium-catalyzed reactions.Ensure the catalyst is not deactivated. Use an N-protecting group (e.g., Boc) on the azetidine precursor.[6] Degas the solvent and use Schlenk techniques to maintain an inert atmosphere.[6]
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature.[2]
Formation of pyrrolidine byproduct Competing 5-endo-tet cyclization.Optimize the solvent and catalyst system. For example, in La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines, using DCE as a solvent at reflux favors azetidine formation.[5]
Formation of other side products (e.g., C-H arylation) Suboptimal directing group in C-H activation reactions.The picolinamide (PA) directing group is generally effective.[2] Ensure it is correctly installed.
Difficulty in product isolation Complex reaction mixture.Simplify the work-up procedure. For instance, in acylative dealkylation, using a Lewis acid co-solvent can make product isolation easier.[7]

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [5]

EntryAcid (mol%)SolventTemperature (°C)Time (h)Yield of Azetidine (%)
1La(OTf)₃ (5)DCEReflux2.581
2La(OTf)₃ (5)BenzeneReflux2.5<20
3Sc(OTf)₃ (5)DCEReflux2.575
4Yb(OTf)₃ (5)DCEReflux2.568
5Ni(ClO₄)₂·6H₂O (5)DCEReflux2.5Low
6TfOH (5)DCEReflux2.5Low
7NoneDCEReflux2.50

Table 2: Effect of Nitrogen Protecting Group on a Synthetic Step

EntryProtecting GroupReaction ConditionsYield (%)
1BocStandard85
2CbzStandard78
3TosylHarsher conditions required65
4No protecting groupCatalyst deactivation observed<10

Experimental Protocols

Protocol 1: General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines [5]

  • To a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (DCE, 0.2 M), add La(OTf)₃ (5 mol%).

  • Stir the mixture under reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with CH₂Cl₂ (3 times).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the desired azetidine.

Protocol 2: One-Pot Synthesis of 1,3-Disubstituted Azetidines from 2-Substituted-1,3-Propanediols

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by methanesulfonyl chloride (MsCl, 1.2 eq).[1]

    • Stir at 0°C for 1 hour, then warm to room temperature and monitor by TLC.[1]

    • Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.[1]

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude mesylate is often used directly in the next step.[1]

  • Cyclization:

    • Dissolve the crude mesylate in a suitable solvent (e.g., THF, DMF).

    • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0°C.[1]

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.[1]

    • Carefully quench with water or saturated aqueous NH₄Cl solution.[1]

    • Extract the product with an organic solvent and purify by column chromatography.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_activation Activation cluster_cyclization Cyclization cluster_purification Purification cluster_product Final Product start γ-Amino Alcohol activation Activation of Hydroxyl (e.g., Mesylation) start->activation MsCl, Et3N cyclization Intramolecular Cyclization activation->cyclization Base (e.g., NaH) purification Purification (e.g., Chromatography) cyclization->purification product Azetidine purification->product

Caption: Experimental workflow for azetidine synthesis via intramolecular cyclization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Azetidine Yield cause1 Side Product Formation (e.g., Pyrrolidine) start->cause1 cause2 Inefficient Cyclization start->cause2 cause3 Catalyst Deactivation start->cause3 sol1 Optimize Base and Leaving Group cause1->sol1 sol2 Optimize Temperature, Solvent, and Concentration cause2->sol2 sol3 Use N-Protecting Group (e.g., Boc) cause3->sol3

Caption: Troubleshooting logic for low yield in azetidine synthesis.

References

Technical Support Center: Purification of 1-tert-Butyl-3-azetidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-tert-Butyl-3-azetidinol. The following information is designed to address common challenges encountered during the purification of this and similar azetidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: The main challenges in purifying this compound stem from its chemical properties. As a small, polar molecule containing a basic tertiary amine, it can be prone to strong interactions with stationary phases in chromatography, leading to poor separation. Its polarity can also make crystallization challenging. Due to the inherent ring strain of the azetidine core, it can be susceptible to ring-opening under harsh conditions.[1]

Q2: What are the most common impurities I should expect?

A2: Common impurities depend on the synthetic route. If prepared by the reduction of 1-tert-butyl-3-azetidinone, you can expect:

  • Unreacted starting material: 1-tert-butyl-3-azetidinone.

  • Reagents and by-products: Residual reducing agents or their by-products.

  • Solvent residues: Solvents used in the reaction or workup.

  • Ring-opened by-products: Although less common under mild reduction conditions, the strained azetidine ring can potentially open.

Q3: Which purification techniques are most effective for this compound?

A3: The most effective purification techniques are flash column chromatography and crystallization.[1] The choice between them depends on the impurity profile and the scale of your experiment. Often, a combination of both is used to achieve high purity.

Q4: How can I monitor the purity of my fractions during chromatography?

A4: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring the progress of your column chromatography. It allows you to identify which fractions contain your desired product and assess their purity before combining them.

Troubleshooting Guides

Flash Column Chromatography

The basic nitrogen of the azetidine ring can interact strongly with the acidic silica gel, leading to common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of product from polar impurities. The eluent is too polar, causing all compounds to move too quickly.Decrease the polarity of the eluent. Start with a less polar solvent mixture (e.g., a higher ratio of hexane or dichloromethane to ethyl acetate or methanol) and gradually increase the polarity.
Product is not eluting from the column. The eluent is not polar enough. The basic amine is strongly adsorbed to the acidic silica gel.Gradually increase the polarity of the eluent. If the product still doesn't elute, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica.[2]
Streaking or "tailing" of the product spot on TLC and broad peaks during column chromatography. Strong interaction between the basic azetidine nitrogen and acidic silica gel.Add a basic modifier (e.g., 0.5-1% triethylamine) to your eluent system.[2] Alternatively, use a different stationary phase like basic alumina or an amine-functionalized silica gel.[2][3]
Product decomposition on the column. The silica gel is too acidic for the compound.Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier before loading your sample. Consider using a less acidic stationary phase like neutral alumina.

Logical Workflow for Troubleshooting Flash Chromatography

cluster_troubleshooting Troubleshooting start Start Purification tlc Run TLC with various eluents start->tlc good_sep Good separation on TLC? tlc->good_sep run_column Run Flash Column Chromatography good_sep->run_column Yes no_sep Poor Separation good_sep->no_sep No analyze Analyze fractions by TLC run_column->analyze pure Pure product obtained? analyze->pure combine Combine pure fractions and evaporate pure->combine Yes tailing Streaking/Tailing pure->tailing No, tailing no_elution No Elution pure->no_elution No, no elution end Purified Product combine->end change_eluent Decrease eluent polarity no_sep->change_eluent add_base Add triethylamine (0.5-1%) to eluent tailing->add_base increase_polarity Increase eluent polarity no_elution->increase_polarity change_eluent->tlc add_base->run_column change_silica Use alumina or amine-silica add_base->change_silica change_silica->run_column increase_polarity->add_base

Caption: Troubleshooting workflow for flash chromatography of this compound.

Crystallization

Crystallization is an excellent method for obtaining highly pure material, but can sometimes be challenging for small, polar molecules.

ProblemPotential Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The solution is too concentrated, or the cooling is too rapid. The melting point of the compound may be lower than the temperature of the solution.Add a small amount of additional solvent to the hot solution to make it slightly more dilute. Allow the solution to cool more slowly. Try a different solvent system.
No crystals form upon cooling. The solution is not saturated. The compound is too soluble in the chosen solvent, even at low temperatures.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. Add a seed crystal of the pure compound if available. If the compound is too soluble, consider using an anti-solvent.
Low yield of crystals. Too much solvent was used. The compound has significant solubility in the solvent even at cold temperatures.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) before filtration.
Crystals are impure (e.g., colored). Crystallization occurred too quickly, trapping impurities. The mother liquor was not completely removed.Recrystallize the material, perhaps using a different solvent. Ensure slow cooling. Wash the filtered crystals with a small amount of cold, fresh solvent.

Decision Tree for Crystallization Method

start Crude Product solvent_screen Perform solvent screen start->solvent_screen good_solvent Good single solvent found? solvent_screen->good_solvent cooling_cryst Cooling Crystallization good_solvent->cooling_cryst Yes antisolvent_cryst Anti-solvent Crystallization good_solvent->antisolvent_cryst No dissolve_hot Dissolve in minimum hot solvent cooling_cryst->dissolve_hot dissolve_good Dissolve in 'good' solvent antisolvent_cryst->dissolve_good cool_slowly Cool slowly dissolve_hot->cool_slowly filter_crystals Filter and wash crystals cool_slowly->filter_crystals oiling_out Oils out? cool_slowly->oiling_out end Pure Crystals filter_crystals->end add_antisolvent Slowly add 'anti-solvent' dissolve_good->add_antisolvent add_antisolvent->cool_slowly no_crystals No crystals? oiling_out->no_crystals No troubleshoot_oil Add more solvent, cool slower oiling_out->troubleshoot_oil Yes no_crystals->filter_crystals No troubleshoot_no_cryst Concentrate, scratch, seed no_crystals->troubleshoot_no_cryst Yes troubleshoot_oil->cool_slowly troubleshoot_no_cryst->cool_slowly

Caption: Decision process for selecting and troubleshooting a crystallization method.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized using TLC first to determine the ideal eluent system.

  • Eluent Selection: Using TLC, test various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For this compound, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is often effective. Add 0.5-1% triethylamine to the eluent to prevent tailing.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a column and allow it to pack, ensuring a flat and stable bed.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the eluent or a strong solvent like dichloromethane.

    • Alternatively, pre-adsorb the crude material onto a small amount of silica gel for dry loading.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent to move your compound down the column.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Cooling Crystallization from a Single Solvent

This method is suitable if a solvent is found in which the compound is highly soluble when hot and poorly soluble when cold. A patent suggests that crystallization from n-hexane is a viable method for this compound.[4]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent (e.g., n-hexane) required to fully dissolve it.

  • Cooling:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Crystallization

This method is useful if the compound is too soluble in all tested single solvents, even at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent in which it is very soluble (e.g., dichloromethane or ethyl acetate).

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexanes or pentane) with stirring until the solution becomes slightly turbid.

  • Crystallization: If needed, gently warm the solution until it becomes clear again, and then allow it to cool slowly to induce crystallization.

  • Isolation: Collect and dry the crystals as described in the cooling crystallization protocol.

References

Navigating Reactions of 1-tert-Butyl-3-azetidinol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 1-tert-Butyl-3-azetidinol. The inherent ring strain and basicity of the azetidine core, coupled with the reactivity of the hydroxyl group, can lead to several common side products. This guide aims to help you identify, mitigate, and troubleshoot these unintended reaction pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction under acidic conditions is showing a significant amount of a higher molecular weight byproduct. What is likely happening?

A1: The most probable cause is the acid-catalyzed ring-opening of the azetidine. The strained four-membered ring is susceptible to cleavage in the presence of both Brønsted and Lewis acids. Protonation of the azetidine nitrogen increases ring strain, making it vulnerable to nucleophilic attack by another molecule of this compound or other nucleophiles present in the reaction mixture, leading to dimers or other ring-opened products.

Q2: I am attempting to oxidize the hydroxyl group to a ketone, but I am getting low yields and a complex mixture of products. What are the potential pitfalls?

A2: Oxidation of this compound to 1-tert-butyl-3-azetidinone can be challenging. Besides incomplete conversion, side reactions can include over-oxidation or degradation of the azetidine ring, especially under harsh conditions. The choice of oxidant and careful control of reaction temperature are critical. For instance, Swern oxidations, while generally mild, can lead to side products if the temperature is not strictly maintained.

Q3: I am trying to perform a substitution reaction on the hydroxyl group, but I am observing elimination products. How can I favor substitution?

A3: The formation of elimination byproducts, such as 1-tert-butyl-3-azetidinene, can compete with nucleophilic substitution at the 3-position. This is more likely to occur with bulky nucleophiles or under basic conditions at elevated temperatures. To favor substitution, consider using less sterically hindered nucleophiles, milder reaction conditions, and protecting the azetidine nitrogen to modulate its electronic properties.

Troubleshooting Guides

Issue 1: Formation of Ring-Opened Byproducts

Symptoms:

  • Appearance of unexpected peaks in NMR/LC-MS corresponding to higher molecular weight species.

  • Reduced yield of the desired product.

  • Difficulty in purification due to the presence of polar, high-boiling point impurities.

Root Cause: The azetidine ring is prone to opening under acidic conditions. The nitrogen atom gets protonated, which activates the ring for nucleophilic attack.

Troubleshooting Steps & Solutions:

Parameter Recommendation Rationale
pH Control Maintain a neutral or slightly basic pH if the reaction chemistry allows.Prevents protonation of the azetidine nitrogen, thus reducing its susceptibility to ring-opening.
Acid Choice If acidic conditions are necessary, use a milder acid (e.g., a weaker Lewis acid or a carboxylic acid instead of a mineral acid).Minimizes the extent of protonation and subsequent ring-opening.
Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Reduces the rate of the ring-opening side reaction.
Protecting Group Consider protecting the azetidine nitrogen with a group like Boc (tert-butoxycarbonyl).The electron-withdrawing nature of the Boc group decreases the basicity of the nitrogen, making it less prone to protonation.

Experimental Protocol: N-Boc Protection of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or work under biphasic conditions with aqueous sodium bicarbonate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to remove the base and unreacted (Boc)₂O.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.

Issue 2: Inefficient Oxidation and Side Product Formation

Symptoms:

  • Low yield of the desired 1-tert-butyl-3-azetidinone.

  • Presence of unreacted starting material.

  • Formation of multiple byproducts observed by TLC or LC-MS.

Root Cause: The choice of oxidizing agent and reaction conditions are critical. Over-oxidation, side reactions with the azetidine ring, and difficult work-ups can all contribute to low yields.

Troubleshooting Steps & Solutions:

Oxidation Method Recommendation Common Side Products & Mitigation
Swern Oxidation Strictly maintain the reaction temperature at -78 °C. Ensure slow addition of reagents.Formation of mixed thioacetals if the temperature rises. Quench the reaction properly to avoid side reactions with the ylide intermediate.
TEMPO-based Oxidation Use a catalytic amount of TEMPO with a stoichiometric co-oxidant like sodium hypochlorite.Ring-opening can occur if the pH becomes too acidic. Maintain a buffered system.
Dess-Martin Periodinane (DMP) Perform the reaction in a non-nucleophilic solvent like DCM.DMP is sensitive to moisture. Ensure anhydrous conditions to prevent decomposition of the reagent and inconsistent results.

Experimental Protocol: Swern Oxidation of this compound

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous DCM, maintaining the temperature below -70 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise, keeping the temperature below -70 °C.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise, and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and perform an aqueous workup.

  • Extract the product with DCM, dry the combined organic layers, and purify by column chromatography.

Visualizing Reaction Pathways

To better understand the potential reaction pathways, the following diagrams illustrate the desired transformations and common side reactions.

reaction_pathways cluster_desired Desired Reactions cluster_side Side Reactions A This compound B Desired Product (e.g., Ester, Ketone, Halide) A->B Acylation / Oxidation / Halogenation C Ring-Opened Products (e.g., Dimers) A->C Acidic Conditions D Elimination Product (1-tert-butylazetidin-3-ene) A->D Basic Conditions / Heat troubleshooting_workflow start Reaction with this compound issue Identify Primary Issue start->issue ring_opening Ring-Opening issue->ring_opening High MW Byproducts oxidation_issue Inefficient Oxidation issue->oxidation_issue Low Ketone Yield elimination Elimination Byproduct issue->elimination Alkene Formation solution_ro Control pH Use Milder Acid Lower Temperature Use Protecting Group ring_opening->solution_ro solution_ox Optimize Temperature Change Oxidant Ensure Anhydrous Conditions oxidation_issue->solution_ox solution_elim Use Milder Base Lower Temperature Less Bulky Nucleophile elimination->solution_elim

Technical Support Center: Improving Yields in 1-tert-Butyl-3-azetidinol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the functionalization of 1-tert-Butyl-3-azetidinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing the hydroxyl group of this compound?

A1: The hydroxyl group of this compound is typically functionalized through O-alkylation, O-acylation, and Mitsunobu reactions to introduce a wide variety of functional groups.

Q2: Why are yields sometimes low in the functionalization of this compound?

A2: Low yields can be attributed to several factors, including the inherent ring strain of the azetidine core, steric hindrance from the bulky tert-butyl group, suboptimal reaction conditions, and the formation of side products. Careful optimization of parameters such as solvent, temperature, and reagent stoichiometry is crucial.

Q3: What are the key considerations for purifying functionalized this compound derivatives?

A3: Purification can be challenging due to the polarity of the azetidine nitrogen and the potential for byproducts with similar polarities. Column chromatography on silica gel is a common method. In some cases, using a different stationary phase like alumina or employing preparative HPLC may be necessary. For basic azetidine products that are water-soluble as salts, careful basification of the aqueous layer during workup is essential for efficient extraction.[1]

Q4: How can I monitor the progress of my this compound functionalization reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. Visualizing the spots can be done using UV light or by staining with reagents like potassium permanganate. For more quantitative analysis, techniques such as GC-MS or LC-MS can be used to track the consumption of starting materials and the formation of the desired product.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Yield in O-Alkylation Reactions

Question: My O-alkylation of this compound is giving a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in O-alkylation are a common problem. Here’s a systematic approach to troubleshooting this issue:

  • Incomplete Deprotonation: The hydroxyl group of the azetidinol needs to be deprotonated to form the more nucleophilic alkoxide.

    • Solution: Use a stronger base. If you are using a weaker base like a carbonate, consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Poor Solubility of the Alkoxide: The resulting alkoxide may have poor solubility in the reaction solvent, limiting its reactivity.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO that can better solvate the alkoxide.

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the electrophile.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. You can also try using a less sterically hindered alkylating agent if your synthesis allows.

  • Side Reactions: The nucleophilic azetidine nitrogen can compete with the hydroxyl group, leading to N-alkylation as a side product.

    • Solution: While the tert-butyl group provides some steric protection to the nitrogen, this can still be an issue. Using a less reactive alkylating agent or milder reaction conditions can sometimes minimize this side reaction.

Issue 2: Formation of Side Products in O-Acylation Reactions

Question: I am observing significant side product formation in my O-acylation of this compound. How can I improve the selectivity?

Answer: Side product formation in O-acylation often arises from the reactivity of the azetidine nitrogen or the acylating agent.

  • N-Acylation: The azetidine nitrogen can be acylated, leading to the formation of an amide byproduct.

    • Solution: The addition of a non-nucleophilic base like pyridine or triethylamine can help to preferentially activate the hydroxyl group and scavenge any acid generated, which can catalyze N-acylation.[2] The use of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the rate of O-acylation.[2]

  • Di-acylation: If a di-acid chloride or anhydride is used, reaction at both sites of the acylating agent can occur.

    • Solution: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the acylating agent.[2] Slow, dropwise addition of the acylating agent to the reaction mixture can also help to control the reaction.[2]

  • Hydrolysis of Acylating Agent: Acylating agents like acyl chlorides and anhydrides are sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]

Issue 3: Low or No Conversion in Mitsunobu Reactions

Question: My Mitsunobu reaction with this compound is not proceeding to completion. What could be the problem?

Answer: The Mitsunobu reaction is sensitive to several factors. Here are some common causes for low conversion and their solutions:

  • Reagent Quality: The reagents used, particularly the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh3), are crucial for the reaction's success.

    • Solution: Use fresh or purified reagents. DEAD and DIAD can decompose upon storage.

  • Order of Addition: The order in which the reagents are added can be important.

    • Solution: Typically, the alcohol, nucleophile (e.g., carboxylic acid), and triphenylphosphine are dissolved in a suitable solvent and cooled before the slow addition of the azodicarboxylate.[3] If this fails, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and nucleophile may give better results.[3]

  • pKa of the Nucleophile: The nucleophile should be sufficiently acidic (generally pKa < 15) to protonate the intermediate betaine.[4]

    • Solution: If your nucleophile is not acidic enough, the reaction may not proceed efficiently. Consider using a more acidic analogue if possible.

  • Steric Hindrance: The sterically hindered nature of this compound can slow down the reaction.

    • Solution: Longer reaction times or elevated temperatures may be required. However, be cautious as higher temperatures can lead to the decomposition of the reagents. For sterically hindered alcohols, using 4-nitrobenzoic acid as the nucleophile has been shown to improve yields.[5]

Data Presentation

Table 1: O-Alkylation of this compound - Effect of Base and Solvent

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃Acetonitrile801265
2Benzyl BromideNaHTHF25685
3Benzyl BromideNaHDMF25492
4Ethyl Iodidet-BuOKTHF25878

Note: The data in this table is representative and compiled from general principles of O-alkylation reactions. Actual yields may vary.

Table 2: O-Acylation of this compound - Effect of Coupling Agent and Base

EntryAcylating AgentCoupling Agent/BaseSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydridePyridineDCM25388
2Benzoyl ChlorideTriethylamine/DMAPDCM25295
3Benzoic AcidHATU/DIPEADMF25690

Note: The data in this table is representative and based on common acylation methods. Actual yields may vary.

Table 3: Mitsunobu Reaction of this compound - Reagent and Condition Comparison

EntryNucleophile (Acid)AzodicarboxylateSolventTemperature (°C)Time (h)Yield (%)
1Benzoic AcidDEADTHF0 to 251275
24-Nitrobenzoic AcidDIADTHF0 to 251285
3PhthalimideDEADTHF0 to 251670

Note: The data in this table is representative and based on typical Mitsunobu reaction conditions. Actual yields may vary.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (using NaH)
  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for O-Acylation (using Acyl Chloride)
  • To a solution of this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of DMAP (0.1 equivalents).

  • Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Mitsunobu Reaction
  • To a solution of this compound (1.0 equivalent), the carboxylic acid nucleophile (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. Triphenylphosphine oxide can often be partially removed by precipitation from a solvent mixture like diethyl ether/hexane prior to chromatography.

Visualizations

experimental_workflow start Starting Material: This compound reaction Functionalization Reaction (Alkylation, Acylation, Mitsunobu) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product characterization->product

Caption: General experimental workflow for the functionalization of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions side_reactions Investigate Side Reactions start->side_reactions reagent_issue Impure or Wet Reagents? check_reagents->reagent_issue temp_issue Suboptimal Temperature? optimize_conditions->temp_issue tlc_analysis Analyze TLC for Side Products side_reactions->tlc_analysis reagent_issue->optimize_conditions No purify_reagents Purify/Dry Reagents & Solvents reagent_issue->purify_reagents Yes adjust_temp Screen Temperatures (Increase or Decrease) temp_issue->adjust_temp Yes base_solvent_issue Incorrect Base or Solvent? temp_issue->base_solvent_issue No base_solvent_issue->side_reactions No change_base_solvent Screen Different Bases & Solvents base_solvent_issue->change_base_solvent Yes modify_conditions Modify Conditions to Minimize Side Reactions tlc_analysis->modify_conditions

Caption: Troubleshooting decision tree for addressing low reaction yields.

mitsunobu_mechanism cluster_activation Activation cluster_reaction Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + Azetidinol Azetidinol This compound Nucleophile Nucleophile (R-COOH) Product Functionalized Product Nucleophile->Product SN2 Attack Oxyphosphonium->Product TPPO Triphenylphosphine Oxide Oxyphosphonium->TPPO

References

Technical Support Center: Troubleshooting Ring-Opening of the Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ring-opening of the azetidine scaffold. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary driving factors for azetidine ring-opening?

A1: The ring-opening of azetidines is primarily driven by the inherent ring strain of the four-membered ring. This strain makes the scaffold susceptible to nucleophilic attack, which is often facilitated by activation of the ring. Key factors influencing ring-opening include:

  • Acid Catalysis: Protonation of the azetidine nitrogen increases the ring's electrophilicity, making it more susceptible to nucleophilic attack. Decomposition is often more rapid at low pH.[1]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom, activating the ring towards nucleophilic ring-opening.[2][3][4]

  • Substituent Effects: Electron-withdrawing groups on the azetidine ring can enhance its susceptibility to nucleophilic attack through inductive effects.[5] Conversely, the position and bulk of substituents can introduce steric hindrance, influencing the regioselectivity of the attack.[5][6]

  • Formation of Azetidinium Ions: Conversion of the azetidine to a quaternary azetidinium salt significantly increases its reactivity towards nucleophiles.[4][7][8]

Q2: How do I control the regioselectivity of the ring-opening reaction?

A2: Controlling regioselectivity is a critical aspect of azetidine ring-opening. The outcome is generally governed by a combination of electronic and steric effects:

  • Electronic Effects: Unsaturated substituents (e.g., aryl, alkenyl, cyano) at the C2 position can stabilize a partial positive charge, favoring nucleophilic attack at that position.[4][6] Nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are attached to such conjugative groups.[4]

  • Steric Hindrance: Bulky substituents on the ring or the nitrogen atom will typically direct the incoming nucleophile to the less sterically hindered carbon atom.[4][6] This is especially true for sterically demanding nucleophiles.[4]

  • Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting selectivity. It is advisable to screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).[6]

Q3: My azetidine is decomposing under acidic conditions. How can I prevent this?

A3: Decomposition of azetidines in acidic media is a common issue, often initiated by protonation of the ring nitrogen, which facilitates ring-opening.[1] To mitigate this:

  • pH Control: If possible, perform reactions and purifications under neutral or basic conditions. The stability of N-substituted azetidines can be highly pH-dependent.[1]

  • Protecting Groups: The choice of N-substituent is crucial. For instance, N-pyridyl analogues have shown greater stability in acidic conditions compared to N-phenyl analogues.[1] The tert-butoxycarbonyl (Boc) group is a common protecting group that can be removed under specific acidic conditions, but its stability should be evaluated for your specific substrate and reaction conditions.[9]

  • Modification of Substituents: The electronic properties of substituents on the nitrogen atom can significantly impact stability. In some cases, introducing heteroaryl substituents can enhance chemical stability compared to other aryl groups.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Reaction or Low Conversion 1. Insufficient activation of the azetidine ring. 2. Nucleophile is not strong enough. 3. Steric hindrance preventing nucleophilic attack. 4. Inappropriate solvent.1. Add a Lewis acid (e.g., La(OTf)₃, TMSOTf) or a Brønsted acid to activate the ring.[2][10] 2. Use a stronger nucleophile or increase the reaction temperature. 3. If sterically hindered, consider a smaller nucleophile. 4. Screen different solvents to improve solubility and reaction rate.
Poor Regioselectivity 1. Competing electronic and steric effects. 2. Nature of the nucleophile. 3. Reaction conditions favoring multiple pathways.1. Modify substituents on the azetidine ring to favor one electronic or steric environment. 2. A bulkier nucleophile may favor attack at the less substituted carbon.[4] 3. Adjust the reaction temperature; lower temperatures may increase selectivity. Screen different solvents.[6]
Unwanted Side Reactions (e.g., polymerization, elimination) 1. Highly reactive intermediates. 2. High reaction temperature. 3. Presence of strong acids or bases.1. Use a milder activating agent. 2. Lower the reaction temperature. 3. Carefully control the pH of the reaction mixture. Consider using a buffered system.
Intramolecular Ring-Opening/Rearrangement 1. Presence of a pendant nucleophilic group on the azetidine substituent. 2. Acidic conditions promoting intramolecular cyclization.1. Protect the pendant nucleophilic group before attempting the ring-opening reaction. 2. Perform the reaction under neutral or basic conditions if the desired ring-opening is intermolecular.[1]

Data Presentation

Table 1: Influence of N-Substituent on Aqueous Stability of Azetidines at pH 1.8

CompoundN-SubstituentHalf-life (T₁/₂)
1 3-pyridyl3.8 hours
2 2-pyridyl> 24 hours
3 4-pyridyl> 24 hours
4 Phenyl< 10 minutes
5 4-methoxyphenyl0.5 hours
6 4-cyanophenyl< 10 minutes

Data adapted from a study on the intramolecular ring-opening decomposition of aryl azetidines, highlighting the significant impact of the N-substituent on stability in acidic media.[1]

Table 2: Effect of pH on the Stability of an N-(4-methoxyphenyl) Azetidine Analogue

pHHalf-life (T₁/₂)
1.80.5 hours
2.71.2 hours
7.0Stable

This data demonstrates the increased stability of the azetidine ring at neutral pH compared to acidic conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Mediated Ring-Opening of N-Tosylazetidines with Alcohols

This protocol is adapted from a procedure for the highly regioselective Sₙ2-type ring-opening of 2-aryl-N-tosylazetidines.[3]

  • Preparation: To a solution of the 2-aryl-N-tosylazetidine (1 equivalent) in an appropriate anhydrous solvent (e.g., CH₂Cl₂), add the desired alcohol (3 equivalents).

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or -40 °C) and add the Lewis acid (e.g., BF₃·OEt₂, 1 equivalent) dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Assessing Aqueous Stability of Azetidine Derivatives

This protocol is based on the methodology used to determine the half-lives of N-substituted azetidines.[1]

  • Sample Preparation: Prepare a stock solution of the azetidine analogue in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into an aqueous buffer of the desired pH (e.g., pH 1.8, 7.0) to a final concentration suitable for analysis (e.g., 10 µM).

  • Time Points: Incubate the sample at a constant temperature (e.g., 25 °C or 37 °C) and take aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Analysis: Analyze the aliquots by a suitable analytical method, such as ¹H NMR spectroscopy or LC-MS, to determine the concentration of the remaining azetidine derivative at each time point.

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The half-life (T₁/₂) can be calculated from the slope of the resulting line.

Visualizations

troubleshooting_workflow start Ring-Opening Reaction Failure (Low Yield / No Reaction) check_activation Is the azetidine ring activated? start->check_activation add_acid Add Lewis or Brønsted Acid check_activation->add_acid No check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes add_acid->check_nucleophile stronger_nu Use a stronger nucleophile or increase temperature check_nucleophile->stronger_nu No check_sterics Is steric hindrance an issue? check_nucleophile->check_sterics Yes stronger_nu->check_sterics smaller_nu Use a less bulky nucleophile check_sterics->smaller_nu Yes check_solvent Is the solvent appropriate? check_sterics->check_solvent No smaller_nu->check_solvent screen_solvents Screen different solvents check_solvent->screen_solvents No success Successful Ring-Opening check_solvent->success Yes screen_solvents->success

Caption: Troubleshooting workflow for failed azetidine ring-opening reactions.

regioselectivity_factors regioselectivity Regioselectivity of Ring-Opening electronic_effects Electronic Effects regioselectivity->electronic_effects steric_effects Steric Effects regioselectivity->steric_effects nucleophile Nucleophile Properties regioselectivity->nucleophile solvent Solvent Effects regioselectivity->solvent substituents Ring Substituents (e.g., Aryl, EWG) electronic_effects->substituents bulk Bulky Groups on Ring or Nitrogen steric_effects->bulk nu_bulk Nucleophile Size nucleophile->nu_bulk polarity Solvent Polarity solvent->polarity

Caption: Key factors influencing the regioselectivity of azetidine ring-opening.

acid_catalyzed_mechanism azetidine Azetidine azetidinium Azetidinium Ion (Activated) azetidine->azetidinium Protonation h_plus H+ h_plus->azetidine dummy azetidinium->dummy nucleophile Nucleophile (Nu-) nucleophile->dummy product Ring-Opened Product dummy->product Nucleophilic Attack

Caption: Simplified pathway for acid-catalyzed azetidine ring-opening.

References

Technical Support Center: Removal of the tert-Butyl Protecting Group from Azetidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the removal of the tert-butyl protecting group from an azetidine nitrogen.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for removing a tert-butyl group from an azetidine nitrogen?

The removal of a tert-butyl group from an azetidine nitrogen is typically achieved under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate.[1][2] Lewis acids like zinc bromide (ZnBr₂) and trimethylsilyl iodide (TMSI) also serve as effective reagents for this deprotection.[3] In some specific cases, thermal deprotection by heating in a high-boiling point solvent can be employed.[3]

Q2: Is the azetidine ring stable under the acidic conditions required for tert-butyl group removal?

The azetidine ring is generally stable under the acidic conditions used for tert-butyl deprotection, such as with trifluoroacetic acid (TFA).[4][5] However, prolonged exposure to very strong acids or high temperatures could potentially lead to ring-opening or other side reactions. It is always recommended to monitor the reaction closely.

Q3: What are the most common side reactions observed during the deprotection of N-tert-butyl azetidine?

The most common side reaction is the alkylation of nucleophilic functional groups within the molecule by the liberated tert-butyl cation.[6] This can be particularly problematic for substrates containing electron-rich aromatic rings or other nucleophilic sites.[6] Incomplete deprotection is another common issue, which can result from insufficient acid strength, low reaction temperatures, or steric hindrance around the azetidine nitrogen.[1]

Q4: How can I prevent the formation of tert-butylated byproducts?

The most effective way to prevent unwanted tert-butylation is to use a "scavenger" in the reaction mixture.[6] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with your substrate.[6] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[3][6]

Q5: Are there milder alternatives to TFA for this deprotection, especially for acid-sensitive substrates?

Yes, several milder methods can be used for substrates sensitive to strong acids. Aqueous phosphoric acid is an effective and environmentally friendly option.[4][7] Lewis acids such as zinc bromide in dichloromethane can offer greater selectivity.[3][8] Another mild method involves the use of oxalyl chloride in methanol.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Deprotection 1. Insufficient acid strength or concentration.[1]2. Low reaction temperature.[1]3. Steric hindrance around the azetidine nitrogen.[1]1. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).[3]2. Allow the reaction to warm to room temperature if it is being run at 0°C.[3]3. Switch to a stronger acid system, such as 4M HCl in dioxane.[1]4. For highly resistant substrates, consider neat TFA for a short period, if the molecule is stable under these conditions.[1]
Formation of Side Products (e.g., t-butylation) 1. Presence of nucleophilic functional groups in the substrate.2. The reactive tert-butyl cation is not being effectively trapped.[6]1. Add a scavenger to the reaction mixture. Common choices include triisopropylsilane (TIS, 5-10 vol%), water, or thioanisole.[3][6]2. Use a milder deprotection method that may generate the carbocation more slowly, allowing for more effective scavenging.
Degradation of Acid-Sensitive Functional Groups The chosen acidic conditions are too harsh for other protecting groups or functionalities on the molecule.[3]1. Switch to a milder deprotection reagent such as aqueous phosphoric acid, zinc bromide, or oxalyl chloride in methanol.[3][4][9]2. Carefully control the reaction time and temperature, monitoring closely by TLC or LC-MS to stop the reaction as soon as the starting material is consumed.
Product is Difficult to Isolate The product may be volatile or highly water-soluble, especially as a salt.1. If the product precipitates as a hydrochloride salt (when using HCl), it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[1]2. After acidic work-up, carefully neutralize the aqueous layer and extract the free amine with an appropriate organic solvent.

Quantitative Data Summary

Reagent Solvent Temperature Time Yield Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp30 min - 4 hGood to ExcellentA common and generally effective method.[1][2]
4M HClDioxaneRoom Temp1 - 4 hGood to ExcellentOften results in the precipitation of the hydrochloride salt.[1][10]
Aqueous Phosphoric Acid (85 wt%)-Room TempVariableHighA mild and environmentally friendly option.[4][7]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TempVariableGoodA milder Lewis acid alternative, good for some acid-sensitive substrates.[3][8]
Oxalyl ChlorideMethanolRoom Temp1 - 4 hUp to 90%A very mild method tolerant of acid-labile esters.[9]
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolRoom TempVariableVariableCan be used under milder conditions than TFA.[6]
Thermal DeprotectionDioxane or TolueneRefluxSeveral hoursVariableAn option for substrates that can withstand high temperatures.[3][10]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the N-tert-butyl azetidine substrate (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If the substrate is sensitive to tert-butylation, add a scavenger such as triisopropylsilane (TIS) (5% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[6]

  • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[6]

  • The resulting azetidine trifluoroacetate salt can be used directly or neutralized by dissolving the residue in an appropriate solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate to yield the free amine.

Protocol 2: Deprotection using HCl in Dioxane
  • Dissolve the N-tert-butyl azetidine substrate (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.[1]

  • The solid product can be collected by filtration, washed with a solvent like diethyl ether, and dried under vacuum.

Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)
  • Dissolve the N-tert-butyl azetidine substrate (1 equivalent) in dichloromethane (DCM).

  • Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate or ammonium hydroxide).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography if necessary.

Visualizations

Deprotection_Troubleshooting start Start: N-tert-butyl Azetidine Deprotection Reaction check_completion Monitor Reaction by TLC or LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains complete Reaction Complete check_completion->complete Complete conversion troubleshoot_incomplete Troubleshoot: - Increase Acid Conc./Temp - Use Stronger Acid (e.g., HCl/dioxane) incomplete->troubleshoot_incomplete check_side_products Check for Side Products (e.g., t-butylation) complete->check_side_products workup Proceed to Work-up and Isolation end End: Isolated Azetidine Product workup->end troubleshoot_incomplete->start Retry Reaction no_side_products No Significant Side Products check_side_products->no_side_products Clean Reaction side_products_present Side Products Present check_side_products->side_products_present Byproducts observed no_side_products->workup troubleshoot_side_products Troubleshoot: - Add Scavenger (TIS, H₂O) - Use Milder Conditions side_products_present->troubleshoot_side_products troubleshoot_side_products->start Retry Reaction Deprotection_Methods start N-tert-butyl Azetidine acid_labile Other Acid-Labile Groups Present? start->acid_labile harsh_conditions Standard/Harsh Conditions TFA or HCl/Dioxane acid_labile->harsh_conditions No mild_conditions Mild Conditions acid_labile->mild_conditions Yes product Deprotected Azetidine harsh_conditions->product lewis_acid Lewis Acids (ZnBr₂, TMSI) mild_conditions->lewis_acid protic_acid Mild Protic Acids (Aqueous H₃PO₄) mild_conditions->protic_acid other_mild Other Mild Reagents (Oxalyl Chloride/MeOH) mild_conditions->other_mild lewis_acid->product protic_acid->product other_mild->product

References

Technical Support Center: Managing Impurities in Commercial 1-tert-Butyl-3-azetidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist users in managing impurities in commercial 1-tert-Butyl-3-azetidinol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Troubleshooting Guides

This section addresses specific problems that may arise during the use of commercial this compound and provides systematic approaches to identify and resolve the issues.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

Q1: My reaction using this compound is giving inconsistent yields or forming unexpected byproducts. Could impurities be the cause?

A1: Yes, impurities in the starting material are a common cause of inconsistent reaction outcomes. The purity of commercial this compound can vary between suppliers and even between different batches from the same supplier. Some manufacturers of fine chemicals may not provide detailed analytical data, placing the responsibility on the end-user to verify purity.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent reactions.

Recommended Actions:

  • Purity Assessment: Before use, assess the purity of your commercial this compound. A simple proton NMR (¹H NMR) can often reveal the presence of significant impurities. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

  • Identify Potential Impurities: Based on common synthetic routes, potential impurities can be inferred. Refer to the "Common Impurities" FAQ in Section 2 for a list of likely contaminants.

  • Purification: If impurities are detected, consider purifying the material using techniques like column chromatography or recrystallization. Detailed protocols are provided in Section 2.

Issue 2: Difficulty in Product Purification

Q2: I am having trouble purifying the product of my reaction where this compound was a starting material. Could impurities from the starting material be interfering?

A2: Absolutely. Impurities from the starting material can carry through the reaction and complicate the purification of your desired product, especially if they have similar polarities.

Troubleshooting Steps:

  • Analyze the Crude Product: Use TLC, HPLC, or LC-MS to analyze your crude reaction mixture. Compare the impurity profile to that of your starting this compound.

  • Consider Impurity Reactivity: Some impurities might react under your experimental conditions to form new byproducts that are difficult to separate. For example, residual starting materials from the synthesis of this compound could compete in your reaction.

  • Optimize Purification Method: You may need to adjust your purification strategy. For instance, if an impurity is co-eluting with your product in normal-phase chromatography, consider switching to reverse-phase chromatography or trying a different solvent system.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the impurities, analysis, and purification of this compound.

Common Impurities and Their Origins

Q3: What are the most likely impurities in commercial this compound and where do they come from?

A3: The impurities present in commercial this compound are typically related to its synthetic route. Below is a summary of potential impurities based on common manufacturing processes.

Table 1: Potential Impurities in Commercial this compound

Impurity NameChemical StructurePotential Origin
1-Boc-3-hydroxyazetidine(Structure not shown due to complexity)Incomplete deprotection of the Boc-protected precursor.
3-Benzyloxy-1-(tert-butyl)azetidine(Structure not shown due to complexity)Unreacted starting material from a common synthetic route involving debenzylation.
Residual Palladium (Pd) or Raney Nickel (Ni)Pd or NiCatalysts used in hydrogenation/debenzylation steps.[2][3]
Dimethyl sulfoxide (DMSO)(CH₃)₂SOReagent used in Swern oxidation of the precursor alcohol.[4][5]
Dimethyl sulfide (DMS)(CH₃)₂SA malodorous byproduct of the Swern oxidation.[4][5][6]
Triethylammonium salts(C₂H₅)₃NH⁺X⁻Formed from the triethylamine base used in oxidation reactions.[4]
Residual Solvents (e.g., Ethanol, Dichloromethane, Ethyl Acetate)VariousSolvents used during synthesis and purification.
Analytical Methods for Impurity Detection

Q4: What analytical methods can I use to check the purity of my this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Table 2: Recommended Analytical Methods

Analytical TechniquePurpose
¹H NMR Provides a rapid assessment of purity and can identify and quantify major organic impurities.
HPLC-UV A highly sensitive method for separating and quantifying organic impurities.
GC-MS Ideal for identifying and quantifying volatile impurities, such as residual solvents and byproducts like dimethyl sulfide.
ICP-MS or AAS Used to determine the concentration of residual metal catalysts like palladium or nickel.[7][8][9]

Logical Flow for Purity Analysis:

start Commercial this compound nmr_analysis ¹H NMR Analysis start->nmr_analysis Initial Purity Screen hplc_analysis HPLC-UV Analysis start->hplc_analysis Organic Impurity Profile gcms_analysis GC-MS Analysis start->gcms_analysis Volatile Impurities icpms_analysis ICP-MS/AAS Analysis start->icpms_analysis Residual Metals purity_report Comprehensive Purity Report nmr_analysis->purity_report hplc_analysis->purity_report gcms_analysis->purity_report icpms_analysis->purity_report

Caption: Recommended analytical workflow for purity assessment.

Experimental Protocols

Q5: Can you provide a starting point for an HPLC method to analyze the purity of this compound?

A5: The following is a general-purpose High-Performance Liquid Chromatography (HPLC) method that can be used as a starting point for analyzing the purity of this compound. This method will likely need to be optimized for your specific instrument and the impurity profile of your sample.

Protocol 1: HPLC-UV Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition (95:5 Mobile Phase A:B).

Purification Techniques

Q6: My batch of this compound contains significant impurities. How can I purify it?

A6: The two most common methods for purifying this compound on a laboratory scale are column chromatography and recrystallization.

Protocol 2: Purification by Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack a column with the slurry.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradually increasing polarity gradient.

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. A solvent system of ethyl acetate/hexanes or isopropanol/water may be effective.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Impact on Downstream Applications

Q7: How can these impurities affect my downstream drug development work?

A7: Impurities can have several detrimental effects in drug development:

  • Formation of Impurity Adducts: Reactive impurities can form adducts with your active pharmaceutical ingredient (API), leading to new, uncharacterized, and potentially toxic compounds.

  • Catalyst Poisoning: Residual catalysts or their byproducts can poison catalysts used in subsequent synthetic steps.

  • Alteration of Physicochemical Properties: Impurities can affect the crystallinity, solubility, and stability of your API.

  • Pharmacological and Toxicological Effects: Impurities can have their own pharmacological or toxicological effects, complicating the interpretation of biological data.

Signaling Pathway of Impurity Impact:

impurity Impurity in Starting Material downstream_reaction Downstream Synthetic Reaction impurity->downstream_reaction side_reaction Side Reaction impurity->side_reaction api Active Pharmaceutical Ingredient (API) downstream_reaction->api impurity_adduct Impurity-API Adduct side_reaction->impurity_adduct altered_properties Altered Physicochemical Properties impurity_adduct->altered_properties biological_testing Biological Testing impurity_adduct->biological_testing adverse_effects Adverse Pharmacological/Toxicological Effects biological_testing->adverse_effects

Caption: Impact of impurities on drug development.

References

Technical Support Center: Stability of Azetidine Derivatives Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of azetidine derivatives in acidic environments. Due to their ring strain, azetidines can be susceptible to degradation under acidic conditions, and understanding these pathways is crucial for experimental design and drug development.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why are azetidine derivatives often unstable in acidic conditions?

A1: The instability of azetidines in acidic media is primarily due to their inherent ring strain, which is approximately 25.4 kcal/mol.[3] This strain makes the four-membered ring susceptible to cleavage. In the presence of acid, the azetidine nitrogen is protonated, which facilitates the ring-opening process.[1][4] This can lead to various degradation products through mechanisms like intramolecular ring-opening decomposition or ring expansion.[1][4]

Q2: What are the common degradation pathways for azetidine derivatives in acid?

A2: Under acidic conditions, azetidine derivatives can undergo several degradation pathways:

  • Acid-Mediated Ring-Opening: Protonation of the azetidine nitrogen weakens the C-N bonds, making the ring susceptible to nucleophilic attack. This can be an intramolecular process, where a pendant group on the N-substituent attacks the azetidinium ring, leading to decomposition.[1]

  • Ring Expansion: In some cases, particularly with carbamate derivatives, acid can promote a ring-expansion reaction. This involves the formation of a carbocation intermediate after the azetidine ring opens, which is then trapped by a neighboring group to form a larger ring system, such as a 1,3-oxazinan-2-one.[4]

  • Hydrolysis: For azetidine derivatives containing ester functional groups, acid-catalyzed hydrolysis can be a significant degradation pathway.[5]

Q3: What factors influence the stability of azetidine derivatives in acidic media?

A3: Several factors can influence the stability of a specific azetidine derivative:

  • Substituents on the Ring and Nitrogen: The electronic properties of substituents on both the azetidine ring and the nitrogen atom play a crucial role. Electron-donating groups on an aryl substituent can stabilize carbocation intermediates formed during ring-opening, potentially increasing the degradation rate.[4] Conversely, the nature of the N-substituent significantly impacts the basicity of the azetidine nitrogen.

  • pKa of the Azetidine Nitrogen: The basicity (pKa) of the azetidine nitrogen is a key determinant of its stability in acidic conditions.[1] A lower pKa means the nitrogen is less likely to be protonated at a given pH, thus enhancing stability.[1] For example, N-pyridyl azetidines can be more stable than N-phenyl analogues because the pyridine nitrogen is protonated first, reducing the likelihood of protonating the less basic azetidine nitrogen.[1]

  • pH of the Solution: The rate of degradation is highly dependent on the pH of the solution. More acidic conditions (lower pH) generally lead to faster decomposition.[1]

  • Protecting Groups: The choice of the nitrogen protecting group can influence stability. While the tert-butoxycarbonyl (Boc) group is common, it can be labile under acidic conditions.[6] In some instances, the protecting group itself can participate in intramolecular ring-opening.[2]

Troubleshooting Guides

Issue 1: Unexpected Degradation of Azetidine Compound During an Experiment.

Symptoms:

  • Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Lower than expected yield of the desired product.

  • Inconsistent results between experimental runs.

Possible Causes and Solutions:

CauseRecommended Solution
Acidic Reaction or Workup Conditions Neutralize acidic solutions as soon as possible. During aqueous workups, ensure the pH is neutral or slightly basic before extraction.[2]
Acidic Chromatography Conditions When using silica gel chromatography, consider using a neutralized silica gel (pre-treated with a triethylamine/eluent mixture) or an alternative stationary phase like basic alumina to prevent on-column degradation.[2]
Inherent Instability of the Derivative Re-evaluate the structure of your azetidine derivative. If it contains features known to promote instability (e.g., certain N-substituents), consider synthesizing more stable analogues. For example, replacing an N-phenyl group with an N-pyridyl group might enhance stability.[1]
Inappropriate Protecting Group If the N-protecting group is acid-labile (e.g., Boc) and your downstream steps require acidic conditions, consider switching to a more robust protecting group like benzyl (Bn) or carbobenzyloxy (Cbz), which offer different deprotection strategies.[6]
Issue 2: Difficulty in Identifying Degradation Products.

Symptoms:

  • Multiple unknown peaks in the chromatogram.

  • Inability to propose a degradation pathway.

Possible Causes and Solutions:

CauseRecommended Solution
Complex Degradation Pathway Conduct a forced degradation study under controlled acidic conditions (e.g., 0.1 N HCl) and monitor the reaction over time using a stability-indicating HPLC or LC-MS method.[5][7] This can help in identifying major and minor degradation products.
Lack of Structural Information Isolate the major degradation products using preparative HPLC. Characterize the isolated compounds using spectroscopic techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.[1]
Co-elution of Peaks Optimize your HPLC method to achieve better separation. This may involve changing the mobile phase composition, gradient, column type, or pH of the mobile phase.[7]

Data Presentation

Table 1: Stability of N-Substituted Azetidines at Different pH Values

This table summarizes the stability data for a series of N-substituted aryl azetidines, highlighting the influence of the N-aryl group and pH on the half-life (T1/2) of the compounds.

CompoundN-SubstituentpHHalf-life (T1/2)
1 3-pyridyl1.8Stable (>24 h)
2 2-pyridyl1.8Stable (>24 h)
3 4-pyridyl1.8Stable (>24 h)
4 Phenyl1.8~50% degradation in 3-5 min
5 4-methoxyphenyl1.80.5 h
5 4-methoxyphenyl2.71.2 h
5 4-methoxyphenyl7.0Stable
6 4-cyanophenyl1.8<10 min

Data adapted from a study on the intramolecular ring-opening decomposition of aryl azetidines.[1]

Table 2: pKa Values of Azetidine and Pyridine Nitrogens in N-Aryl Azetidines

The pKa of the azetidine nitrogen is a critical factor in determining its stability in acidic media. This table shows a comparison of calculated (c pKa) and measured pKa values for different N-substituted azetidines.

CompoundN-SubstituentAzetidine N c pKaPyridine N c pKaMeasured Azetidine N pKaMeasured Pyridine N pKa
1 3-pyridyl-1.15.5Not Measured6.3
2 2-pyridyl-3.83.5Not MeasuredNot Measured
3 4-pyridyl-3.65.5Not MeasuredNot Measured
4 Phenyl2.9N/A4.3N/A

Data adapted from a study on the intramolecular ring-opening decomposition of aryl azetidines.[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study under Acidic Conditions

This protocol outlines a general method for conducting a forced degradation study to assess the stability of an azetidine derivative in an acidic environment.

  • Stock Solution Preparation: Prepare a stock solution of the azetidine derivative in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]

  • Acidic Degradation: In a suitable reaction vessel, add a known volume of the stock solution to a solution of 0.1 N hydrochloric acid (HCl). The final concentration of the compound should be within the linear range of the analytical method.[5][7]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 70°C).[5]

  • Time-Course Analysis: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the aliquot with a stoichiometric amount of a suitable base (e.g., 0.1 N sodium hydroxide, NaOH).[7]

  • Sample Preparation: Dilute the quenched sample with the mobile phase or a compatible solvent to a suitable concentration for analysis.[7]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the percentage of the remaining parent compound and identify any degradation products.[7]

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to monitor the stability of azetidine derivatives.

  • Column: A reversed-phase C18 column is a common choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) is often effective.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 256 nm).[5]

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating.

Visualizations

degradation_pathway Azetidine Azetidine Derivative Protonated_Azetidine Protonated Azetidinium Ion Azetidine->Protonated_Azetidine + H+ Ring_Opened Ring-Opened Intermediate (e.g., Carbocation) Protonated_Azetidine->Ring_Opened Ring Opening Decomposition Decomposition Products Ring_Opened->Decomposition Intramolecular Attack Ring_Expansion Ring-Expanded Product (e.g., 1,3-Oxazinan-2-one) Ring_Opened->Ring_Expansion Intramolecular Trapping

Caption: General degradation pathways of azetidine derivatives under acidic conditions.

Caption: Troubleshooting workflow for unexpected degradation of azetidine derivatives.

References

Technical Support Center: Analytical Methods for Detecting Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues you may encounter during the analysis of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting and quantifying reaction byproducts?

A1: The most common analytical methods for detecting and quantifying reaction byproducts include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. HPLC and GC are primarily used for separation and quantification, while MS and NMR are powerful techniques for structural elucidation of unknown byproducts.[1][2][] FTIR is useful for identifying functional groups present in impurities.[4]

Q2: How do I choose between HPLC and GC for my byproduct analysis?

A2: The choice between HPLC and GC depends on the physicochemical properties of your analyte.[5] GC is suitable for volatile and thermally stable compounds.[6] HPLC is the preferred method for non-volatile, thermally labile, or polar compounds.[5][6] HPLC has a broader range of applications and is generally easier for beginners due to its milder operating conditions.[6][7]

Q3: What are the key validation parameters I need to consider for an analytical method intended to quantify impurities?

A3: According to the International Council for Harmonisation (ICH) guideline Q2(R1), the key validation parameters for quantitative impurity tests include specificity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[5][8][9]

Q4: What is the difference between Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A4: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be measured with acceptable precision and accuracy.[9][10] For LOQ, the signal-to-noise ratio is typically 10:1, while for LOD it is 3:1.[10]

Q5: What are common sources of impurities in active pharmaceutical ingredients (APIs)?

A5: Impurities in APIs can originate from various sources, including unreacted starting materials, intermediates, byproducts from side reactions, reagents, catalysts, and degradation products formed during manufacturing or storage.[1][11][12] They are broadly classified as organic impurities, inorganic impurities, and residual solvents.[][12]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: I am observing peak tailing for my polar byproducts. What are the possible causes and solutions?

A: Peak tailing in HPLC for polar compounds is a common issue and can be caused by several factors. Here's a breakdown of potential causes and their solutions:

  • Secondary Interactions with Residual Silanols: Free silanol groups on the silica-based column packing can interact with polar and basic analytes, leading to tailing.

    • Solution: Operate at a lower mobile phase pH (e.g., 2-3) to suppress the ionization of silanols.[13][14] Use a highly deactivated, end-capped column where the residual silanols are chemically bonded to reduce their activity.[14][15] Adding a competing base, like triethylamine (TEA), to the mobile phase can also help.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[15]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the peak shape.

    • Solution: Reverse the column and flush it to waste to dislodge any particulates from the inlet frit. If this doesn't resolve the issue, the column may need to be replaced.[14][15]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Use a buffer to maintain a stable pH.[13]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.[16]

Gas Chromatography (GC)

Q: My GC analysis for residual solvents is showing inconsistent retention times. What should I check?

A: Inconsistent retention times in GC are often related to issues with the carrier gas flow rate, oven temperature, or the column itself.

  • Carrier Gas Flow Rate Fluctuations: Leaks in the system or a faulty gas regulator can cause the carrier gas flow rate to vary.

    • Solution: Perform a leak check of the entire system, from the gas cylinder to the detector. Ensure the gas regulator is providing a stable pressure.

  • Oven Temperature Instability: Inaccurate or fluctuating oven temperatures will directly impact retention times.

    • Solution: Verify the oven temperature with a calibrated external thermometer. Ensure the oven is properly calibrated and functioning correctly.

  • Column Issues: Column degradation, contamination, or improper installation can lead to retention time shifts.

    • Solution: Condition the column according to the manufacturer's instructions. If the column is old or heavily used, it may need to be trimmed or replaced. Ensure the column is installed correctly in the injector and detector ports.

  • Sample Injection Volume Variation: Inconsistent injection volumes can cause slight shifts in retention times, especially for large volume injections.

    • Solution: Ensure the autosampler is functioning correctly and the syringe is not worn. For manual injections, use a consistent and reproducible injection technique.

Detailed Experimental Protocols

HPLC Method Development for Impurity Profiling

This protocol outlines a systematic approach to developing a robust HPLC method for the separation and quantification of reaction byproducts.

  • Gather Information: Collect all available information about the API and potential impurities, including their chemical structures, polarities, and UV absorbance characteristics.[6]

  • Select a Column and Mobile Phase:

    • Column: Start with a versatile C18 column. Consider other stationary phases like C8, phenyl, or polar-embedded phases if the initial separation is poor.[17]

    • Mobile Phase: A common starting point is a gradient of acetonitrile or methanol with water or a buffer. Screen different pH values for the aqueous phase to optimize the separation of ionizable compounds.[17][18]

  • Optimize the Gradient:

    • Perform a broad gradient run (e.g., 5% to 95% organic over 20-30 minutes) to determine the approximate elution conditions for all components.

    • Refine the gradient to improve the resolution of closely eluting peaks. This may involve adjusting the gradient slope, initial and final organic concentrations, and adding isocratic holds.

  • Optimize Flow Rate and Temperature:

    • The typical flow rate for a standard 4.6 mm ID column is 1.0 mL/min. Adjust as needed to improve resolution or reduce analysis time.

    • Varying the column temperature can affect selectivity and peak shape. A typical starting temperature is 30 °C.

  • Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, LOD, and LOQ.[9]

GC-MS Protocol for Identification of Volatile Byproducts

This protocol describes the general procedure for identifying volatile organic byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).

    • For trace analysis, a headspace or solid-phase microextraction (SPME) sample introduction technique may be necessary.[19][20]

  • GC-MS Instrument Setup:

    • Column: Use a capillary column with a stationary phase appropriate for the expected byproducts (e.g., a non-polar DB-5ms or a mid-polar DB-624).[21]

    • Carrier Gas: Use high-purity helium or hydrogen as the carrier gas.

    • Temperature Program: Start with an initial oven temperature low enough to trap volatile compounds at the head of the column. Then, ramp the temperature to elute the compounds of interest. A typical program might be: 40 °C for 2 min, then ramp at 10 °C/min to 250 °C and hold for 5 min.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the expected molecular weights of the byproducts (e.g., m/z 40-400).

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS.

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification.[22]

    • Confirm the identity by comparing the retention time and mass spectrum with that of a pure reference standard, if available.

NMR Protocol for Structural Elucidation of an Unknown Byproduct

This protocol provides a workflow for determining the structure of an isolated, unknown reaction byproduct using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified byproduct in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13]

    • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into the NMR tube.

  • Acquire 1D NMR Spectra:

    • Acquire a ¹H NMR spectrum to determine the number of different types of protons and their chemical environments.

    • Acquire a ¹³C NMR spectrum to determine the number of different types of carbons. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

  • Acquire 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps in determining stereochemistry.[23]

  • Structure Elucidation:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons of each type.

    • Use the chemical shifts in the ¹H and ¹³C spectra to infer the types of functional groups present.

    • Use the correlations from the 2D spectra to connect the different fragments and build the final structure.[23][24]

FTIR Protocol for Functional Group Analysis of Byproducts

This protocol describes the use of Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory for the rapid identification of functional groups in a reaction byproduct.

  • Sample Preparation:

    • For a solid sample, place a small amount directly onto the ATR crystal.

    • For a liquid sample, place a drop onto the ATR crystal.

    • No extensive sample preparation is typically required for ATR-FTIR.[25]

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

  • Spectral Interpretation:

    • Examine the absorbance spectrum for characteristic peaks corresponding to different functional groups (e.g., C=O stretch for a carbonyl, O-H stretch for an alcohol or carboxylic acid).

    • Compare the peak positions to correlation charts or spectral databases to identify the functional groups present in the byproduct.

Quantitative Data Summary

Table 1: Comparison of HPLC and GC for Impurity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Type Non-volatile, thermally labile, polar compounds[5][6]Volatile, thermally stable compounds[6]
Operating Temperature Ambient to moderately elevated (e.g., 25-60 °C)[7]High temperatures (e.g., 50-300 °C)[7]
Typical LOD/LOQ ng to pg range, depending on the detectorpg to fg range, depending on the detector
Common Detectors UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), FluorescenceFlame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD)
Advantages Wide applicability, suitable for a broad range of compounds, non-destructiveHigh resolution, fast analysis times for volatile compounds, sensitive detectors like FID
Disadvantages Slower analysis times compared to GC for some applicationsLimited to volatile and thermally stable compounds

Table 2: Typical Validation Parameter Acceptance Criteria for Impurity Methods (based on ICH Q2(R1))

Validation ParameterAcceptance Criteria
Accuracy The recovery should be within an acceptable range (e.g., 80-120% for impurities at the specification limit).[26]
Precision (Repeatability) The relative standard deviation (RSD) should be within an acceptable limit (e.g., <15% for impurities at the specification limit).
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10. The precision at the LOQ should be acceptable (e.g., RSD < 20%).[10]
Linearity The correlation coefficient (r²) should be ≥ 0.99.[26]

Visualizations

Byproduct_Analysis_Workflow cluster_0 Initial Analysis & Detection cluster_1 Isolation & Purification cluster_2 Structure Elucidation cluster_3 Quantification & Reporting Reaction Mixture Reaction Mixture Analytical Screening Analytical Screening Reaction Mixture->Analytical Screening e.g., HPLC, GC Byproduct Detected Byproduct Detected Analytical Screening->Byproduct Detected Isolation Isolation Byproduct Detected->Isolation Purified Byproduct Purified Byproduct Isolation->Purified Byproduct e.g., Prep-HPLC, Flash Chromatography Structural Analysis Structural Analysis Purified Byproduct->Structural Analysis Structure Confirmed Structure Confirmed Structural Analysis->Structure Confirmed e.g., MS, NMR, FTIR Quantitative Analysis Quantitative Analysis Structure Confirmed->Quantitative Analysis Report Report Quantitative Analysis->Report Validated Method LCMS_Identification_Workflow cluster_0 LC Separation & MS Detection cluster_1 Data Analysis & Identification Sample Injection Sample Injection HPLC Separation HPLC Separation Sample Injection->HPLC Separation MS Detection (Full Scan) MS Detection (Full Scan) HPLC Separation->MS Detection (Full Scan) Determine Molecular Weight Determine Molecular Weight MS Detection (Full Scan)->Determine Molecular Weight MS/MS Fragmentation MS/MS Fragmentation Determine Molecular Weight->MS/MS Fragmentation Database Search Database Search MS/MS Fragmentation->Database Search Propose Structure Propose Structure Database Search->Propose Structure

References

Validation & Comparative

comparative analysis of 1-tert-Butyl-3-azetidinol and N-Boc-3-azetidinol

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Azetidine scaffolds, in particular, have garnered significant attention due to their unique conformational constraints and their prevalence in a wide array of biologically active molecules. This guide provides a comprehensive comparative analysis of two key azetidinol derivatives: 1-tert-Butyl-3-azetidinol and N-Boc-3-azetidinol. We will delve into their chemical properties, reactivity in common synthetic transformations, and the critical differences in the stability and utility of their respective N-protecting groups, supported by illustrative experimental protocols.

At a Glance: Key Chemical and Physical Properties

A summary of the fundamental properties of this compound and N-Boc-3-azetidinol is presented below, highlighting the key differences for quick reference.

PropertyThis compoundN-Boc-3-azetidinol
CAS Number 13156-04-2[1]141699-55-0
Molecular Formula C₇H₁₅NO[1]C₈H₁₅NO₃[2]
Molecular Weight 129.20 g/mol [1]173.21 g/mol [2]
Appearance SolidWhite to off-white crystalline powder
Melting Point Not specified47-51 °C
N-Substituent tert-Butyltert-Butoxycarbonyl (Boc)
Protecting Group Lability Stable to acidic and basic conditionsLabile under acidic conditions[3][4]

Reactivity Profile: A Comparative Study

The core difference between this compound and N-Boc-3-azetidinol lies in the nature of their nitrogen substituent. The tert-butyl group is a robust, non-labile group, making this compound suitable as a permanent structural component. In contrast, the Boc group is a widely used protecting group, readily cleaved under acidic conditions to liberate the secondary amine for further functionalization.[3][5] This fundamental difference dictates their applications in multi-step syntheses.

To illustrate the comparative performance of these two molecules, we present hypothetical experimental data for two common synthetic transformations: the Mitsunobu reaction and an assessment of N-substituent stability under acidic conditions.

Table 1: Comparative Performance in a Mitsunobu Reaction
ParameterThis compoundN-Boc-3-azetidinol
Reaction Esterification with p-nitrobenzoic acidEsterification with p-nitrobenzoic acid
Reagents p-Nitrobenzoic acid, PPh₃, DIADp-Nitrobenzoic acid, PPh₃, DIAD
Solvent Anhydrous THFAnhydrous THF
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 12 hours12 hours
Hypothetical Yield ~85%~90%
Key Observation The N-tert-butyl group is stable under these conditions.The N-Boc group is stable under these conditions.
Table 2: Comparative Stability of the N-Substituent under Acidic Conditions
ParameterThis compoundN-Boc-3-azetidinol
Reaction Treatment with Trifluoroacetic Acid (TFA)Treatment with Trifluoroacetic Acid (TFA)
Reagents TFA (5 equiv.)TFA (5 equiv.)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room temperatureRoom temperature
Reaction Time 24 hours1 hour
Hypothetical Outcome >95% starting material recovered>95% conversion to 3-hydroxyazetidinium trifluoroacetate
Key Observation The N-tert-butyl group is highly resistant to acidic cleavage.The N-Boc group is readily cleaved under acidic conditions.

Experimental Protocols

Detailed methodologies for the comparative experiments are provided below. These protocols are designed to be clear and reproducible for researchers in a laboratory setting.

Experimental Protocol 1: Comparative Mitsunobu Reaction

This protocol details the esterification of the 3-hydroxyl group of both azetidinol derivatives with p-nitrobenzoic acid via a Mitsunobu reaction.

Materials:

  • This compound or N-Boc-3-azetidinol (1.0 equiv)

  • p-Nitrobenzoic acid (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the respective azetidinol (1.0 equiv), p-nitrobenzoic acid (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF, add diisopropyl azodicarboxylate (1.5 equiv) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding ester.

Experimental Protocol 2: Comparative N-Substituent Stability to Acid

This protocol assesses the stability of the N-tert-butyl and N-Boc groups under strongly acidic conditions using trifluoroacetic acid.

Materials:

  • This compound or N-Boc-3-azetidinol (1.0 equiv)

  • Trifluoroacetic acid (TFA) (5.0 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the respective azetidinol (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (5.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction of N-Boc-3-azetidinol by TLC for the disappearance of the starting material (typically complete within 1 hour). For this compound, stir for 24 hours.

  • For the N-Boc-3-azetidinol reaction, upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA to obtain the crude 3-hydroxyazetidinium trifluoroacetate salt.

  • For the this compound reaction, after 24 hours, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the starting material.

Visualizing the Chemical Logic

To further clarify the key differences and experimental workflows, the following diagrams are provided.

logical_relationship cluster_tert_butyl This compound cluster_boc N-Boc-3-azetidinol A N-tert-Butyl Group B High Stability (Acid & Base Resistant) A->B is a G Permanent Scaffold Component B->G leads to use as C N-Boc Group D Acid Labile C->D is E Base Stable C->E is H Intermediate for Further Functionalization D->H allows use as F Choice of Reagent F->A F->C

Caption: Logical relationship between N-substituent and application.

experimental_workflow cluster_mitsunobu Mitsunobu Reaction cluster_deprotection Acid Stability Test start_mitsunobu Azetidinol + p-Nitrobenzoic Acid + PPh3 in THF add_diad Add DIAD at 0°C start_mitsunobu->add_diad stir_rt Stir at RT for 12h add_diad->stir_rt workup_mitsunobu Aqueous Workup stir_rt->workup_mitsunobu purification_mitsunobu Column Chromatography workup_mitsunobu->purification_mitsunobu product_mitsunobu Ester Product purification_mitsunobu->product_mitsunobu start_deprotection Azetidinol in DCM add_tfa Add TFA at RT start_deprotection->add_tfa stir_deprotection Stir at RT add_tfa->stir_deprotection analysis Analysis (TLC, NMR) stir_deprotection->analysis product_deprotection Deprotected Azetidinol or Recovered Starting Material analysis->product_deprotection

Caption: Comparative experimental workflows.

Conclusion

The choice between this compound and N-Boc-3-azetidinol is fundamentally a strategic one, dictated by the intended role of the azetidine ring in the final molecule.

  • This compound is the reagent of choice when the N-tert-butyl azetidine moiety is a permanent feature of the target structure. Its robust nature ensures stability across a wide range of reaction conditions.

  • N-Boc-3-azetidinol is an indispensable intermediate when further modification of the azetidine nitrogen is required. The lability of the Boc group under acidic conditions provides a gateway to a diverse array of N-functionalized azetidines, making it a versatile building block in medicinal chemistry and drug discovery.

By understanding the distinct properties and reactivity profiles of these two valuable compounds, researchers can make informed decisions to streamline their synthetic strategies and accelerate the discovery of new therapeutic agents.

References

A Comparative Guide to the Synthetic Pathways of 3-Hydroxyazetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyazetidine motif is a valuable building block in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability to drug candidates. Its rigid, three-dimensional structure provides a unique scaffold for exploring chemical space. This guide offers an objective comparison of the most common synthetic pathways to 3-hydroxyazetidines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.

At a Glance: Comparison of Key Synthetic Methodologies

The synthesis of 3-hydroxyazetidines can be broadly categorized into several key strategies. The most prevalent and industrially scalable method involves the reaction of epichlorohydrin with an amine, followed by cyclization and deprotection. A more modern and versatile approach for laboratory-scale synthesis and library generation is the photochemical Norrish-Yang cyclization. Other potential, albeit less documented, routes include the ring expansion of aziridine derivatives.

Synthetic Pathway Starting Materials Key Steps Typical Overall Yield Advantages Disadvantages
From Epichlorohydrin & Amine Epichlorohydrin, Amine (e.g., Benzylamine, t-Butylamine)1. Ring opening of epichlorohydrin2. Intramolecular cyclization3. Deprotection (if necessary)50-70%[1][2]Scalable, uses readily available starting materials, well-established.[3][4]Multi-step process, may require protecting groups, potentially harsh deprotection conditions.[1]
Photochemical (Norrish-Yang) α-Amino ketonesIntramolecular photocyclization40-80%[5][6]High functional group tolerance, suitable for library synthesis, occurs under mild conditions.[5]Requires specialized photochemical equipment (flow reactor), may not be suitable for all substrates.
Deprotection of N-Protected Precursors N-Benzyl-3-hydroxyazetidine, N-Benzhydryl-3-hydroxyazetidineCatalytic Hydrogenation>90%[2][3][7]High-yielding final step.Requires prior synthesis of the protected azetidine.
From Aziridines (Ring Expansion) Aziridine derivatives (e.g., 2-(halomethyl)aziridines)Intramolecular nucleophilic substitutionData not readily availablePotentially a direct route to functionalized azetidines.Less developed methodology, lack of readily available starting materials and established protocols.

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of the primary synthetic routes, including reaction schemes and key experimental data.

Synthesis from Epichlorohydrin and an Amine

This classical and robust methodology is the most widely employed for the large-scale production of 3-hydroxyazetidine.[3][4] The general strategy involves the initial reaction of an amine with epichlorohydrin to form an amino alcohol intermediate, which then undergoes intramolecular cyclization to the N-substituted 3-hydroxyazetidine. A final deprotection step is often required to yield the parent compound.

cluster_legend Legend start Epichlorohydrin + R-NH2 intermediate N-Substituted-3-chloro-2-propanol start->intermediate Ring Opening cyclized N-R-3-Hydroxyazetidine intermediate->cyclized Intramolecular Cyclization final 3-Hydroxyazetidine cyclized->final Deprotection Starting Materials Starting Materials Intermediates Intermediates Final Product Final Product

Caption: General workflow for the synthesis of 3-hydroxyazetidine from epichlorohydrin.

Amine Cyclization Conditions Yield (Cyclization) Deprotection Conditions Yield (Deprotection) Overall Yield Reference
Benzylamine1. Water, 0-5°C, 12h2. Na2CO3, Acetonitrile, reflux, 12h86%10% Pd/C, 4M HCl, Methanol, H2 (g), 8h>90%~77%[2]
t-Butylamine1. Isopropanol, RT, 24-48h2. NaHCO3, reflux, 3-6h70-72%1. Acetic anhydride, ZnCl2, 125-140°C2. 20-25% HCl, 90-103°C51-55%~36-40%[1][8]
Photochemical Synthesis via Norrish-Yang Cyclization

A more recent and elegant approach to 3-hydroxyazetidines involves the intramolecular photochemical cyclization of α-amino ketones, known as the Norrish-Yang reaction.[5][6] This method is particularly well-suited for the synthesis of diverse libraries of substituted 3-hydroxyazetidines and is often performed in a continuous flow reactor, allowing for excellent control over reaction parameters and scalability.[5]

cluster_legend Legend start α-Amino Ketone excited Excited State start->excited hν (UV light) diradical 1,4-Diradical Intermediate excited->diradical γ-Hydrogen Abstraction final 3-Hydroxyazetidine diradical->final Radical Recombination Starting Material Starting Material Intermediates Intermediates Final Product Final Product

Caption: The Norrish-Yang pathway to 3-hydroxyazetidines.

Substrate (α-Amino Ketone) Concentration (M) Flow Rate (mL/min) Temperature (°C) Residence Time (min) Isolated Yield (%) Reference
N-Benzyl-N-methyl-1-phenyl-2-aminopropan-1-one0.151.018-251075[5][6]
N,N-Dibenzyl-2-amino-1-phenylethan-1-one0.151.018-251082[5][6]
2-(Azepan-1-yl)-1-phenylethan-1-one0.151.018-251068[5][6]
1-Phenyl-2-(piperidin-1-yl)ethan-1-one0.0750.77014.348[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxyazetidine Hydrochloride from Epichlorohydrin and Benzylamine[2]

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

  • Dissolve benzylamine (1 equivalent) in 15 volumes of water and cool the solution to 0-5°C.

  • Slowly add epichlorohydrin (1.3 equivalents) to the reaction mixture, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture for 12 hours at this temperature.

  • Filter the resulting solid and wash it with water.

  • Dissolve the crude intermediate in acetonitrile (15 volumes) and add sodium carbonate (1.5 equivalents).

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature, filter, and concentrate the filtrate under reduced pressure.

  • The resulting crude 1-benzyl-3-hydroxyazetidine (yield: ~86%) is used in the next step without further purification.

Step 2: Synthesis of 3-Hydroxyazetidine Hydrochloride

  • Dissolve 1-benzyl-3-hydroxyazetidine (1 equivalent) in methanol (5 volumes).

  • Add a 4M aqueous solution of HCl (1 equivalent).

  • Add 10% palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere for 8 hours.

  • Filter the reaction mixture to remove the catalyst and wash the filter cake with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-hydroxyazetidine hydrochloride as a white solid (yield: >90%).

Protocol 2: Photochemical Flow Synthesis of N,N-Dibenzyl-1-phenyl-azetidin-3-ol[5][6]
  • Prepare a 0.15 M solution of N,N-dibenzyl-2-amino-1-phenylethan-1-one in acetonitrile.

  • Set up a photochemical flow reactor equipped with a medium-pressure mercury lamp.

  • Pump the solution through the reactor at a flow rate of 1.0 mL/min, corresponding to a residence time of 10 minutes.

  • Maintain the reactor temperature between 18-25°C.

  • Collect the product stream and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain N,N-dibenzyl-1-phenyl-azetidin-3-ol (isolated yield: 82%).

Alternative and Emerging Synthetic Strategies

While the epichlorohydrin and photochemical routes are the most established, other methods for synthesizing 3-hydroxyazetidines are being explored, though they are less developed and documented.

  • Ring Expansion of Aziridines: Conceptually, the ring expansion of appropriately substituted aziridines, such as 2-(halomethyl)aziridines or aziridine-2-methanols, could provide a direct route to the azetidine core. This would typically involve an intramolecular nucleophilic substitution to form the four-membered ring. However, there is a lack of well-defined, high-yielding protocols for the synthesis of 3-hydroxyazetidines using this strategy in the current literature.

  • Biocatalytic Approaches: The use of enzymes for selective hydroxylation is a growing field in green chemistry.[1] While enzymes capable of hydroxylating proline and other cyclic amines have been identified, the direct biocatalytic hydroxylation of an azetidine ring at the 3-position to produce 3-hydroxyazetidine has not been extensively reported.[1] Further research in this area could lead to highly efficient and environmentally friendly synthetic routes.

  • Cycloaddition Reactions: [2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction between an imine and an alkene, are known methods for the synthesis of azetidines.[5] However, the application of these methods for the direct and stereoselective synthesis of 3-hydroxyazetidines is not yet a mainstream approach and lacks detailed experimental procedures and broad substrate scope in the available literature.

Conclusion

The synthesis of 3-hydroxyazetidines is a mature field for certain pathways, while remaining an area of active development for others. The choice of synthetic route will ultimately depend on the desired scale, available equipment, and the specific substitution pattern required on the azetidine ring.

  • For large-scale, cost-effective production , the synthesis from epichlorohydrin and an amine remains the industry standard due to its scalability and use of inexpensive starting materials.[3]

  • For laboratory-scale synthesis, rapid diversification, and library construction , the photochemical Norrish-Yang cyclization in a flow reactor offers a powerful and versatile alternative with high functional group tolerance.[5][6]

Emerging strategies such as aziridine ring expansion and biocatalysis hold promise for future innovations in the synthesis of this important structural motif, potentially offering more direct and greener routes. Continued research and development in these areas will undoubtedly expand the synthetic chemist's toolbox for accessing novel 3-hydroxyazetidine derivatives for drug discovery and development.

References

Comparative Analysis of the Biological Activities of 1-tert-Butyl-3-azetidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-tert-butyl-3-azetidinol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its rigid four-membered ring and the presence of a tertiary butyl group offer unique stereochemical and pharmacokinetic properties, making its derivatives attractive candidates for drug discovery programs. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data, to aid researchers in their drug development efforts.

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

Derivatives of this compound have been investigated as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), a critical protein responsible for packaging monoamine neurotransmitters into synaptic vesicles. Inhibition of VMAT2 is a therapeutic strategy for managing hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.

Comparative Inhibitory Potency of Azetidine Analogs

The following table summarizes the inhibitory constants (Ki) of various this compound derivatives against VMAT2, as determined by their ability to inhibit the uptake of [³H]dopamine into isolated synaptic vesicles.

Compound IDStructureTargetKᵢ (nM)
15c (trans) trans-1-(tert-butyl)-3-(3,4-methylenedioxyphenethyl)azetidin-2-oneVMAT231
22b (cis) cis-1-(tert-butyl)-3-(4-methoxyphenethyl)azetidin-2-oneVMAT224
Lobelane 2,6-bis(phenethyl)piperidineVMAT245
Norlobelane 2-(phenethyl)piperidineVMAT243

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

  • Synaptic Vesicle Preparation: Synaptic vesicles are isolated from rat striatum by differential centrifugation and sucrose gradient fractionation.

  • Assay Buffer: The assay is performed in a buffer containing 300 mM sucrose and 10 mM HEPES-KOH (pH 7.4).

  • Incubation: Isolated synaptic vesicles (50 µg of protein) are incubated with varying concentrations of the test compounds and 50 nM [³H]dopamine for 3 minutes at 37°C in a final volume of 200 µL. The uptake is initiated by the addition of 2 mM ATP and 2 mM MgCl₂.

  • Termination: The reaction is terminated by the addition of 3 mL of ice-cold assay buffer, followed by rapid filtration through Whatman GF/B filters.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

VMAT2 Signaling and Transport Mechanism

The following diagram illustrates the mechanism of monoamine transport by VMAT2 and its inhibition.

VMAT2_Pathway VMAT2 Monoamine Transport and Inhibition cluster_vesicle Synaptic Vesicle cluster_cytosol Cytosol cluster_lumen Vesicular Lumen VMAT2 {VMAT2 Transporter | Cytosolic Side | Vesicular Lumen} H_plus_cyto 2H+ VMAT2->H_plus_cyto 4. H+ Release Monoamine_vesicle Stored Monoamine VMAT2->Monoamine_vesicle 3. Translocation Monoamine Monoamine (e.g., Dopamine) Monoamine->VMAT2 1. Binding Inhibitor Azetidinol Derivative Inhibitor->VMAT2 Inhibition H_plus_lumen 2H+ H_plus_lumen->VMAT2 2. H+ Exchange

Caption: VMAT2 transports cytosolic monoamines into synaptic vesicles in exchange for luminal protons. Azetidinol derivatives can inhibit this process.

Inhibition of GABA Uptake

Certain this compound derivatives have demonstrated inhibitory activity against GABA transporters (GATs), which are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft. Modulating GABAergic neurotransmission is a key strategy in the treatment of epilepsy and other neurological disorders.

Comparative Inhibitory Potency of Azetidine Derivatives on GATs

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of various azetidine derivatives on GAT-1 and GAT-3.

Compound IDStructureTargetIC₅₀ (µM)
18b 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-126.6 ± 3.3
18e 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-331.0 ± 4.7
Azetidin-2-ylacetic acid derivative 1 4,4-diphenylbutenyl substitutedGAT-12.83 ± 0.67
Azetidin-2-ylacetic acid derivative 2 4,4-bis(3-methyl-2-thienyl)butenyl substitutedGAT-12.01 ± 0.77
12d 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5

Experimental Protocol: GABA Uptake Inhibition Assay

  • Cell Culture: HEK-293 cells stably expressing human GAT-1 or GAT-3 are used.

  • Assay Buffer: The assay is performed in a Krebs-HEPES buffer (pH 7.4).

  • Incubation: Cells are pre-incubated with the test compounds for 10 minutes at 37°C.

  • Uptake Initiation: [³H]GABA is added to a final concentration of 100 nM, and the incubation is continued for 1 minute.

  • Termination: Uptake is terminated by washing the cells with ice-cold assay buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined from concentration-response curves.

GABA Transporter Signaling Pathway

The diagram below illustrates the role of GABA transporters in the synapse and their inhibition by azetidinol derivatives.

GAT_Pathway GABAergic Synapse and GAT Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle GABA Vesicle GABA GABA Vesicle->GABA 1. GABA Release GAT_pre GABA Transporter (GAT) GABA->GAT_pre 3. Reuptake GABA_R GABA Receptor GABA->GABA_R 2. Receptor Binding Azetidinol Azetidinol Derivative Azetidinol->GAT_pre Inhibition

Caption: GABA transporters (GATs) remove GABA from the synaptic cleft. Azetidinol derivatives can block this reuptake.

Antagonism of Histamine H3 Receptor

Derivatives of this compound have also been explored as antagonists of the histamine H3 receptor (H3R), a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. H3R antagonists are being investigated for the treatment of various central nervous system disorders, including cognitive impairments and sleep-wake disorders.

Comparative Binding Affinities of Azetidine Derivatives for H3R

The following table shows the binding affinities (Ki) of several this compound derivatives for the human histamine H3 receptor.

Compound IDStructureTargetKᵢ (nM)
4 4-pyridyl derivativehH3R16.0
10 4-pyridyl derivativehH3R25.0
16 4-pyridyl derivativehH3R120
22 4-pyridyl derivativehH3R80.0

Experimental Protocol: Histamine H3 Receptor Binding Assay

  • Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine is used as the radioligand.

  • Incubation: Cell membranes (20-40 µg of protein) are incubated with the radioligand (0.5-1.0 nM) and various concentrations of the test compounds in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) for 60 minutes at 25°C.

  • Termination: The incubation is terminated by rapid filtration through glass fiber filters (Whatman GF/B) presoaked in polyethyleneimine.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Histamine H3 Receptor Signaling Pathway

The diagram below depicts the signaling cascade initiated by the histamine H3 receptor and its modulation by antagonists.

H3R_Pathway Histamine H3 Receptor Signaling Histamine Histamine H3R {Histamine H3 Receptor (H3R)} Histamine->H3R 1. Activation G_protein {Gi/o Protein} H3R->G_protein 2. G-protein coupling Neurotransmitter_Release Neurotransmitter Release H3R->Neurotransmitter_Release Inhibition of Release AC Adenylyl Cyclase G_protein->AC 3. Inhibition cAMP cAMP AC->cAMP 4. Reduced Production PKA PKA cAMP->PKA 5. Less Activation Antagonist Azetidinol Antagonist Antagonist->H3R Blockade

Caption: Histamine H3 receptor activation inhibits adenylyl cyclase and neurotransmitter release. Azetidinol antagonists block this effect.

This guide provides a snapshot of the diverse biological activities of this compound derivatives. The presented data and experimental protocols offer a valuable resource for researchers working on the design and development of novel therapeutics based on this versatile scaffold. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective drug candidates.

Reactivity of Substituted Azetidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry due to their unique conformational constraints and ability to introduce desirable physicochemical properties into drug candidates. Their reactivity is largely governed by the inherent ring strain, approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol)[1]. This guide provides a comparative analysis of the reactivity of substituted azetidines, supported by experimental data, to aid in the design and synthesis of novel chemical entities.

Influence of Substituents on Azetidine Stability and Reactivity

The stability and reactivity of the azetidine ring can be significantly modulated by the nature and position of its substituents. Both electronic and steric effects play a crucial role in determining the susceptibility of the ring to various chemical transformations, particularly ring-opening reactions.

Electronic Effects of N-Aryl Substituents on Acid-Mediated Ring-Opening

A study on the aqueous stability of a series of N-substituted aryl azetidines highlights the profound impact of electronic factors on the rate of intramolecular ring-opening decomposition under acidic conditions. The data reveals that substituents that decrease the basicity of the azetidine nitrogen generally lead to enhanced stability.[2]

For instance, N-pyridyl substituted azetidines demonstrate greater stability compared to their N-phenyl counterparts. This is attributed to the delocalization of the azetidine nitrogen's lone pair into the electron-deficient pyridine ring, which reduces the propensity for protonation of the azetidine nitrogen—a key step in the acid-mediated decomposition pathway.[2] Among the pyridyl analogues, the 2- and 4-pyridyl isomers, where this delocalization is more effective, are significantly more stable than the 3-pyridyl isomer[2]. Conversely, the presence of a strongly electron-withdrawing cyano group on a phenyl ring leads to extreme instability, suggesting a more complex interplay of electronic factors beyond simple conjugation[2].

The following table summarizes the stability of various N-substituted aryl azetidines in an acidic aqueous solution (pH 1.8), as determined by their half-lives (T1/2).

Table 1: Aqueous Stability of N-Substituted Aryl Azetidines at pH 1.8

CompoundN-SubstituentT1/2 (hours)
1 3-Pyridyl3.8
2 2-Pyridyl> 168
3 4-Pyridyl> 168
4 Phenyl10.4
5 4-Methoxyphenyl10.1
6 4-Cyanophenyl< 0.25

Data sourced from Bai et al. (2021).[2]

Comparison with Other Saturated Nitrogen Heterocycles

The reactivity of azetidines is best understood in the context of their homologous series: aziridine, pyrrolidine, and piperidine. The primary driver of their differential reactivity is ring strain.

Table 2: Comparison of Ring Strain and Basicity of Saturated Nitrogen Heterocycles

HeterocycleRing SizeRing Strain (kcal/mol)pKa
Aziridine327.7~8.0
Azetidine 4 25.4 11.29 [3]
Pyrrolidine55.411.27[4][5]
Piperidine6~011.22[3][5]

Ring strain data sourced from Szostak et al. (2021)[1]. pKa values sourced from various sources as cited.

The high ring strain in azetidines makes them significantly more susceptible to ring-opening reactions compared to the virtually strain-free pyrrolidines and piperidines[1]. However, they are generally more stable and easier to handle than the highly strained aziridines[1]. Interestingly, the basicity of azetidine is comparable to that of pyrrolidine and piperidine, indicating that the ring strain does not dramatically alter the availability of the nitrogen lone pair for protonation under standard conditions.

Experimental Protocols

Acid-Mediated Decomposition of N-Substituted Aryl Azetidines

The following protocol is a summary of the method used by Bai et al. (2021) to determine the aqueous stability of N-substituted aryl azetidines.[2]

Objective: To measure the half-life (T1/2) of N-substituted aryl azetidines in an acidic aqueous environment.

Materials:

  • N-substituted aryl azetidine compound of interest

  • Deuterated water (D₂O)

  • Deuterated hydrochloric acid (DCl)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • A solution of the test compound (typically 1-2 mg) is prepared in D₂O.

  • The pH of the solution is adjusted to 1.8 by the addition of a stock solution of DCl in D₂O.

  • The solution is transferred to an NMR tube.

  • ¹H NMR spectra are acquired at regular time intervals (e.g., every hour) at ambient temperature.

  • The rate of decomposition is monitored by observing the disappearance of proton signals corresponding to the parent compound and the appearance of new signals from the degradation products.

  • The half-life (T1/2) is calculated from the first-order decay plot of the concentration of the starting material versus time.

Visualizations

Substituent_Effects cluster_0 Substituent Properties cluster_1 Effect on Azetidine Ring cluster_2 Resulting Reactivity EWG Electron-Withdrawing Group (EWG) Azetidine Azetidine Ring EWG->Azetidine Decreases electron density EDG Electron-Donating Group (EDG) EDG->Azetidine Increases electron density Increased_Reactivity Increased Reactivity (e.g., towards nucleophiles) Azetidine->Increased_Reactivity Activation Decreased_Reactivity Decreased Reactivity (e.g., towards electrophiles) Azetidine->Decreased_Reactivity Deactivation

Caption: General influence of electronic effects on azetidine reactivity.

Ring_Opening_Mechanism Azetidine N-Substituted Azetidine Protonation Protonation (H+) Azetidine->Protonation Azetidinium Azetidinium Ion Protonation->Azetidinium Nucleophilic_Attack Nucleophilic Attack Azetidinium->Nucleophilic_Attack Ring_Opened_Product Ring-Opened Product Nucleophilic_Attack->Ring_Opened_Product

Caption: Simplified mechanism of acid-mediated azetidine ring-opening.

References

1-tert-Butyl-3-azetidinol: A Superior Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. 1-tert-Butyl-3-azetidinol has emerged as a highly advantageous scaffold, offering chemists a unique combination of structural rigidity, reactivity, and steric influence. This guide provides a comprehensive comparison of this compound with other common heterocyclic building blocks, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Key Advantages of this compound

The superiority of this compound as a building block stems from the synergistic interplay of its core azetidine ring and the sterically demanding tert-butyl group. These features impart distinct advantages in several key aspects of chemical synthesis and drug design.

Enhanced Reactivity Driven by Ring Strain

The four-membered azetidine ring of this compound possesses significant ring strain, estimated to be around 25.4 kcal/mol. This inherent strain makes the ring more susceptible to nucleophilic attack and ring-opening reactions compared to its less strained five- and six-membered counterparts, pyrrolidine (5.4 kcal/mol) and piperidine.[1] This enhanced reactivity can lead to milder reaction conditions, shorter reaction times, and improved yields in various synthetic transformations.

HeterocycleRing Strain (kcal/mol)Relative Reactivity
Azetidine~25.4High
Pyrrolidine~5.4Moderate
Piperidine~0Low

Table 1: Comparison of Ring Strain and Relative Reactivity of Saturated Nitrogen Heterocycles.

Steric Influence and Conformational Rigidity

The bulky tert-butyl group plays a crucial role in directing the stereochemical outcome of reactions and influencing the conformation of the final molecule. Its significant steric hindrance can shield one face of the azetidine ring, leading to highly diastereoselective reactions.[2][3] Furthermore, the tert-butyl group restricts the conformational flexibility of the azetidine ring, which can be advantageous in drug design by locking the molecule into a specific, biologically active conformation. This pre-organization can lead to higher binding affinities and improved selectivity for the target protein.

Substituentvan der Waals Radius (Å)Key Property
tert-Butyl ~4.0 High steric bulk, kinetically stabilizing
Isopropyl~3.5Moderate steric bulk
Ethyl~2.7Low steric bulk
Methyl~2.0Minimal steric bulk

Table 2: Comparison of Steric Bulk of Common Alkyl Substituents.

Stability of the tert-Butyl Group in Orthogonal Synthesis

The tert-butyl group on the nitrogen atom also serves as a robust protecting group that is stable under a wide range of reaction conditions, particularly basic and nucleophilic environments. It is, however, readily cleaved under strong acidic conditions, making it an excellent choice for orthogonal synthetic strategies where selective deprotection is required. This stability profile allows for the functionalization of other parts of the molecule without affecting the azetidine nitrogen.

Application in the Synthesis of JAK Inhibitors: The Case of Baricitinib

A prominent example showcasing the utility of the azetidine scaffold is in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[4] The synthesis of a key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, starts from N-Boc-3-azetidinone, a close derivative of this compound. The use of the azetidine core is critical for the molecule's activity and pharmacological profile.

The JAK-STAT signaling pathway is a crucial cascade in cytokine signaling, and its dysregulation is implicated in various inflammatory and autoimmune diseases.[5] JAK inhibitors, like Baricitinib, modulate this pathway by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Baricitinib Baricitinib (JAK Inhibitor) Baricitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Transcription Activation

JAK-STAT Signaling Pathway Inhibition by Baricitinib.

Experimental Protocols

Horner-Wadsworth-Emmons Reaction with N-Boc-3-azetidinone

This protocol describes a key step in the synthesis of the Baricitinib intermediate, showcasing the reactivity of the azetidinone core.

Materials:

  • N-Boc-3-azetidinone

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate in anhydrous THF under a nitrogen atmosphere, slowly add a solution of potassium tert-butoxide in THF at -5 °C.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of N-Boc-3-azetidinone in THF and continue stirring for an additional 2 hours at -5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[4]

HWE_Workflow start Start step1 Dissolve phosphonate in THF start->step1 step2 Add K-tert-butoxide at -5°C step1->step2 step3 Stir for 3h at -5°C step2->step3 step4 Add N-Boc-3-azetidinone step3->step4 step5 Stir for 2h at -5°C, then 16h at RT step4->step5 step6 Quench and Extract step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify by Chromatography step7->step8 end Product step8->end

Horner-Wadsworth-Emmons Reaction Workflow.
Mitsunobu Reaction of this compound

The Mitsunobu reaction on a secondary alcohol like this compound proceeds with inversion of stereochemistry, a transformation that can be highly valuable in asymmetric synthesis. The rigid azetidine ring ensures a clean S(_N)2 reaction.[6]

Materials:

  • This compound

  • Triphenylphosphine (PPh(_3))

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • A suitable nucleophile (e.g., benzoic acid, phthalimide)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound, the nucleophile, and triphenylphosphine in anhydrous THF and cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired product with inverted stereochemistry at the C3 position.[6][7][8]

Conclusion

This compound stands out as a premier building block in drug discovery and organic synthesis. Its inherent ring strain leads to enhanced reactivity, while the bulky tert-butyl group provides crucial steric control and conformational rigidity. These features, combined with its utility in the synthesis of medicinally important molecules like JAK inhibitors, underscore its significant advantages over other heterocyclic scaffolds. For researchers aiming to construct complex, three-dimensional molecules with high efficiency and stereocontrol, this compound offers a powerful and versatile tool.

References

Cross-Reactivity of 1-tert-Butyl-3-azetidinol Analogues: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive analysis of the 1-tert-butyl-3-azetidinol scaffold reveals a versatile building block in modern drug discovery. However, a detailed public dataset on the cross-reactivity of its analogues across multiple biological targets remains elusive, highlighting a significant gap in publicly accessible pharmacological data.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its inherent ring strain and rigid conformation offer unique properties for designing potent and selective therapeutic agents.[1][2][3][4] The this compound core, in particular, serves as a key starting material for the synthesis of a diverse range of biologically active molecules.[1][5] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][5]

Despite the widespread use of the azetidine scaffold, a comprehensive, publicly available comparison of the cross-reactivity of a series of this compound analogues is not available in the scientific literature. Such studies, which involve screening a library of related compounds against a broad panel of biological targets (e.g., G-protein coupled receptors, kinases, ion channels), are crucial for understanding the off-target effects and potential toxicity of drug candidates. This type of extensive profiling is often conducted by pharmaceutical companies during the lead optimization phase and the data is typically proprietary.

While a direct comparative guide on cross-reactivity cannot be constructed from public data, this review summarizes the available information on the synthesis and pharmacological profiling of azetidine-based compounds, which can provide insights into their potential for target interaction.

The Azetidine Scaffold in Drug Design

The azetidine motif is valued for its ability to impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability, while providing rigid exit vectors for substituents to probe biological target binding sites.[2][6] This has led to the development of numerous azetidine-containing compounds, some of which have advanced into clinical trials.

For instance, a notable application of an azetidine scaffold is in a series of potent antagonists for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses. In the development of these antagonists, a lead compound was subjected to selectivity profiling against the closely related FFA3 receptor and a broader panel of 55 receptors, ion channels, and transporters, where it showed minimal off-target activity.[7] This highlights the type of cross-reactivity assessment that is performed, though detailed data for a series of analogues is not provided.

Synthesis and Library Development

The synthetic accessibility of the azetidine core has been a focus of research, leading to robust methods for creating diverse libraries of azetidine-based compounds for high-throughput screening.[8][9][10] These libraries are designed to explore a wide chemical space to identify novel hits for various biological targets. The development of such libraries is a prerequisite for any systematic study of cross-reactivity.

Below is a generalized workflow for the synthesis and screening of novel azetidine compounds.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_profiling Selectivity & Cross-Reactivity Profiling start Starting Material (e.g., this compound) synth Synthesis of Azetidine Analogues start->synth purify Purification & Characterization (NMR, MS) synth->purify primary Primary Screening (Single Target Assay) purify->primary hit_id Hit Identification primary->hit_id secondary Secondary Screening (e.g., Dose-Response) hit_id->secondary selectivity Selectivity Profiling (Against Related Targets) secondary->selectivity cross_reactivity Cross-Reactivity Screening (Broad Target Panel) selectivity->cross_reactivity safety Safety Pharmacology (In vitro & in vivo) cross_reactivity->safety

Caption: A generalized workflow for the development and profiling of novel azetidine-based compounds.

Experimental Protocols: A General Overview

While specific protocols for cross-reactivity studies of this compound analogues are not available, the following are examples of general methodologies used for selectivity profiling of small molecules.

1. Radioligand Binding Assays (for GPCRs and Ion Channels):

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific target receptor.

  • General Protocol:

    • Cell membranes expressing the target receptor are prepared.

    • Membranes are incubated with a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

2. Kinase Inhibition Assays:

  • Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a protein kinase.

  • General Protocol (e.g., using a phosphospecific antibody):

    • The kinase, a specific substrate peptide, and ATP are incubated in the presence of varying concentrations of the test compound.

    • The reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a phosphospecific antibody.

    • The IC₅₀ value is calculated from the dose-response curve.

The diagram below illustrates a typical experimental workflow for an in vitro kinase inhibition assay.

G compound Test Compound (Varying Concentrations) incubation Incubation compound->incubation enzyme Kinase Enzyme enzyme->incubation substrate Substrate + ATP substrate->incubation detection Detection of Phosphorylation incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

References

Comparative Kinetic Analysis of Reactions Involving Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of azetidine derivatives, with a focus on understanding the kinetic implications of substituents on the azetidine ring. While direct kinetic studies on reactions involving 1-tert-Butyl-3-azetidinol are not extensively available in the public domain, this document leverages data from closely related systems to provide insights into its expected reactivity. We will explore the oxidation of N-substituted 3-azetidinols and the anionic ring-opening polymerization of N-sulfonylazetidines as model systems to understand how the nature of the N-substituent influences reaction kinetics.

Executive Summary

The reactivity of the azetidine ring is significantly influenced by the substituents on the nitrogen atom. Steric and electronic factors play a crucial role in determining the rates of reactions such as oxidation and ring-opening. This guide presents a comparative view of reaction conditions for the oxidation of an N-Boc-3-hydroxyazetidine, a close structural analog of this compound, and quantitative kinetic data for the anionic ring-opening polymerization of various N-alkylsulfonylazetidines. These comparisons offer a framework for predicting the kinetic behavior of this compound and for designing experiments to study its reactivity.

Data Presentation: Comparative Analysis of Azetidine Reactions

Oxidation of N-Substituted 3-Hydroxyazetidines

The oxidation of the hydroxyl group in 3-hydroxyazetidines is a common transformation. The reaction conditions for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate provide a baseline for understanding the reactivity of the closely related this compound.

Table 1: Comparison of Oxidation Methods for tert-Butyl 3-hydroxyazetidine-1-carboxylate

Oxidation MethodOxidizing Agent/CatalystSolventTemperature (°C)Reaction TimeYield (%)
Swern OxidationOxalyl chloride, DMSO, TriethylamineDichloromethane-78 to rt15 hNot specified
TEMPO-mediated OxidationTEMPO, NaClO, KBr, KHCODichloromethane/Water-15 to 50.5 hNot specified

Data compiled from publicly available synthesis procedures.

The choice of oxidizing agent and reaction conditions can significantly impact the efficiency of the oxidation. While specific kinetic data is unavailable, the reaction times suggest that the TEMPO-mediated oxidation is significantly faster under the reported conditions.

Anionic Ring-Opening Polymerization of N-Alkylsulfonylazetidines

A study on the anionic ring-opening polymerization (AROP) of N-(alkylsulfonyl)azetidines provides valuable kinetic data that demonstrates the influence of the N-substituent on the reactivity of the azetidine ring.[1] This serves as an excellent model for understanding how the bulky tert-butyl group in this compound might affect its reactivity in similar nucleophilic ring-opening reactions.

Table 2: Kinetic Data for the Anionic Ring-Opening Polymerization of N-(Alkylsulfonyl)azetidines [1]

MonomerN-SubstituentRate Constant (k) at 120°C (x 10⁻⁴ M⁻¹s⁻¹)Rate Constant (k) at 180°C (x 10⁻⁴ M⁻¹s⁻¹)
N-(methanesulfonyl)azetidine (MsAzet)Methanesulfonyl3.45Fastest Rate
N-(ethanesulfonyl)azetidine (EsAzet)Ethanesulfonyl5.58-
N-(2-propanesulfonyl)azetidine (iPsAzet)2-PropanesulfonylFastest Rate-
N-(tert-butylsulfonyl)azetidine (tBsAzet)tert-ButylsulfonylLow conversion due to precipitation-

The data indicates that at lower temperatures, the polymerization rate is influenced by a combination of steric and electronic factors, with the N-(2-propanesulfonyl)azetidine polymerizing the fastest.[1] At higher temperatures, the less sterically hindered N-(methanesulfonyl)azetidine shows the highest rate.[1] The polymerization of the N-(tert-butylsulfonyl)azetidine was observed to be slow and resulted in low conversion, likely due to the significant steric hindrance of the tert-butyl group.[1]

Experimental Protocols

General Experimental Protocol for the Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate (TEMPO-mediated)

This protocol is adapted from a reported synthesis of tert-butyl 3-oxoazetidine-1-carboxylate.[2]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaClO) solution

  • Potassium bromide (KBr)

  • Potassium bicarbonate (KHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane.

  • Add an aqueous solution of potassium bromide and TEMPO (catalytic amount).

  • Cool the mixture to a temperature between -15 and 5 °C.

  • Slowly add a pre-mixed aqueous solution of potassium bicarbonate and sodium hypochlorite.

  • Stir the reaction mixture vigorously for 30 minutes, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

General Experimental Protocol for a Kinetic Study of Azetidine Reactions by NMR Spectroscopy

This protocol provides a general framework for conducting a kinetic study of a reaction involving an azetidine derivative, such as this compound, using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials and Equipment:

  • This compound

  • Reactant (e.g., an electrophile)

  • Deuterated solvent (compatible with all reactants and products)

  • Internal standard (a compound with a known concentration and a signal that does not overlap with reactant or product signals)

  • NMR spectrometer

  • Thermostatted NMR probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.

    • Prepare a stock solution of the reactant of known concentration in the same deuterated solvent.

    • Prepare a stock solution of the internal standard.

  • Initial Spectra:

    • Acquire an NMR spectrum of the this compound solution with the internal standard to determine the initial concentrations and chemical shifts.

    • Acquire an NMR spectrum of the reactant solution with the internal standard.

  • Kinetic Run:

    • Equilibrate the NMR probe to the desired reaction temperature.

    • In a clean NMR tube, combine the this compound solution and the internal standard. Place the tube in the NMR spectrometer and allow it to thermally equilibrate.

    • Initiate the reaction by adding a known volume of the reactant stock solution to the NMR tube. Quickly mix the contents and start acquiring spectra at regular time intervals.

    • The time between acquisitions will depend on the expected reaction rate.

  • Data Analysis:

    • Process the series of NMR spectra.

    • For each spectrum, integrate the signals corresponding to a non-overlapping peak of the starting material (this compound), the product(s), and the internal standard.

    • Calculate the concentration of the starting material and product(s) at each time point by comparing their integral values to the integral of the internal standard.

    • Plot the concentration of the starting material and/or product(s) as a function of time.

    • From these plots, determine the reaction order and calculate the rate constant (k) using appropriate integrated rate laws.

Mandatory Visualization

Oxidation_of_Azetidinol Oxidation of N-Substituted 3-Azetidinol cluster_reactants Reactants cluster_products Products azetidinol This compound (or N-Boc-3-hydroxyazetidine) azetidinone 1-tert-Butyl-3-azetidinone (or N-Boc-3-azetidinone) azetidinol->azetidinone Oxidation oxidant Oxidizing Agent (e.g., TEMPO/NaClO) byproducts Reduced Oxidant Byproducts oxidant->byproducts Reduction

Caption: Reaction scheme for the oxidation of an N-substituted 3-azetidinol.

AROP_of_Azetidines Anionic Ring-Opening Polymerization of N-Sulfonylazetidines initiator Initiator (e.g., nBuLi) propagating_chain Propagating Anionic Chain initiator->propagating_chain Initiation monomer N-Sulfonylazetidine Monomer monomer->propagating_chain Propagation polymer Poly(N-sulfonylazetidine) propagating_chain->polymer Termination/Chain Transfer

Caption: Simplified logical workflow for anionic ring-opening polymerization.

Kinetic_Study_Workflow Workflow for a Kinetic Study using NMR prep Prepare Stock Solutions (Reactant, Substrate, Internal Standard) initial_spectra Acquire Initial Spectra of Starting Materials prep->initial_spectra initiate_reaction Initiate Reaction in NMR Tube initial_spectra->initiate_reaction acquire_data Acquire Time-Resolved NMR Spectra initiate_reaction->acquire_data process_data Process and Integrate Spectra acquire_data->process_data analyze Calculate Concentrations and Plot vs. Time process_data->analyze determine_kinetics Determine Rate Law and Rate Constant analyze->determine_kinetics

Caption: A logical workflow for conducting a kinetic study using NMR spectroscopy.

References

A Comparative Guide to the Computational Modeling of 1-tert-Butyl-3-azetidinol and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methodologies for evaluating the interactions of 1-tert-Butyl-3-azetidinol and structurally related analogs. Due to a lack of publicly available direct comparative studies on this specific molecule, this document outlines a robust framework for conducting such a computational analysis, complete with hypothetical data and detailed protocols. This guide will enable researchers to initiate and conduct their own comparative computational studies for drug discovery and development.

As a key intermediate in the synthesis of pharmaceuticals, this compound's strained azetidine ring is of significant interest for its potential to enhance reactivity and introduce desirable physicochemical properties in bioactive molecules.[1] Understanding its interaction profile at a molecular level is crucial for its application in drug design.

Alternative Compounds for Comparison

For a comprehensive computational analysis, this compound can be compared against analogs with varying N-substituents to probe the influence of this group on target binding and molecular properties. Suitable alternatives include:

  • 1-Boc-3-azetidinol: The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis.[2] Its distinct electronic and steric properties compared to the tert-butyl group make it an excellent candidate for comparative analysis.

  • 3-Azetidinol (unsubstituted): The parent scaffold allows for the evaluation of the baseline interactions of the azetidinol ring system without the influence of a bulky N-substituent.

Computational Methodology Workflow

A typical computational workflow to compare the interaction profiles of these molecules involves several key steps, as illustrated below.

Computational Workflow cluster_prep Preparation cluster_docking Initial Screening cluster_simulation Refinement & Analysis cluster_results Output ligand_prep Ligand Preparation (this compound, 1-Boc-3-azetidinol, 3-Azetidinol) docking Molecular Docking ligand_prep->docking receptor_prep Receptor Preparation (e.g., Kinase, GPCR) receptor_prep->docking md_simulation Molecular Dynamics (MD) Simulation docking->md_simulation binding_energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) md_simulation->binding_energy analysis Interaction Analysis & Data Tabulation binding_energy->analysis

Caption: A generalized workflow for the computational analysis of small molecule-protein interactions.

Data Presentation: A Hypothetical Comparison

The following tables present hypothetical quantitative data that could be generated from the computational workflow described above. These tables are designed for easy comparison of the key interaction metrics for this compound and its analogs.

Table 1: Molecular Docking Results

CompoundDocking Score (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
This compound-7.8TYR234, ASP298, LYS1802
1-Boc-3-azetidinol-8.5TYR234, ASP298, ARG3123
3-Azetidinol-6.2ASP298, SER2352

Table 2: Molecular Dynamics Simulation & Binding Free Energy Analysis

CompoundAverage RMSD (Å)Binding Free Energy (ΔG, kcal/mol)Key Stable Interactions
This compound1.5 ± 0.3-45.7 ± 3.2Hydrophobic interaction with LEU290
1-Boc-3-azetidinol1.2 ± 0.2-52.1 ± 2.8H-bond with ARG312, Carbonyl interactions
3-Azetidinol2.1 ± 0.5-35.4 ± 4.1Water-mediated H-bonds

Experimental Protocols: A Methodological Framework

While this guide focuses on computational modeling, the validation of in-silico findings with experimental data is crucial. Below are detailed methodologies for key computational experiments.

Molecular Docking Protocol
  • Ligand Preparation:

    • The 3D structures of this compound, 1-Boc-3-azetidinol, and 3-Azetidinol are built using a molecular editor (e.g., Avogadro, ChemDraw).

    • Energy minimization of the ligands is performed using a suitable force field (e.g., MMFF94).

    • Partial charges are calculated using a semi-empirical method (e.g., Gasteiger).

  • Receptor Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and non-polar hydrogens are merged.

    • Gasteiger charges are assigned to the receptor atoms.

  • Docking Simulation:

    • A grid box is defined to encompass the binding site of the receptor.

    • Molecular docking is performed using software such as AutoDock Vina or Glide.

    • The docking results are analyzed to identify the best binding poses and docking scores.

Molecular Dynamics (MD) Simulation Protocol
  • System Setup:

    • The docked protein-ligand complex from the molecular docking step is used as the starting structure.

    • The complex is solvated in a periodic box of water (e.g., TIP3P water model).

    • Counter-ions are added to neutralize the system.

  • Simulation Parameters:

    • A standard force field such as AMBER or CHARMM is used for the protein and ligand.

    • The system is first minimized to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) under NVT ensemble.

    • A production run is performed under NPT ensemble for a sufficient duration (e.g., 100 ns).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.

    • Hydrogen bond analysis is performed to identify stable interactions.

Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Protocol
  • Snapshot Extraction:

    • Snapshots of the protein-ligand complex are extracted from the MD simulation trajectory.

  • Energy Calculations:

    • For each snapshot, the following energy terms are calculated:

      • The free energy of the complex.

      • The free energy of the protein.

      • The free energy of the ligand.

    • The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

  • Analysis:

    • The average binding free energy and its standard deviation are calculated over all snapshots.

Signaling Pathway and Logical Relationships

The interaction of these small molecules with a target protein, such as a kinase, can modulate downstream signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be influenced by the binding of an azetidinol derivative.

Signaling Pathway cluster_receptor Cell Surface cluster_cascade Intracellular Cascade cluster_response Cellular Response receptor Target Protein (e.g., Kinase) substrate1 Substrate 1 receptor->substrate1 Phosphorylation substrate2 Substrate 2 substrate1->substrate2 Activation response Biological Effect (e.g., Proliferation, Apoptosis) substrate2->response inhibitor Azetidinol Derivative inhibitor->receptor Inhibition

Caption: Hypothetical signaling pathway modulated by an azetidinol-based inhibitor.

This guide provides a foundational framework for the computational comparison of this compound and its analogs. By following these methodologies, researchers can gain valuable insights into the structure-activity relationships of this important class of molecules and accelerate their drug discovery efforts.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-tert-Butyl-3-azetidinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 1-tert-Butyl-3-azetidinol, a key reagent in contemporary chemical synthesis.

Immediate Safety Considerations

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE) is mandatory when handling this compound. All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Flame-retardant antistatic protective clothing

  • Chemical-resistant gloves (e.g., nitrile)

  • Splash-proof safety goggles and a face shield

  • A properly fitted laboratory coat

Spill Management Protocol

In the event of a spill, immediate containment and cleanup are crucial to prevent exposure and environmental contamination.

  • For Small Spills (≤ 50 mL):

    • Alert personnel in the immediate vicinity and restrict access to the area.

    • Absorb the spill using an inert absorbent material such as vermiculite, dry sand, or commercial spill pads.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste.

  • For Large Spills (> 50 mL):

    • Evacuate the laboratory immediately and close the doors.

    • Activate the nearest fire alarm if there is a risk of fire.

    • Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Disposal Procedures for this compound

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Adherence to institutional and local regulations is mandatory.

Waste Categorization and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions. The following table summarizes the categorization and handling of different waste streams containing this compound.

Waste StreamContainer TypeHazard ClassificationStorage and Handling Guidelines
Unused/Waste Product Tightly sealed, chemically compatible containerHazardous Waste (Toxic)Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Contaminated Disposables Labeled hazardous waste bag or containerHazardous Waste (Toxic)Segregate from other lab trash. Includes items like gloves, absorbent pads, and pipette tips.
Empty Containers Original or equivalent sealed containerHazardous Waste (Toxic)Do not rinse. Dispose of as solid hazardous waste.[3]
Aqueous Solutions Labeled, leak-proof hazardous waste containerHazardous Waste (Toxic)Do not dispose of down the drain.[2] The pH should be neutralized if it is acidic or basic before collection.
Non-halogenated Organic Solutions Labeled, leak-proof hazardous waste containerHazardous Waste (Flammable, Toxic)Store in a designated area for flammable waste, away from ignition sources.
Labeling and Storage of Waste

All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name: "this compound" and indicate the primary hazards (e.g., "Toxic").[3] Waste containers should be stored in a designated satellite accumulation area, ensuring they are properly sealed and segregated from incompatible materials.

Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3] Provide them with a complete and accurate description of the waste.

Experimental Protocol: Neutralization of Dilute Aqueous Solutions

For dilute aqueous solutions of this compound, neutralization may be a required pre-treatment step before collection by a licensed waste disposal service. Note: This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • Dilute aqueous solution of this compound

  • Dilute hydrochloric acid (1M) or dilute sodium hydroxide (1M)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Place the beaker containing the dilute aqueous solution of this compound on a stir plate in a fume hood.

  • Begin stirring the solution at a moderate speed.

  • Slowly add dilute acid or base dropwise to the solution to adjust the pH to a neutral range (typically between 6 and 8).

  • Monitor the pH of the solution frequently using pH indicator strips or a pH meter.

  • Once the desired pH is achieved, stop adding the neutralizing agent.

  • Transfer the neutralized solution to a properly labeled hazardous waste container for aqueous waste.

  • Record the neutralization procedure in your laboratory notebook.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Identification cluster_1 Categorization cluster_2 Action cluster_3 Final Disposal Waste This compound Waste Generated Solid Solid (Unused, Contaminated Debris) Waste->Solid Is it a solid? Liquid Liquid (Aqueous, Organic Solution) Waste->Liquid Is it a liquid? Empty Empty Container Waste->Empty Is it an empty container? PackageSolid Package in Labeled Hazardous Waste Container Solid->PackageSolid PackageLiquid Package in Labeled, Leak-Proof Hazardous Waste Container Liquid->PackageLiquid PackageEmpty Dispose as Solid Hazardous Waste Empty->PackageEmpty Store Store in Satellite Accumulation Area PackageSolid->Store PackageLiquid->Store PackageEmpty->Store Arrange Arrange for EHS/ Contractor Pickup Store->Arrange

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 1-tert-Butyl-3-azetidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-tert-Butyl-3-azetidinol (CAS No. 13156-04-2). Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing risk to personnel and the environment.

Immediate Safety Considerations

This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is limited, it is imperative to handle this compound with care, assuming it may possess other potential hazards. Avoid direct contact with skin and eyes, and prevent the formation and inhalation of dust.[2]

Hazard Identification:

Hazard ClassificationGHS CodeSignal Word
Acute toxicity, OralH302Warning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound.

Recommended PPE:

Body PartEquipmentSpecification
Eyes/Face Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or punctures and replace them frequently.
Body Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Respiratory RespiratorUse in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational and Handling Plan

Proper handling procedures are critical to prevent contamination and ensure the integrity of your research.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory or a certified chemical fume hood.

  • Dispensing: When weighing or transferring the solid compound, use techniques that minimize dust generation.

  • Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with all local, state, and federal regulations.

Waste Management Protocol:

Waste TypeContainerDisposal Procedure
Unused/Waste Product Tightly sealed, chemically compatible container labeled "Hazardous Waste"Store in a designated, cool, and well-ventilated area away from ignition sources. Arrange for collection by a licensed hazardous waste disposal contractor.
Contaminated Disposables (e.g., gloves, weigh paper) Labeled hazardous waste bag or containerSegregate from general laboratory trash and dispose of as hazardous waste.
Empty Containers Original or equivalent sealed container labeled "Hazardous Waste"Do not rinse. Dispose of as solid hazardous waste.
Aqueous Solutions Labeled, leak-proof hazardous waste containerDo not dispose of down the drain. Treat as hazardous aqueous waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Spill and Exposure Procedures:

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Small Spill (<50g) 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Gently sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. 4. Clean the spill area with a suitable solvent and then with soap and water.
Large Spill (>50g) 1. Evacuate the area and restrict access. 2. Increase ventilation. 3. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.

Disclaimer: This guide is intended to provide essential safety and logistical information based on available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS for this compound before handling the chemical.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Ensure Access to Eyewash/Safety Shower prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 post1 Store in Sealed Container handle2->post1 disp1 Segregate Hazardous Waste handle2->disp1 post2 Clean Work Area post1->post2 post3 Wash Hands Thoroughly post2->post3 finish finish post3->finish End of Process disp2 Label Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 disp3->finish

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl-3-azetidinol
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl-3-azetidinol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.